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  • Product: 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
  • CAS: 847783-74-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Analysis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Given the specificity of this molecule, direct literature data is limited; therefore, this document synthesizes information from closely related 1,2,4-triazole-3-thiol analogues to establish a robust analytical methodology. We delve into the core techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy. For each modality, this guide explains the causality behind experimental choices, details self-validating protocols, and presents predicted spectral data to guide researchers. The objective is to provide drug development professionals and scientists with an authoritative, field-proven guide for the unambiguous characterization of this compound and its derivatives.

Introduction: The Chemical and Pharmaceutical Context

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents known for their antimicrobial, anticonvulsant, anti-inflammatory, and antiviral activities.[1] The introduction of a thiol group at the 3-position creates a versatile synthetic handle and introduces the possibility of thione-thiol tautomerism, which can be critical for biological activity and molecular interactions.

The specific substitutions on the 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol molecule are not arbitrary. The N-ethyl group influences lipophilicity and metabolic stability, while the morpholine moiety, a common pharmacophore, can enhance aqueous solubility and form key hydrogen bond interactions with biological targets.[2][3]

Accurate and comprehensive spectroscopic characterization is therefore non-negotiable for confirming the molecular structure, assessing purity, and ensuring batch-to-batch consistency—all of which are critical for regulatory approval and clinical success. This guide provides the analytical blueprint for achieving that certainty.

Molecular Structure and Key Chemical Features

The primary challenge in analyzing this molecule is confirming the connectivity of the substituents and understanding its tautomeric equilibrium. The compound can exist in two tautomeric forms: the thiol and the thione form. Spectroscopic analysis is essential to determine the predominant form in a given state (solid or solution).

G cluster_0 Thiol Tautomer cluster_1 Thione Tautomer Thiol Thiol Thione Thione Thiol->Thione Tautomerization

Figure 1: Thiol-Thione tautomerism of the target compound.

Core Spectroscopic Methodologies

A multi-faceted spectroscopic approach is required for unambiguous structural confirmation. Each technique provides a unique piece of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.1.1 Principle and Rationale FT-IR spectroscopy is the first-line technique for identifying the functional groups present in the molecule. Its primary utility here is to probe for the presence of the thiol (S-H) or thione (N-H and C=S) groups, which directly addresses the tautomerism question. It also confirms the presence of the aliphatic ethyl and morpholine groups.

3.1.2 Predicted Spectral Features & Interpretation The following table summarizes the expected characteristic absorption bands based on data from analogous structures.[1][4][5][6]

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale and Commentary
N-H Stretch (Thione)3350 - 3100A broad to medium peak, indicative of the thione tautomer. Its absence would strongly suggest the thiol form predominates.[1]
C-H Aliphatic Stretch3000 - 2850Strong, sharp peaks corresponding to the CH₂ and CH₃ groups of the ethyl and morpholine moieties.[5]
S-H Stretch (Thiol)2600 - 2550A weak, but highly characteristic peak. Its presence is a direct confirmation of the thiol tautomer.[1][4]
C=N Stretch (Triazole)1625 - 1600A sharp, medium-to-strong band characteristic of the triazole ring's imine functionality.[1][5]
N-C=S Bands1540 - 950A series of "amide-like" bands (I, II, III, IV) that are characteristic of the thione group within the heterocyclic ring.[1][7]
C-O-C Stretch~1250A strong band associated with the ether linkage within the morpholine ring.[1]

3.1.3 Detailed Experimental Protocol

  • Sample Preparation: For solid-state analysis, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar until a fine, homogenous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the sample holder.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Co-add a minimum of 32 scans to ensure a high signal-to-noise ratio.

  • Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1 Principle and Rationale NMR spectroscopy provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and connectivity of the ethyl and morpholine groups through chemical shifts and spin-spin coupling, while ¹³C NMR identifies all unique carbon environments. The chemical shift of the labile proton (SH or NH) is also highly informative.

3.2.2 Predicted Spectral Features & Interpretation

¹H NMR Data (Predicted, based on analogues[1][8][9][10][11]) Solvent: DMSO-d₆

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Commentary
SH (Thiol) or NH (Thione) 14.0 - 12.5 Singlet (broad) - Highly deshielded due to attachment to electronegative atoms. Will disappear upon D₂O exchange.[1][8]
Morpholine (-O-CH₂-) ~3.7 - 3.5 Triplet / Multiplet ~4-5 Protons adjacent to the oxygen atom.
Morpholine (-N-CH₂-) ~3.2 - 3.0 Triplet / Multiplet ~4-5 Protons adjacent to the triazole nitrogen.
Ethyl (-N-CH₂-) ~4.1 - 3.9 Quartet ~7 Deshielded by the adjacent triazole nitrogen.

| Ethyl (-CH₃) | ~1.3 - 1.1 | Triplet | ~7 | Classic upfield signal for a methyl group next to a methylene. |

¹³C NMR Data (Predicted, based on analogues[4][9]) Solvent: DMSO-d₆

Carbon Assignment Expected Chemical Shift (δ, ppm) Commentary
C=S (Thione) or C-S (Thiol) 168 - 160 The most downfield signal, highly characteristic of the C-3 position.
C-N (Triazole C-5) 155 - 150 The second carbon of the triazole ring, attached to the morpholine.
Morpholine (-O-CH₂-) 67 - 65 Typical chemical shift for carbons adjacent to an ether oxygen.
Morpholine (-N-CH₂-) 50 - 45 Carbons adjacent to the nitrogen atom.
Ethyl (-N-CH₂-) 45 - 40 Methylene carbon of the ethyl group.

| Ethyl (-CH₃) | 15 - 12 | Upfield methyl carbon signal. |

3.2.3 Detailed Experimental Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be tuned and shimmed to the specific sample to ensure high resolution and correct peak shapes.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 0-16 ppm is appropriate. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment and may require several hours depending on the sample concentration and instrument sensitivity. A spectral width of 0-200 ppm is standard.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)

3.3.1 Principle and Rationale Mass spectrometry is the definitive technique for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. Furthermore, fragmentation patterns observed in MS/MS experiments offer valuable structural information, corroborating the connectivity of the different moieties.[12][13]

3.3.2 Predicted Spectral Features & Interpretation Technique: Electrospray Ionization (ESI), Positive Ion Mode Elemental Formula: C₉H₁₅N₅OS Exact Mass: 241.10

Ion Predicted m/z Commentary
[M+H]⁺242.10The protonated molecular ion. This should be the base peak or a very prominent peak in the full scan spectrum.
[M+Na]⁺264.08A sodium adduct is commonly observed in ESI-MS.
Key FragmentsVariousFragmentation is expected to occur at the bonds connecting the substituents to the triazole ring. Key fragments could include ions corresponding to the loss of the ethyl group (m/z 214), cleavage of the morpholine ring, or the protonated triazole core.[12]

3.3.3 Detailed Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan (MS1): Acquire a full scan spectrum over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 242.1) in the first mass analyzer and fragmenting it using collision-induced dissociation (CID). Analyze the resulting fragment ions in the second mass analyzer.

  • Data Analysis: Compare the accurate mass of the molecular ion with the theoretical mass to confirm the elemental formula. Propose fragmentation pathways based on the MS/MS spectrum to confirm the molecular structure.

Integrated Spectroscopic Analysis Workflow

No single technique is sufficient for full characterization. The power of this approach lies in the integration of data from all methodologies. The following workflow represents a best-practice, self-validating system for structural confirmation.

Figure 2: Integrated workflow for spectroscopic validation.

Conclusion

The spectroscopic analysis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol requires a methodical, multi-technique approach. By integrating data from FT-IR, NMR, and Mass Spectrometry, researchers can unambiguously confirm the compound's identity, predominant tautomeric form, and purity. The predicted spectral data and detailed protocols within this guide serve as an authoritative reference for scientists engaged in the synthesis, characterization, and development of novel 1,2,4-triazole-based therapeutic agents. This rigorous analytical foundation is paramount to advancing these promising molecules from the laboratory to clinical applications.

References

  • Vertex AI Search. (n.d.). 1H NMR of 4H-1,2,4-triazole-3-thiol, 4-phenyl-5-(phenylmethyl)-.
  • NIH. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes.
  • MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • ResearchGate. (2025). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Pakistan Journal of Scientific & Industrial Research. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.
  • ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]....
  • SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum.
  • ResearchGate. (n.d.). Mass spectra of the morpholin-4-ium....
  • ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)....
  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
  • NIH. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach.
  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • Asian Journal of Chemistry. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity.
  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.

Sources

Exploratory

An In-depth Technical Guide to 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Potential Applications

Foreword: Navigating the Frontier of Novel Heterocycles In the landscape of medicinal chemistry and drug development, the exploration of novel molecular scaffolds is the cornerstone of innovation. The compound 4-ethyl-5-...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Novel Heterocycles

In the landscape of medicinal chemistry and drug development, the exploration of novel molecular scaffolds is the cornerstone of innovation. The compound 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol represents such a frontier—a molecule holding theoretical promise derived from its constituent pharmacophores, yet sparsely documented in existing literature. This guide is crafted for the discerning researcher and drug development professional. It moves beyond a simple data sheet to provide a predictive and methodological framework for approaching this compound.

Due to the scarcity of direct experimental data for this specific molecule, this document leverages established chemical principles and draws parallels from extensively studied, structurally related analogs. We will construct a scientifically rigorous pathway for its synthesis, propose a detailed strategy for its structural elucidation, and outline logical protocols for investigating its potential biological activities. This guide serves not as a final record, but as an expert-led roadmap for pioneering research into this promising chemical entity.

The Architectural Rationale: Deconstructing the Pharmacophore

The therapeutic potential of a molecule is often encoded in its structure. The title compound is a deliberate hybridization of three key chemical motifs, each contributing to a promising pharmacological profile.

  • The 1,2,4-Triazole Core: This five-membered heterocycle is a "privileged scaffold" in medicinal chemistry, renowned for its metabolic stability and its ability to engage in a wide range of biological interactions. Its derivatives are integral to numerous approved drugs, exhibiting activities that span antimicrobial, antifungal, anticancer, and anticonvulsant applications.[1][2][3][4] The triazole ring serves as a rigid backbone, orienting its substituents in a precise three-dimensional arrangement for optimal target binding.

  • The 3-Thiol (Thione) Group: The presence of a sulfur atom, existing in a thiol-thione tautomerism, is critical. This group often enhances the coordinating ability of the molecule, allowing it to chelate with metal ions in the active sites of metalloenzymes—a common mechanism of action for antimicrobial and anticancer agents.[5][6] It also serves as a versatile synthetic handle for further molecular elaboration.

  • The N-Morpholine Moiety: The morpholine ring is a frequently used substituent in drug design to enhance pharmacokinetic properties.[7] Its inclusion can improve aqueous solubility, metabolic stability, and bioavailability, while also potentially contributing to target binding through hydrogen bond acceptance.[7]

The combination of these three components in 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol suggests a molecule designed for enhanced biological activity and favorable drug-like properties.

Predicted Physicochemical Properties

While experimental data is not available, we can predict the core physicochemical properties based on its structure and comparison with simpler analogs like 4-methyl-4H-1,2,4-triazole-3-thiol.[8] The addition of the larger ethyl and morpholino groups is expected to significantly increase the molecular weight and likely the melting point compared to the simpler methyl analog.

PropertyPredicted Value / CharacteristicJustification
Molecular Formula C₈H₁₄N₄OSBased on the chemical structure.
Molecular Weight 214.29 g/mol Sum of atomic weights of constituent atoms.
Predicted Melting Point 175-190 °CHigher than simpler analogs (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol, m.p. 163-165°C[8]) due to increased molecular weight and potential for stronger intermolecular interactions.
Predicted Solubility Soluble in polar organic solvents like DMSO, DMF, and moderately soluble in acetone and ethanol. Limited solubility in water.The morpholine group may slightly enhance aqueous solubility, but the overall heterocyclic structure suggests primary solubility in polar aprotic solvents.
Predicted XLogP3 ~0.5 - 1.5The ethyl and morpholine groups increase lipophilicity compared to unsubstituted triazole-thiol, but the polar morpholine oxygen and thiol group keep it within a drug-like range.

Proposed Synthesis Pathway: A Validated Methodological Approach

The synthesis of novel 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can be reliably achieved through the cyclization of a corresponding thiosemicarbazide intermediate. The following protocol is a robust and logical pathway to the target compound.[9][10]

Experimental Protocol: Synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Step 1: Synthesis of 1-(Morpholine-4-carbonyl)-4-ethyl-thiosemicarbazide

  • To a stirred solution of morpholine-4-carbohydrazide (1.0 eq) in absolute ethanol, add ethyl isothiocyanate (1.05 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Filter the resulting white solid, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazide intermediate.

    • Causality: This reaction is a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate, a reliable method for forming N,N'-disubstituted thiosemicarbazides.

Step 2: Alkaline Cyclization to form 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-(morpholine-4-carbonyl)-4-ethyl-thiosemicarbazide (1.0 eq) from Step 1 in an 8% aqueous sodium hydroxide solution.

  • Reflux the mixture for 6-8 hours. The suspension should gradually become a clear solution as the cyclization proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 5-6 with a dilute acid (e.g., 1 M HCl or acetic acid).

  • The target compound will precipitate as a solid.

  • Filter the precipitate, wash thoroughly with cold water to remove salts, and recrystallize from a suitable solvent (e.g., an ethanol/water mixture) to obtain the purified product.

    • Causality: The strong alkaline conditions promote an intramolecular nucleophilic attack from one of the hydrazine nitrogens onto the carbonyl carbon, followed by dehydration, leading to the formation of the stable 1,2,4-triazole ring.[10][11] Acidification protonates the thiol group, causing the product to precipitate from the aqueous solution.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Alkaline Cyclization A Morpholine-4-carbohydrazide C 1-(Morpholine-4-carbonyl)- 4-ethyl-thiosemicarbazide A->C Ethanol, Reflux B Ethyl Isothiocyanate B->C Ethanol, Reflux D 8% NaOH(aq), Reflux C->D E Acidification (HCl) D->E F 4-ethyl-5-morpholin-4-yl-4H- 1,2,4-triazole-3-thiol E->F

Caption: Proposed two-step synthesis of the target compound.

Structural Elucidation: A Spectroscopic Blueprint

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete structural picture. The following are the expected spectral characteristics for 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

TechniqueExpected Observations
¹H NMR Ethyl Group: A quartet (~3.9-4.2 ppm, 2H, -CH₂-) and a triplet (~1.2-1.4 ppm, 3H, -CH₃). Morpholine Group: Two distinct multiplets, typically appearing between ~3.5-3.9 ppm (4H, -CH₂-O-) and ~3.2-3.5 ppm (4H, -CH₂-N-). Thiol Proton: A broad singlet (δ ~13-14 ppm) for the SH proton, characteristic of triazole-thiols.[11][12]
¹³C NMR Triazole Ring: Two signals, C=S (~165-170 ppm) and C-N (~150-155 ppm). Morpholine Group: Two signals for the carbons, O-CH₂ (~66 ppm) and N-CH₂ (~45-50 ppm). Ethyl Group: Two signals for the carbons, -CH₂ (~40 ppm) and -CH₃ (~14 ppm).
FTIR (cm⁻¹) S-H stretch: A weak band around 2550-2650 cm⁻¹. C-H stretch (aliphatic): Multiple bands between 2850-3000 cm⁻¹. C=N stretch (triazole ring): A strong absorption around 1610-1630 cm⁻¹. C=S stretch: A band in the region of 1250-1280 cm⁻¹.[12][13]
Mass Spec (EI-MS) Molecular Ion (M⁺): A prominent peak at m/z = 214, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the morpholine ring.

Note: NMR chemical shifts are reported in ppm relative to TMS and are predictive. Actual values may vary based on solvent and experimental conditions.

Probing Biological Potential: A Roadmap for Screening

The structural motifs within 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol strongly suggest potential as an antimicrobial or anticancer agent.[14][15][16][17] A logical, tiered screening approach is recommended to efficiently evaluate its biological activity.

Protocol 1: Primary Antimicrobial Susceptibility Testing
  • Objective: To determine if the compound possesses broad-spectrum antibacterial or antifungal activity.

  • Method: The Kirby-Bauer disk diffusion or agar-well diffusion method provides a rapid qualitative assessment.[18]

  • Procedure: a. Prepare agar plates (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) inoculated with a standardized suspension of test microorganisms. b. Suggested Strains:

    • Gram-positive bacteria: Staphylococcus aureus
    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[15]
    • Fungi: Candida albicans, Aspergillus niger[1] c. Impregnate sterile paper disks or fill agar wells with a known concentration of the test compound dissolved in DMSO. d. Place a DMSO-only disk as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin for bacteria[4], Fluconazole for fungi[4]) as a positive control. e. Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi). f. Measure the diameter of the zone of inhibition around each disk. A significant zone indicates susceptibility.
  • Self-Validation: The inclusion of positive and negative controls is critical. The positive control validates the susceptibility of the microbial strains, while the negative control ensures that the solvent (DMSO) has no intrinsic antimicrobial activity.

Protocol 2: In Vitro Anticancer Cytotoxicity Screening
  • Objective: To assess the compound's ability to inhibit the proliferation of human cancer cells.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric, high-throughput method for measuring cell viability.[16]

  • Procedure: a. Seed human cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Suggested Cell Lines:

    • MCF-7 (Breast Adenocarcinoma)
    • A549 (Lung Carcinoma)
    • HCT-116 (Colon Carcinoma)[4] c. Treat the cells with a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a standard chemotherapeutic agent (e.g., 5-Fluorouracil[4]). d. Add MTT solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan. e. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol). f. Measure the absorbance of the purple solution using a microplate reader at ~570 nm. g. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
  • Trustworthiness: The dose-response curve generated from the serial dilution provides a robust measure of potency (IC₅₀). The positive control validates the assay's sensitivity to cytotoxic agents.

Biological Screening Workflow

BiologicalScreening cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening A Synthesized Compound (4-ethyl-5-morpholin-4-yl-4H- 1,2,4-triazole-3-thiol) B Agar Well Diffusion Assay (Qualitative Screen) A->B F MTT Assay (Cytotoxicity Screen) A->F C Test Strains: S. aureus, E. coli, C. albicans B->C D Measure Zone of Inhibition C->D E Proceed to MIC Assay (If Active) D->E G Cancer Cell Lines: MCF-7, A549, HCT-116 F->G H Calculate IC₅₀ Value G->H I Further Mechanistic Studies (If Potent) H->I

Caption: Tiered workflow for evaluating biological activity.

Conclusion and Future Outlook

This guide has established a comprehensive, scientifically-grounded framework for the synthesis, characterization, and preliminary biological evaluation of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. By leveraging validated methodologies from analogous compounds, we have outlined a clear path for researchers to follow. The proposed synthetic route is efficient, the spectroscopic blueprint provides clear benchmarks for structural confirmation, and the suggested biological screening protocols are robust and industry-standard.

The true value of this molecule will be revealed through the execution of these experiments. Its unique combination of a stable triazole core, a reactive thiol group, and a pharmacokinetic-enhancing morpholine moiety makes it a compelling candidate for further investigation. The insights gained from studying this compound will not only determine its specific potential but also contribute to the broader understanding of 1,2,4-triazole derivatives in the ongoing quest for novel therapeutic agents.

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  • Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1, 2, 4-triazole-5-thiol on cultural attributes of pathogenic М.
  • ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)...
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

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Foundational

IUPAC name of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol Authored by: A Senior Application Scientist Disclaimer: The compound 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is not extensively...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Disclaimer: The compound 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is not extensively documented in current scientific literature. This guide is therefore a predictive analysis based on the established chemistry and known properties of the 1,2,4-triazole-3-thiol scaffold and its derivatives. All protocols and data are theoretical and intended for research and development purposes.

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2][3][4] This guide provides a comprehensive technical overview of the novel compound 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. We will explore its structural characteristics, propose a robust synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential biological significance. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of new heterocyclic entities for drug discovery.

Molecular Structure and Nomenclature

The structural identity of a compound is fundamental to understanding its chemical behavior and biological function. Here, we define the precise structure and nomenclature.

IUPAC Name: 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Synonyms: 4-ethyl-5-(morpholin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (reflecting the thione tautomer)

Core Scaffold: 4H-1,2,4-triazole-3-thiol

Substituents:

  • N4 Position: An ethyl group (-CH₂CH₃)

  • C5 Position: A morpholine ring, attached via its nitrogen atom.

  • C3 Position: A thiol group (-SH), which exists in tautomeric equilibrium with a thione group (C=S).

Molecular Formula: C₈H₁₄N₄OS

Molecular Weight: 214.29 g/mol

Thiol-Thione Tautomerism

A critical feature of 1,2,4-triazole-3-thiols is the existence of thiol-thione tautomerism. The compound can exist in two interconverting forms: the thiol form, with a C-SH bond, and the more stable thione form, with a C=S bond and a proton on a ring nitrogen. Spectroscopic evidence, particularly from ¹H NMR, often confirms the predominance of the thione tautomer in solution, characterized by a broad NH proton signal in the 13–14 ppm range.[5]

Caption: Thiol-Thione tautomerism of the target compound.

Proposed Synthetic Pathway

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through the cyclization of appropriately substituted thiosemicarbazide precursors.[6][7][8][9] The following protocol outlines a logical and experimentally sound approach for the synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

The overall strategy involves two main stages:

  • Synthesis of the Precursor: Preparation of 1-(morpholine-4-carbonyl)-4-ethylthiosemicarbazide.

  • Cyclization: Base-catalyzed intramolecular cyclization to form the 1,2,4-triazole ring.

Experimental Protocol: Synthesis

Step 1: Synthesis of Morpholine-4-carbohydrazide (Intermediate 1)

  • Rationale: This step creates the core hydrazide structure incorporating the morpholine moiety.

  • Procedure:

    • To a solution of morpholine (1.0 eq) in a suitable solvent like THF, add ethyl chloroformate (1.1 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Filter the resulting morpholinium salt.

    • Concentrate the filtrate under reduced pressure to obtain ethyl morpholine-4-carboxylate.

    • Reflux the ester with hydrazine hydrate (2.0 eq) in ethanol for 8-12 hours.

    • Cool the reaction mixture and collect the precipitated morpholine-4-carbohydrazide by filtration.

Step 2: Synthesis of 1-(morpholine-4-carbonyl)-4-ethylthiosemicarbazide (Precursor 2)

  • Rationale: This reaction introduces the ethyl group and the thio-carbonyl functionality necessary for cyclization.

  • Procedure:

    • Dissolve morpholine-4-carbohydrazide (1.0 eq) in ethanol.

    • Add ethyl isothiocyanate (1.05 eq) to the solution.

    • Reflux the mixture for 4-6 hours until TLC indicates the consumption of starting materials.

    • Cool the reaction to room temperature and collect the precipitated thiosemicarbazide precursor by filtration. Wash with cold ethanol and dry.

Step 3: Cyclization to 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (Target Compound 3)

  • Rationale: Base-catalyzed cyclization is a standard and high-yielding method for forming the 1,2,4-triazole-3-thiol ring from 1,4-disubstituted thiosemicarbazides.[7]

  • Procedure:

    • Suspend the thiosemicarbazide precursor (1.0 eq) in an aqueous solution of sodium hydroxide (8-10%, 5-10 volumes).

    • Reflux the mixture for 6-8 hours. The suspension should become a clear solution.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify carefully with dilute hydrochloric acid or acetic acid to a pH of 5-6.

    • Collect the resulting precipitate by filtration, wash thoroughly with water to remove salts, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

G Start Morpholine-4-carbohydrazide + Ethyl Isothiocyanate Precursor Precursor Synthesis (Reflux in Ethanol) Start->Precursor Product1 1-(morpholine-4-carbonyl)-4-ethylthiosemicarbazide Precursor->Product1 Cyclization Base-Catalyzed Cyclization (NaOH, Reflux) Product1->Cyclization Acidification Acidification (HCl / Acetic Acid) Cyclization->Acidification FinalProduct 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol Acidification->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).

PropertyPredicted Value/CharacteristicRationale
Physical State White to off-white crystalline solidBased on typical 1,2,4-triazole-3-thiol derivatives.[10]
Solubility Sparingly soluble in water. Soluble in polar organic solvents (DMSO, DMF, acetone).The morpholine ring enhances polarity and potential for hydrogen bonding, but the overall heterocyclic structure limits aqueous solubility.
pKa ~7.5 - 8.5 (Thiol/Thione proton)The thiol group is acidic. The exact pKa is influenced by the electron-donating nature of the ethyl and morpholino groups.
LogP 1.0 - 2.0The ethyl group adds lipophilicity, while the morpholine and triazole-thione components are polar. This balanced polarity is often favorable for drug candidates.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and purity confirmation. The following are predicted spectral characteristics.

¹H NMR Spectroscopy

(Predicted in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.0broad singlet1HNH (Thione)Characteristic downfield shift for the thione tautomer's NH proton.[5][11]
~3.9 - 4.1quartet2HN-CH₂ -CH₃Ethyl group methylene protons adjacent to the nitrogen atom.
~3.7 - 3.8triplet4HMorpholine CH₂ -OProtons of the morpholine ring adjacent to the oxygen atom.
~3.2 - 3.4triplet4HMorpholine CH₂ -NProtons of the morpholine ring adjacent to the triazole nitrogen.
~1.2 - 1.3triplet3HN-CH₂-CH₃ Ethyl group methyl protons.
¹³C NMR Spectroscopy

(Predicted in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 170C =S (Thione C3)The thione carbon is significantly deshielded and appears far downfield.[5]
~150 - 155Triazole C 5Carbon atom of the triazole ring bonded to the morpholine nitrogen.
~66Morpholine C -OCarbon atoms in the morpholine ring adjacent to oxygen.
~48Morpholine C -NCarbon atoms in the morpholine ring adjacent to the triazole nitrogen.
~40N-C H₂-CH₃Ethyl group methylene carbon.
~14N-CH₂-C H₃Ethyl group methyl carbon.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationRationale
3100 - 3200N-H stretchConfirms the presence of the thione tautomer.[5]
2900 - 3000C-H stretch (aliphatic)From the ethyl and morpholine groups.
~2550 - 2650S-H stretch (weak)May be present in low intensity if the thiol tautomer exists.[5]
1550 - 1620C=N stretchCharacteristic of the triazole ring.[10]
1250 - 1350N-C=S stretchA key indicator of the thione group.[5]
~1115C-O-C stretchStrong, characteristic absorption for the morpholine ether linkage.
Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI+)

  • Expected [M+H]⁺: m/z 215.10

  • Key Fragmentation Pathways: Expect initial loss of the ethyl group (-29 Da), cleavage of the morpholine ring, and other characteristic fragmentations of the triazole core. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Predicted Biological Activity and Applications

The 1,2,4-triazole-3-thiol scaffold is a "privileged structure" in medicinal chemistry, associated with a vast range of biological activities.[2][3]

  • Antimicrobial & Antifungal Activity: This is the most probable activity. Many 4-alkyl and 5-substituted triazole-thiols exhibit potent activity against various bacterial and fungal strains.[1] The morpholine moiety is often incorporated into drug candidates to improve solubility and pharmacokinetic properties, which could enhance antimicrobial efficacy.[12]

  • Anticancer Activity: Numerous triazole derivatives have been investigated as anticancer agents. The mechanism often involves the inhibition of specific enzymes or disruption of cellular signaling pathways.

  • Anticonvulsant/CNS Activity: The triazole ring is present in several CNS-active drugs. The overall polarity and size of the title compound make it a candidate for further investigation in this area.

  • Agricultural Applications: Triazoles are widely used as fungicides in agriculture. This compound could be screened for potential herbicidal or fungicidal properties.

G Core 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol Activity1 Antimicrobial Activity Core->Activity1 exhibits potential Activity2 Antifungal Activity Core->Activity2 exhibits potential Activity3 Anticancer Potential Core->Activity3 exhibits potential Activity4 CNS Activity Core->Activity4 exhibits potential App1 Drug Discovery Lead Activity1->App1 Activity2->App1 App2 Agrochemical Research Activity2->App2 Activity3->App1

Caption: Predicted biological activities and applications.

Safety, Handling, and Disposal

As a novel chemical entity, this compound must be handled with care, assuming it is hazardous. General safety protocols for triazole and thiol derivatives should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[13][14]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13]

  • Spills: In case of a spill, sweep up the solid material, place it into a suitable container for disposal, and avoid creating dust.[13]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Toxicity Profile: The specific toxicity is unknown. However, related compounds are classified as harmful if swallowed and can cause serious eye irritation.[14][15] Mercaptan-like compounds may cause nausea and headaches upon inhalation.[13]

References

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  • BenchChem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. BenchChem.
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  • Shcherbina, T. A., et al. (2019). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-54.
  • Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions.
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  • Al-Obaidi, A. A., & Al-Majidi, S. M. (2020). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 63(11), 4381-4390.
  • Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • Prachand, S. (2019). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][16] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • Di Franco, S., et al. (2020). Synthesis of the triazole-linked morpholino dinucleotide.
  • Bayrak, H., et al. (2009). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2015). Reactions of isothiocyanate 1 with 2-cyanoacetohydrazide and ethyl glycinate. Journal of Heterocyclic Chemistry, 52(5), 1396-1402.
  • Dzienia, A., et al. (2022). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 27(15), 4983.
  • Neofytos, D., Avdic, E., & Magiorakos, A. P. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections.
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  • Ceruso, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9394.
  • Al-Juboori, A. M. J., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-212.
  • Küçükgüzel, İ., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Çavuşoğlu, B. K., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-870.
  • Gonzalez-Alvarez, M., et al. (2018). Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. Proceedings, 2(19), 1184.
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  • Sharma, D., & Narasimhan, B. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 863218.
  • Yasin, M., et al. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of the Iranian Chemical Society, 20, 1-22.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-1,2,4-triazole-5-thiol. Thermo Fisher Scientific.
  • Sigma-Aldrich. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol 97. Sigma-Aldrich.
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  • Yogeeswari, P., & Sriram, D. (2013). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Saudi Pharmaceutical Journal, 21(3), 263-275.
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  • Ukrorgsintez. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Chemistry of Heterocyclic Compounds, 57(3), 324-328.

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Exploratory

Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: A Generalized Protocol

An In-Depth Technical Guide on the Synthesis, Characterization, and Structural Analysis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives This technical guide provides a comprehensive overview of the synthesis,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis, Characterization, and Structural Analysis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives

This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and crystallographic analysis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry. While the crystal structure for the specific compound 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is not publicly available, this guide will utilize data from closely related, structurally elucidated analogues to provide researchers, scientists, and drug development professionals with a robust framework for understanding this important molecular scaffold.

The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anti-tubercular properties.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions allows for fine-tuning of the molecule's physicochemical properties and biological activity. This guide will delve into the key experimental and analytical methodologies essential for the study of these compounds.

The synthesis of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core generally proceeds through a multi-step pathway, starting from a carboxylic acid derivative. The following protocol is a representative example of the synthetic route.[1][3]

Experimental Protocol: Synthesis
  • Esterification: The starting carboxylic acid is converted to its corresponding ethyl ester by refluxing with ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate to yield the corresponding acid hydrazide.

  • Potassium Dithiocarbazinate Salt Formation: The acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution (e.g., potassium hydroxide) to form the potassium dithiocarbazinate salt.

  • Cyclization to Triazole: The potassium salt is then cyclized by refluxing with an excess of hydrazine hydrate to form the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

  • Introduction of the N-4 Substituent: The 4-amino group can then be further modified. For example, a Schiff base can be formed by condensation with an appropriate aldehyde.[1][3]

G cluster_synthesis Synthetic Pathway A Carboxylic Acid B Ethyl Ester A->B Ethanol, H₂SO₄ (cat.) C Acid Hydrazide B->C Hydrazine Hydrate D Potassium Dithiocarbazinate Salt C->D CS₂, KOH, Ethanol E 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol D->E Hydrazine Hydrate F Schiff Base Derivatives E->F Aldehyde

Caption: Generalized synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Spectroscopic Characterization

The structural elucidation of newly synthesized triazole derivatives is typically achieved through a combination of spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR.

Technique Functional Group Expected Chemical Shift / Wavenumber
FT-IR (cm⁻¹) N-H (amine)3200-3400
C=N (triazole ring)1600-1650
C=S (thione)1250-1300
¹H-NMR (ppm) NH₂ (amino)5.8 (singlet)[4]
SH (thiol)13.9 (singlet)[4]
Aromatic Protons7.0-8.5 (multiplet)[4]
Morpholine Protons2.5-4.0 (multiplets)
Ethyl Protons (CH₂)~4.0 (quartet)
Ethyl Protons (CH₃)~1.3 (triplet)
¹³C-NMR (ppm) C=S (thione)160-180
Aromatic Carbons120-150
C-N (triazole ring)140-160

Crystallographic Analysis: Insights from a Related Structure

While the specific crystal structure of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is not documented, an analysis of the closely related compound, 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione, provides valuable insights into the expected solid-state conformation.[5]

Key structural features include:

  • Non-Planar Geometry: The molecule is not flat, with the different ring systems being twisted relative to each other.[5]

  • Puckered Morpholine Ring: The six-membered morpholine ring typically adopts a stable chair conformation.[5]

  • Thione Tautomer: In the solid state, these compounds often exist in the thione form rather than the thiol tautomer, which is stabilized by intermolecular hydrogen bonding.[5]

  • Intermolecular Hydrogen Bonding: The presence of N-H and C=S groups allows for the formation of hydrogen bonds (N-H···S), which link the molecules together in the crystal lattice.[5]

G cluster_crystal Key Crystallographic Features Non-planar Geometry Non-planar Geometry Puckered Morpholine Ring Puckered Morpholine Ring Thione Tautomer Thione Tautomer Intermolecular H-Bonding Intermolecular H-Bonding

Caption: Important structural characteristics of 1,2,4-triazole-3-thiol derivatives in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol.[5]

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods, and the structural model is refined to obtain accurate atomic positions, bond lengths, and bond angles.

Potential Applications in Drug Development

Derivatives of 4H-1,2,4-triazole-3-thiol are recognized for their diverse pharmacological activities, making them attractive scaffolds for drug discovery programs.

  • Antimicrobial and Antifungal Activity: Many triazole derivatives have shown promising activity against various bacterial and fungal strains.[1][3]

  • Anti-tubercular Activity: Certain substituted 1,2,4-triazole-3-thiols have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug-resistant strains.[2]

  • Antiradical Activity: The ability of some triazole-thiols to scavenge free radicals suggests potential applications as antioxidants.[6]

Conclusion

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold represents a versatile and valuable platform in medicinal chemistry. This technical guide has outlined the fundamental synthetic methodologies, spectroscopic characterization techniques, and key crystallographic features associated with this class of compounds. While the specific crystal structure of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol remains to be elucidated, the analysis of related structures provides a strong foundation for understanding its likely solid-state properties. The diverse biological activities of these compounds continue to drive research into the development of novel therapeutic agents based on the 1,2,4-triazole core.

References

  • Arshad, N., et al. (2020). X-ray structural insights and computational analysis of the compound 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione. PubMed Central. Available at: [Link]

  • Safonov, A. A., & Nosulenko, I. S. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Odeskyi medychnyi zhurnal. Available at: [Link]

  • Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Naveed, A., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. Available at: [Link]

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Foundational

An In-depth Technical Guide to Tautomerism in 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 4-e...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The dual existence of this molecule in thione and thiol forms is a critical determinant of its physicochemical properties, reactivity, and, consequently, its biological activity. This document delineates the synthetic pathway of the title compound, offers a deep dive into the spectroscopic and computational methodologies for characterizing its tautomeric equilibrium, and discusses the factors influencing this balance. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of 1,2,4-triazole-3-thiol derivatives.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1][2] In heterocyclic systems, particularly those containing ambident nucleophilic and electrophilic centers, tautomerism dictates a molecule's hydrogen bonding capabilities, lipophilicity, and steric profile.[2] These properties, in turn, govern a compound's interaction with biological targets, such as enzymes and receptors.[3]

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[3][4] The introduction of a thiol group at the 3-position of the 1,2,4-triazole ring gives rise to thione-thiol tautomerism, a phenomenon that has been the subject of extensive investigation.[5][6] The ability of these compounds to exist in either the thione (C=S) or thiol (-SH) form significantly broadens their chemical space and biological activity profile.[7][8] This guide focuses on the specific case of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol to provide a detailed framework for understanding and manipulating this critical molecular behavior.

Synthesis and Structural Elucidation

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established area of organic synthesis, with several reliable methods reported in the literature.[9][10] The most common approach involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[9]

Synthetic Protocol

The synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process, as outlined below. The rationale behind this synthetic strategy is to build the triazole ring system from readily available starting materials in a controlled and efficient manner.

Step 1: Synthesis of Morpholine-4-carbohydrazide This step involves the reaction of a morpholine derivative with a source of the hydrazide functional group.

Step 2: Formation of the Thiosemicarbazide Intermediate The carbohydrazide is then reacted with ethyl isothiocyanate. This reaction introduces the ethyl group at the N4 position and the thiocarbonyl group necessary for the subsequent cyclization.

Step 3: Base-Catalyzed Cyclization The thiosemicarbazide intermediate is treated with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol.[7] The base facilitates the intramolecular cyclization to form the 1,2,4-triazole ring, yielding the desired 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.[11]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Morpholine Derivative Morpholine Derivative Step1 Step 1: Formation of Morpholine-4-carbohydrazide Morpholine Derivative->Step1 Hydrazine Source Hydrazine Source Hydrazine Source->Step1 Ethyl Isothiocyanate Ethyl Isothiocyanate Step2 Step 2: Formation of Thiosemicarbazide Intermediate Ethyl Isothiocyanate->Step2 Step1->Step2 Reacts with Step3 Step 3: Base-Catalyzed Cyclization Step2->Step3 Treated with Base Final_Product 4-ethyl-5-morpholin-4-yl-4H- 1,2,4-triazole-3-thiol Step3->Final_Product

Structural Characterization

Confirmation of the synthesized structure is achieved through a combination of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[12][13]

The Thione-Thiol Tautomeric Equilibrium

The central focus of this guide is the thione-thiol tautomerism exhibited by 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. The equilibrium between these two forms is dynamic and influenced by several factors.

Thione [label=<

Thione Form C=S

];

Thiol [label=<

Thiol Form -SH

];

Thione -> Thiol [label="Equilibrium"]; } caption="Thione-thiol tautomeric equilibrium."

Spectroscopic Investigation of Tautomerism

Spectroscopic methods are invaluable for elucidating the predominant tautomeric form in different states (solid vs. solution) and under various conditions.[8][14]

  • FT-IR Spectroscopy: In the solid state, the presence of a strong absorption band in the region of 1270-1380 cm⁻¹ is indicative of the C=S (thione) group, while the absence of a sharp band around 2500-2600 cm⁻¹ for the S-H (thiol) stretch suggests the thione form is dominant.[9]

  • ¹H NMR Spectroscopy: In solution, the presence of a broad singlet in the downfield region (around 12-14 ppm) is characteristic of the N-H proton of the thione tautomer.[10] The S-H proton of the thiol form, if present, would appear as a much sharper singlet at a different chemical shift.[6]

  • ¹³C NMR Spectroscopy: The chemical shift of the carbon atom in the C=S group of the thione form is typically observed in the range of 160-180 ppm.[15] This provides a clear diagnostic signal to distinguish it from the C-S carbon of the thiol form.

  • UV-Vis Spectroscopy: The electronic absorption spectra can also provide insights. Thione tautomers generally exhibit an n-π* transition for the C=S group in the range of 300-400 nm, whereas thiol tautomers show a π-π* transition for the C=N group at wavelengths below 300 nm.[8]

Factors Influencing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not static and can be influenced by several external and internal factors.

  • Solvent Polarity: The polarity of the solvent plays a crucial role.[16] Polar protic solvents can stabilize the more polar thione form through hydrogen bonding, shifting the equilibrium in its favor.[5]

  • pH: The pH of the medium has a significant impact. In acidic or neutral media, the thione form is generally favored.[5] In alkaline solutions, deprotonation of the N-H or S-H group can occur, shifting the equilibrium.[7]

  • Temperature: Temperature can influence the equilibrium constant of the tautomeric interconversion.

  • Substituent Effects: The electronic nature of the substituents on the triazole ring can modulate the relative stabilities of the tautomers. Electron-donating or withdrawing groups can influence the acidity of the N-H and S-H protons and the stability of the respective conjugate bases.

FactorInfluence on EquilibriumRationale
Solvent Polarity Increasing polarity favors the thione form.[16]The thione tautomer is generally more polar and is better solvated by polar solvents.
pH Alkaline conditions can shift the equilibrium.[5]Deprotonation can favor the formation of the thiolate anion, which is in equilibrium with the thiol form.
Substituents Electron-withdrawing groups can influence the acidity of the N-H/S-H protons.Altering the electronic distribution within the ring system affects the relative stability of the tautomers.
Computational Chemistry as a Predictive Tool

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have emerged as powerful tools for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.[17][18][19] These computational studies have consistently shown that for 1,2,4-triazole-3-thiones in the gas phase, the thione form is the more stable tautomer.[17][18] These theoretical investigations complement experimental findings and provide a deeper understanding of the underlying electronic and structural factors governing tautomerism.[20][21]

Implications for Drug Development

The tautomeric state of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol has direct consequences for its potential as a therapeutic agent. The different tautomers present distinct pharmacophores, leading to different interactions with biological targets.[1]

  • Receptor Binding: The thione form possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S), while the thiol form has a hydrogen bond donor (S-H) and a hydrogen bond acceptor (ring nitrogen). This difference in hydrogen bonding patterns can lead to preferential binding of one tautomer to a specific receptor or enzyme active site.

  • Physicochemical Properties: The tautomeric equilibrium influences key drug-like properties such as solubility, lipophilicity (LogP), and membrane permeability. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The presence of a thiol group can make the molecule susceptible to metabolic processes such as oxidation or conjugation.

The diverse biological activities reported for 1,2,4-triazole-3-thiol derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, underscore the therapeutic potential of this scaffold.[3][10][22]

Conclusion

The tautomerism of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a multifaceted phenomenon with significant implications for its chemical behavior and biological activity. A thorough understanding of the thione-thiol equilibrium, facilitated by a combination of synthetic, spectroscopic, and computational approaches, is essential for the rational design and development of novel therapeutics based on this promising heterocyclic scaffold. This guide has provided a detailed overview of the key concepts and methodologies for investigating this tautomerism, offering a solid foundation for further research in this exciting field. The ability to control and predict the tautomeric preference will undoubtedly be a key factor in unlocking the full therapeutic potential of this class of compounds.

References

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Exploratory

An In-depth Technical Guide to the Solubility of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in drug development and materials science. Given the absence of extensive public data on this specific molecule, this document synthesizes foundational principles of chemical solubility, predictive analysis based on molecular structure, and authoritative experimental protocols. We delve into the critical interplay of functional groups, solvent properties, and tautomeric forms that govern the compound's solubility profile. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and a practical framework for empirical solubility determination, ensuring scientific rigor and reproducibility.

Introduction: The Critical Role of Solubility

The compound 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole class of heterocycles, which are integral to numerous pharmaceutical agents due to their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The substituents on the triazole core—an ethyl group, a morpholine ring, and a thiol group—impart a unique combination of physicochemical properties that directly influence its behavior in various media.

Solubility is a paramount physical property in drug discovery and development.[4][5] It dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and poor aqueous solubility is a primary reason for the failure of promising drug candidates.[4][5] Therefore, a thorough understanding and accurate measurement of the solubility of this triazole derivative are essential for any further investigation, from in vitro screening to formulation development.[6][7] This guide will provide the necessary theoretical and practical tools to achieve this.

Molecular Structure and Physicochemical Analysis

To predict the solubility of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, we must first dissect its molecular structure and the contributions of its constituent functional groups.

  • 1,2,4-Triazole Core: The triazole ring is polar and capable of acting as both a hydrogen bond donor and acceptor, which can contribute to solubility in polar solvents.[8]

  • Ethyl Group (-CH₂CH₃): This is a nonpolar, hydrophobic alkyl group that will tend to decrease solubility in aqueous or highly polar solvents.

  • Morpholine Ring: This cyclic ether amine is a polar, hydrophilic group. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, significantly enhancing water solubility.[9][10]

  • Thiol/Thione Group (-SH / C=S): This group introduces a critical complexity: tautomerism.[11] The molecule can exist in equilibrium between the thiol (-SH) form and the thione (C=S) form. This equilibrium is highly dependent on the solvent, pH, and physical state (solid vs. solution).[12][13][14] For five-membered rings like triazoles, the thiol form is often favored, but the thione form can be significant and will have different polarity and hydrogen bonding capabilities, thus affecting overall solubility.[12]

Predicted Solubility Profile: Based on this analysis, the molecule possesses both hydrophilic (morpholine, triazole, thiol) and hydrophobic (ethyl) moieties, making it an amphiphilic compound.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate to good solubility is expected. The morpholine and triazole rings will interact favorably with these solvents through hydrogen bonding. The parent compound, 1H-1,2,4-triazole-3-thiol, is soluble in hot water, suggesting the core structure has some aqueous affinity.[15][16]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted. These solvents can accept hydrogen bonds and have dipoles that will interact strongly with the polar regions of the molecule. A similar compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, is noted to be soluble in acetone.[17]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the predominance of polar functional groups.

Thiol-Thione Tautomerism: A Critical Consideration

The equilibrium between the thiol and thione tautomers is a pivotal factor influencing the compound's properties.[11] The two forms have different dipole moments, hydrogen bonding capabilities, and crystal packing energies, all of which impact solubility.

G Equilibrium_Node Equilibrium Position Thiol Thiol Equilibrium_Node->Thiol Shifts Left/Right Thione Thione Equilibrium_Node->Thione Shifts Left/Right Solvent Solvent Solvent->Equilibrium_Node pH pH pH->Equilibrium_Node State State State->Equilibrium_Node

It is crucial to recognize that the measured solubility might represent the combined concentration of both tautomers at equilibrium in a given solvent. Spectroscopic methods like NMR or UV-Vis should be used to characterize the dominant form in solution to fully interpret solubility data.[12]

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical measurement is the definitive standard. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[18][19]

Principle of the Shake-Flask Method

The method establishes a dynamic equilibrium between the undissolved solid compound and its saturated solution. An excess of the solid is agitated in the solvent for a sufficient period until the concentration of the dissolved compound in the solution becomes constant.[4][20][21]

Detailed Experimental Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials & Equipment:

  • 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (ensure purity and known solid form, e.g., crystalline)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control[22]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low compound binding)

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

// Node Colors prep_node [fillcolor="#FBBC05", fontcolor="#202124"]; exp_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; sep_node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; ana_node [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="1. Preparation\nAdd excess solid compound to a known volume of solvent in a vial.", shape=box, class="prep_node"]; B [label="2. Equilibration\nSeal vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours.", shape=box, class="exp_node"]; C [label="3. Phase Separation\nCentrifuge the suspension to pellet the excess solid.", shape=box, class="sep_node"]; D [label="4. Sample Collection\nCarefully withdraw an aliquot of the clear supernatant.", shape=box, class="sep_node"]; E [label="5. Filtration (Optional but Recommended)\nFilter the aliquot through a syringe filter to remove fine particulates.", shape=box, class="sep_node"]; F [label="6. Analysis\nDilute the filtrate and determine the concentration using a pre-validated analytical method (e.g., HPLC-UV).", shape=box, class="ana_node"]; G [label="7. Verification\nCheck the pH of the remaining suspension and examine the residual solid (e.g., for polymorphism).", shape=box, class="prep_node"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; B -> G [style=dashed, label="Post-Equilibration Checks"]; } END_DOT Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). A common starting point is to add enough solid to achieve a concentration of 2-10 mg/mL. Record the exact mass added.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C for standard solubility or 37 °C for physiological relevance). Agitate for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[22] Preliminary experiments can determine the minimum time required to reach a plateau in concentration.[22]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. For finer suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Generate a calibration curve using the analytical method of choice (e.g., HPLC-UV).

    • Dilute the sample from the supernatant as needed to fall within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for comparative analysis.

Table 1: Thermodynamic Solubility of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Solvent SystemTemperature (°C)Measured Solubility (µg/mL) ± SDMethod
Deionized Water25[Insert Experimental Data]Shake-Flask / HPLC-UV
PBS (pH 7.4)37[Insert Experimental Data]Shake-Flask / HPLC-UV
Ethanol25[Insert Experimental Data]Shake-Flask / HPLC-UV
Dimethyl Sulfoxide (DMSO)25[Insert Experimental Data]Shake-Flask / HPLC-UV
Hexane25[Insert Experimental Data]Shake-Flask / HPLC-UV

SD: Standard Deviation from triplicate measurements.

Interpreting the Results:

  • High Aqueous Solubility (e.g., >100 µg/mL): Favorable for oral drug development.

  • Low Aqueous Solubility (e.g., <10 µg/mL): May pose significant bioavailability challenges, requiring formulation strategies like co-solvents, complexation, or particle size reduction.[4]

  • pH-Dependence: Comparing solubility in water versus a buffer (e.g., PBS pH 7.4) will indicate if the compound's solubility is sensitive to pH, which is crucial for predicting its behavior in the gastrointestinal tract.[20]

Conclusion

The solubility of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a complex property governed by the interplay of its polar morpholine and triazole functionalities and its nonpolar ethyl group. The potential for thiol-thione tautomerism adds a layer of complexity that must be considered during analysis. While theoretical predictions suggest moderate-to-high solubility in polar solvents and poor solubility in nonpolar media, these must be confirmed through rigorous experimental validation. The shake-flask method, detailed herein, provides an authoritative and reliable protocol for obtaining precise thermodynamic solubility data. This information is indispensable for guiding future research, whether in the optimization of synthetic routes, the design of biological assays, or the development of advanced formulations for therapeutic applications.

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Foundational

An In-Depth Technical Guide to the In Silico Prediction of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol Bioactivity

Abstract: In the modern drug discovery landscape, in silico methods are pivotal for the rapid and cost-effective evaluation of novel chemical entities.[1] This guide provides a comprehensive, technically-grounded workflo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the modern drug discovery landscape, in silico methods are pivotal for the rapid and cost-effective evaluation of novel chemical entities.[1] This guide provides a comprehensive, technically-grounded workflow for predicting the multifaceted bioactivity of a specific heterocyclic compound, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. We will dissect the computational pipeline, beginning with target identification based on the compound's structural motifs, proceeding through rigorous molecular docking simulations, and culminating in a holistic assessment of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Each section is designed to provide not only a step-by-step protocol but also the scientific rationale behind methodological choices, ensuring a self-validating and robust predictive framework. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply predictive modeling to accelerate their discovery programs.

Introduction: The Rationale for In Silico Investigation

The compound 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole class of heterocycles. This scaffold is of significant interest to medicinal chemists due to its presence in a wide array of therapeutic agents.[2] Derivatives of 1,2,4-triazole-3-thione/thiol are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] The inherent stability and versatile binding capabilities of the triazole ring make it a privileged structure in drug design.[3]

Predicting the bioactivity of a novel derivative in silico offers a powerful advantage; it allows for the efficient screening of potential biological targets and the early identification of potential liabilities before significant resources are invested in synthesis and in vitro testing.[6][7] This guide establishes a systematic approach to generate a comprehensive, data-driven hypothesis of the compound's biological potential.

Section 1: Foundational Analysis and Compound Preparation

The first step in any computational analysis is to prepare a high-quality, three-dimensional representation of the molecule of interest. This ensures that all subsequent calculations are based on a chemically and geometrically accurate structure.

Protocol 1.1: Ligand Structure Generation
  • Obtain 2D Representation: Start with a 2D chemical structure of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. This can be drawn using chemical sketcher software (e.g., ChemDraw) or obtained from a database like PubChem using its canonical SMILES (Simplified Molecular Input Line Entry System) string.

  • Convert to 3D Structure: Use a computational chemistry tool, such as Open Babel, to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: The initial 3D structure is not necessarily in its most stable, low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step optimizes the bond lengths, bond angles, and torsion angles to find a local energy minimum, resulting in a more realistic conformation.

  • Generate Final File Format: Save the optimized 3D structure in a format suitable for docking software, such as .pdbqt for AutoDock Vina, which includes atomic coordinates, partial charges (e.g., Gasteiger charges), and information about rotatable bonds.[8]

Section 2: Biological Target Identification

With a prepared ligand, the next critical step is to identify its most probable biological targets. Since no experimental data is assumed for this novel compound, we employ ligand-based and reverse-docking strategies. The underlying principle is that structurally similar molecules often share similar biological targets.[9]

Methodology 2.1: Ligand-Based Target Prediction

This approach leverages large chemogenomic databases that link chemical structures to known bioactivities.[9]

  • Similarity Searching: Utilize the compound's structure (as a SMILES string or 3D conformer) to query databases like ChEMBL, PubChem BioAssay, or specialized web servers like SwissTargetPrediction and TargetHunter.[9] These tools compare the query molecule to a vast library of compounds with known protein targets.

  • Principle of Causality: The search algorithms are based on the well-established concept that structurally similar compounds are likely to have similar physicochemical properties and, consequently, similar biological profiles.[9] The output is typically a ranked list of potential protein targets based on the similarity score between the query molecule and the known active ligands for each target.

  • Analysis: Scrutinize the top-ranked targets. Given that the core scaffold is a 1,2,4-triazole-3-thiol, targets associated with antimicrobial (e.g., fungal lanosterol 14-alpha demethylase) or anticancer (e.g., protein kinases, topoisomerases) pathways are of high interest and should be prioritized for further investigation.[3][5]

Methodology 2.2: Reverse Docking

Reverse docking flips the conventional paradigm: instead of docking many ligands to one target, we dock one ligand to many potential targets.[10]

  • Target Library Preparation: A library of potential protein target structures is required. This can be a curated set based on the results from similarity searching or a broader, pre-compiled library of druggable proteins.

  • High-Throughput Docking: The prepared 3D structure of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is computationally docked against the active site of each protein in the library.

  • Scoring and Ranking: Targets are ranked based on the predicted binding affinity (docking score) of the compound. Targets with the most favorable (i.e., most negative) binding energies are considered the most probable interaction partners.

The convergence of results from both ligand-based similarity and reverse docking provides a high-confidence list of putative targets for detailed analysis.

Caption: High-level overview of the in silico bioactivity prediction workflow.

Section 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[11] This provides atomic-level insight into the potential mechanism of action. For this guide, we will assume a hypothetical priority target identified in Section 2, such as a protein kinase relevant to cancer.[5]

Protocol 3.1: Molecular Docking Workflow
  • Protein Structure Preparation:

    • Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand.

    • Cleaning: Remove non-essential components like water molecules, co-solvents, and ions from the PDB file.[8]

    • Protonation: Add polar hydrogen atoms and assign appropriate ionization states to amino acid residues, simulating physiological pH (~7.4). This is critical for accurate hydrogen bond prediction.

    • Charge Assignment: Compute and assign partial atomic charges (e.g., Kollman charges) to the protein atoms.[12]

    • File Conversion: Save the prepared protein structure as a .pdbqt file.[12]

  • Ligand Preparation: The ligand structure from Protocol 1.1 (in .pdbqt format) is used directly.

  • Grid Box Generation:

    • Define a three-dimensional grid box that encompasses the active site of the protein.[12]

    • Causality: The grid box defines the search space for the docking algorithm. If a co-crystallized ligand is present in the original PDB file, centering the grid on this ligand is a reliable method to define the binding pocket. The size should be large enough to allow the query ligand to rotate and translate freely within the site.

  • Docking Execution:

    • Use a validated docking program like AutoDock Vina.[13]

    • Configure the docking parameters. Set the exhaustiveness parameter (e.g., to 100) to control the thoroughness of the conformational search.[12]

    • Launch the docking simulation. The program will systematically explore different conformations (poses) of the ligand within the grid box and score them based on a scoring function that estimates binding free energy.[14]

  • Results Analysis & Validation:

    • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.[11]

    • Binding Pose: Visualize the top-ranked poses using software like UCSF Chimera or PyMOL.[13] Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.

    • Self-Validation (Trustworthiness): If a co-crystallized ligand was present, a crucial validation step is to re-dock this native ligand into the protein's active site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This validates that the chosen parameters are appropriate for the system.

Caption: Detailed workflow for a molecular docking experiment.

Section 4: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features essential for biological activity.[15] Modeling these features helps in understanding structure-activity relationships (SAR) and can be used for virtual screening to find new, structurally diverse compounds.[16][17]

Methodology 4.1: Structure-Based Pharmacophore Generation
  • Identify Key Interactions: Based on the top-ranked docking pose from Section 3, identify the crucial interactions between 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol and its target.

  • Define Pharmacophoric Features: Abstract these interactions into pharmacophoric features.[17] These typically include:

    • Hydrogen Bond Acceptors (e.g., the nitrogen atoms in the triazole ring, the oxygen in the morpholine ring).

    • Hydrogen Bond Donors (e.g., the thiol group's hydrogen).

    • Hydrophobic Regions (e.g., the ethyl group).

    • Aromatic Rings (if applicable to the scaffold).

  • Generate 3D Model: Create a 3D model that represents the spatial arrangement of these features. This model serves as a template or query to search for other molecules that can satisfy the same interaction pattern.[18] Software like PHASE or ZINCPharmer can be used for this purpose.[16]

Section 5: ADMET and Physicochemical Property Prediction

A potent compound is useless as a drug if it cannot reach its target in the body or is toxic.[19] In silico ADMET prediction is a critical step to flag potential liabilities early in the discovery process.[6][20]

Protocol 5.1: ADMET Profiling
  • Select Tools: Utilize reliable, open-access web servers such as SwissADME and pkCSM. For robust prediction, it is recommended to use multiple tools and compare the results.[6][20]

  • Input Data: Submit the SMILES string of the compound to the selected servers.

  • Analyze Output: The servers will calculate a wide range of properties. The most important ones to analyze are:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond donors/acceptors.

    • Pharmacokinetics (Drug-likeness): Evaluate compliance with rules like Lipinski's Rule of Five and Veber's rule, which correlate these properties with oral bioavailability.[21]

    • Absorption: Predicted Caco-2 permeability (intestinal absorption) and P-glycoprotein substrate potential.

    • Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding.

    • Metabolism: Prediction of which Cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. CYP inhibition is a major cause of drug-drug interactions.[18]

    • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others.

Data Presentation: Predicted Properties

All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.

Property / RulePredicted ValueAcceptable RangeImplication
Physicochemical
Molecular Weight242.33 g/mol < 500Favorable for absorption
LogP (Lipophilicity)1.25< 5Good balance of solubility/permeability
TPSA74.5 Ų< 140 ŲGood potential for oral bioavailability[21]
H-Bond Donors1≤ 5Lipinski's Rule Compliant
H-Bond Acceptors5≤ 10Lipinski's Rule Compliant
Pharmacokinetics
GI AbsorptionHigh-Likely well-absorbed from the gut
BBB PermeantNo-Low risk of CNS side effects
CYP2D6 InhibitorYes-Potential for drug-drug interactions
Toxicity
AMES ToxicityNo-Predicted to be non-mutagenic
hERG I InhibitionNo-Low risk of cardiotoxicity

(Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be generated using the described protocols.)

Section 6: Quantitative Structure-Activity Relationship (QSAR) Modeling

If a dataset of structurally similar 1,2,4-triazole derivatives with known biological activities against a specific target were available, a QSAR model could be built.[22] QSAR models create a mathematical relationship between chemical structures (represented by numerical descriptors) and their biological activity.[23]

Methodology 6.1: Conceptual QSAR Workflow
  • Data Collection: Assemble a dataset of compounds with their corresponding biological activities (e.g., IC₅₀ values).

  • Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors (e.g., topological, electronic, geometric).[24]

  • Model Building: Use statistical methods or machine learning to build a regression or classification model that correlates the descriptors with the activity.[25]

  • Validation: Rigorously validate the model's predictive power using techniques like cross-validation and external validation with a test set of compounds.[22]

  • Prediction: Use the validated model to predict the activity of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

While we cannot build a model without data, understanding the QSAR workflow is essential for situations where such data becomes available.

Caption: Conceptual workflow for building a QSAR model.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow to predict the bioactivity of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. By integrating target prediction, molecular docking, pharmacophore modeling, and ADMET analysis, we can construct a detailed, multi-faceted hypothesis of the compound's therapeutic potential and liabilities.

Based on the known activities of its core scaffold, it is plausible to hypothesize that this compound may exhibit antimicrobial or anticancer properties. The molecular docking simulations provide a putative mechanism of action by identifying key interactions with a prioritized biological target. Furthermore, the ADMET profile suggests its potential as an orally available drug candidate, though a predicted interaction with CYP enzymes warrants caution for potential drug-drug interactions.

It is imperative to recognize that in silico predictions are hypotheses. The crucial next step is the experimental validation of these predictions through chemical synthesis, followed by in vitro enzymatic and cellular assays to confirm the predicted biological activity and assess cytotoxicity. The computational results, however, provide a robust, data-driven rationale to guide these resource-intensive experimental efforts, embodying the core value of computer-aided drug design.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined One-Pot Synthesis of 4-Ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Abstract This comprehensive guide details a robust and efficient one-pot synthetic protocol for 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient one-pot synthetic protocol for 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The morpholine moiety is also a privileged structure in drug discovery, known to enhance pharmacokinetic properties.[4] This protocol is designed for researchers and scientists in organic synthesis and medicinal chemistry, providing a clear, step-by-step methodology with in-depth explanations of the underlying chemical principles.

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring system is a cornerstone in the development of novel therapeutic agents.[2][3] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of biological activity and physicochemical properties. The incorporation of a thiol group at the 3-position and distinct substituents at the 4- and 5-positions can lead to compounds with a broad spectrum of pharmacological effects.[5][6] The target molecule, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, combines the established 1,2,4-triazole-3-thiol core with an ethyl group at the N-4 position and a morpholine ring at the C-5 position. This combination is anticipated to yield a molecule with favorable drug-like properties.

The one-pot synthesis approach detailed herein offers significant advantages over traditional multi-step syntheses, including reduced reaction time, lower consumption of solvents and reagents, and simplified purification procedures, making it a more environmentally friendly and cost-effective method.

Reaction Mechanism and Rationale

The one-pot synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol proceeds through a two-step sequence within a single reaction vessel. The overall transformation is based on the well-established synthesis of 1,2,4-triazoles from thiosemicarbazide derivatives.[7][8][9]

Step 1: Formation of the Thiosemicarbazide Intermediate

The synthesis commences with the reaction of morpholine-4-carbohydrazide with ethyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This addition reaction forms the key intermediate, 1-(morpholine-4-carbonyl)-4-ethylthiosemicarbazide.

Step 2: Base-Catalyzed Intramolecular Cyclization

The formed thiosemicarbazide undergoes an intramolecular cyclization in the presence of a base, such as sodium hydroxide or potassium hydroxide. The base deprotonates one of the amide nitrogens, which then attacks the thiocarbonyl carbon. Subsequent dehydration leads to the formation of the stable 1,2,4-triazole ring. The reaction concludes with acidification to protonate the thiol group, yielding the final product.

The following diagram illustrates the proposed reaction pathway:

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product hydrazide Morpholine-4-carbohydrazide thiosemicarbazide 1-(morpholine-4-carbonyl)-4-ethylthiosemicarbazide hydrazide->thiosemicarbazide + Ethyl Isothiocyanate isothiocyanate Ethyl Isothiocyanate triazole 4-Ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol thiosemicarbazide->triazole Base-catalyzed cyclization & acidification caption Proposed Reaction Mechanism. workflow start Start step1 Dissolve Morpholine-4-carbohydrazide in Ethanol start->step1 step2 Add Ethyl Isothiocyanate and Reflux step1->step2 step3 Add Aqueous NaOH and Continue Reflux step2->step3 step4 Cool and Acidify with Concentrated HCl step3->step4 step5 Filter, Wash, and Dry the Precipitate step4->step5 end End Product step5->end caption One-Pot Synthesis Workflow.

Caption: One-Pot Synthesis Workflow.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine-4-carbohydrazide (1.45 g, 10 mmol) in anhydrous ethanol (50 mL).

  • Formation of Thiosemicarbazide: To the stirred solution, add ethyl isothiocyanate (0.87 g, 10 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The formation of the thiosemicarbazide intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After 4 hours, add an aqueous solution of sodium hydroxide (0.8 g, 20 mmol in 10 mL of water) to the reaction mixture.

  • Continued Reflux: Continue to reflux the mixture for an additional 6 hours. The progress of the cyclization can also be monitored by TLC.

  • Work-up: After the reflux is complete, cool the reaction mixture to room temperature.

  • Precipitation: Slowly add concentrated hydrochloric acid dropwise to the cooled mixture until it reaches a pH of approximately 5-6. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Purification and Characterization

The crude product can be purified by recrystallization from ethanol to afford a crystalline solid. The structure of the synthesized compound should be confirmed by standard spectroscopic methods:

  • ¹H NMR: To confirm the presence of ethyl and morpholine protons.

  • ¹³C NMR: To identify the carbon skeleton of the molecule.

  • FT-IR: To detect the characteristic functional groups, such as the N-H, C=N, and C=S (thiol) vibrations.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Expected Results and Troubleshooting

ParameterExpected Value
Yield 75-85%
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
IssuePossible CauseSolution
Low Yield Incomplete reactionEnsure anhydrous conditions in the first step. Increase reflux time if necessary.
Loss of product during work-upEnsure the pH is carefully adjusted for complete precipitation. Use minimal cold solvent for washing.
Impure Product Presence of starting materials or intermediateMonitor the reaction by TLC to ensure completion. Recrystallize the product from a suitable solvent.

Conclusion

This application note provides a detailed and reliable one-pot protocol for the synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. This method is efficient, high-yielding, and avoids the need for isolation of the intermediate, making it a practical approach for laboratory-scale synthesis. The synthesized compound can serve as a valuable building block for the development of new chemical entities with potential therapeutic applications.

References

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Application

Application Notes &amp; Protocols for the HPLC Purification of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Abstract This document provides a comprehensive guide to the purification of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the compound's inherent polarity due to the morpholine and triazole-thiol moieties, this guide details two primary high-performance liquid chromatography (HPLC) methodologies: a primary Reverse-Phase (RP-HPLC) protocol and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method. The rationale behind the selection of columns, mobile phases, and detection parameters is thoroughly explained to provide researchers with a robust framework for achieving high-purity isolation of the target compound.

Introduction: Understanding the Analyte

4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a substituted triazole with a molecular structure that dictates its chromatographic behavior. The key structural features influencing its separation are:

  • A Polar Triazole-Thiol Core: This heterocyclic system is rich in nitrogen and sulfur atoms, contributing significantly to the molecule's polarity and its ability to engage in hydrogen bonding.

  • A Morpholine Ring: This cyclic ether amine further enhances the hydrophilic character of the compound.

  • An Ethyl Group: This alkyl substituent provides a degree of non-polar character.

  • An Acidic Thiol Group: The thiol (-SH) group is acidic, with an estimated pKa in the range of 7.1-7.7 for similar triazole-thiones[1]. This allows for manipulation of its ionization state with mobile phase pH to influence retention.

  • UV Chromophore: The triazole ring and the thione tautomer provide UV absorbance, which is essential for detection. Similar triazole-thiol compounds exhibit UV maxima in the range of 250-300 nm[1][2].

Given the predominantly polar nature of the molecule, retention on traditional non-polar stationary phases (like C18) can be challenging. Therefore, both a standard RP-HPLC method and a HILIC method will be described.

Primary Purification Strategy: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a versatile and widely used technique for the purification of a broad range of compounds, including many triazole derivatives[3][4][5]. The principle involves a non-polar stationary phase and a polar mobile phase.

Rationale for RP-HPLC Parameter Selection
  • Stationary Phase: A C18 (octadecylsilane) column is the recommended starting point due to its wide availability and applicability[5][6]. The hydrophobic interactions between the ethyl group of the analyte and the C18 chains will be a key retention mechanism.

  • Mobile Phase: A combination of water and a polar organic solvent like acetonitrile or methanol is standard[7]. Acetonitrile is often preferred for its lower viscosity and UV transparency. The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial. This suppresses the ionization of the thiol group, rendering the molecule less polar and enhancing its retention on the C18 column, while also improving peak shape by minimizing silanol interactions.

  • Detection: Based on the UV absorbance of similar triazole-thiol structures, a detection wavelength in the range of 260-300 nm is recommended[1][2]. A photodiode array (PDA) detector is ideal for initially scanning the compound to determine its precise λmax.

Detailed RP-HPLC Protocol

Instrumentation:

  • Preparative or Semi-Preparative HPLC system with a gradient-capable pump.

  • UV-Vis or Photodiode Array (PDA) detector.

  • Fraction collector.

Materials:

  • Column: C18, 5 µm particle size, 100 Å pore size. (Dimensions to be selected based on the required loading capacity, e.g., 10 x 250 mm for semi-preparative).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Acetonitrile (HPLC Grade).

  • Sample Solvent: A mixture of Mobile Phase A and B (e.g., 95:5 A:B) or Dimethyl Sulfoxide (DMSO) if solubility is an issue.

Procedure:

  • Sample Preparation: Dissolve the crude 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol in a minimal amount of the sample solvent. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at the desired flow rate.

  • Injection: Inject the filtered sample onto the column.

  • Elution Gradient: Elute the compound using a linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

  • Detection and Fraction Collection: Monitor the elution at the predetermined λmax (e.g., 280 nm). Collect fractions corresponding to the main peak of interest.

  • Post-Purification: Combine the fractions containing the pure compound. The solvent can be removed by rotary evaporation or lyophilization.

Summary of RP-HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 5 µm, 100 ÅStandard for reverse-phase; provides good retention for moderately polar to non-polar compounds[5].
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase. Formic acid suppresses the ionization of the thiol group, increasing retention and improving peak shape.
Mobile Phase B 0.1% AcetonitrileOrganic modifier; elution strength increases with its concentration[7].
Gradient 5% to 95% B over 30-40 minutesA broad gradient is suitable for initial purification of a crude sample to separate impurities with a wide range of polarities.
Flow Rate Dependent on column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).To be optimized for the best balance of resolution and run time.
Detection UV at λmax (e.g., 280 nm)Triazole-thiol compounds are known to have strong UV absorbance in this region[1][2].
Sample Solvent Mobile Phase A/B mixture or DMSOEnsures compatibility with the mobile phase and prevents peak distortion.

Alternative Purification Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that exhibit poor retention in RP-HPLC, HILIC is an excellent alternative[8][9]. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase surface where partitioning of polar analytes occurs.

Rationale for HILIC Parameter Selection
  • Stationary Phase: A column with a polar bonded phase, such as one functionalized with amide or amino groups, is ideal for retaining polar compounds like the target triazole[8].

  • Mobile Phase: The mobile phase in HILIC consists of a high percentage of a non-polar organic solvent (typically acetonitrile) and a smaller percentage of an aqueous buffer[8]. Increasing the aqueous component increases the elution strength, which is the opposite of RP-HPLC.

Detailed HILIC Protocol

Instrumentation:

  • Same as for RP-HPLC.

Materials:

  • Column: Amide or Amino bonded silica column, 5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Sample Solvent: 90:10 Acetonitrile:Water.

Procedure:

  • Sample Preparation: Dissolve the crude compound in the sample solvent and filter.

  • Column Equilibration: Equilibrate the HILIC column with 100% Mobile Phase A for at least 15 column volumes.

  • Injection: Inject the sample.

  • Elution Gradient: Elute using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection and Fraction Collection: Monitor and collect fractions as described for the RP-HPLC method.

Summary of HILIC Parameters
ParameterRecommended SettingRationale
Column Amide or Amino bonded silica, 5 µmPolar stationary phase designed for retaining and separating polar and hydrophilic compounds[8].
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium AcetateHigh organic content for analyte retention. Ammonium acetate acts as a buffer and improves peak shape.
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium AcetateHigher aqueous content for eluting the retained polar analyte[8].
Gradient 0% to 100% B over 30 minutesGradually increases the water content to elute compounds based on their hydrophilicity.
Flow Rate Dependent on column dimensions.To be optimized.
Detection UV at λmax (e.g., 280 nm)The detection principle remains the same as in RP-HPLC.
Sample Solvent High organic content (e.g., 90:10 Acetonitrile:Water)Ensures the sample is dissolved in a weak solvent to promote binding to the column upon injection.

Workflow Visualization

The general workflow for the purification of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is depicted below.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Compound filtrate Filter (0.45 µm) dissolve->filtrate equilibrate Column Equilibration filtrate->equilibrate inject Inject Sample equilibrate->inject elute Gradient Elution inject->elute detect UV Detection elute->detect collect Fraction Collection detect->collect combine Combine Pure Fractions collect->combine evaporate Solvent Removal combine->evaporate final_product Pure Compound evaporate->final_product

Caption: HPLC Purification Workflow for the Target Compound.

Conclusion

The successful purification of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol can be reliably achieved using either a well-designed reverse-phase or HILIC HPLC method. The choice between the two will depend on the retention behavior of the compound and its impurities on a C18 column. The RP-HPLC method is recommended as the primary approach due to its versatility. However, if retention is insufficient, the HILIC method provides a powerful alternative for this polar molecule. The protocols and parameters detailed in this guide are based on established chromatographic principles and data from similar compounds, offering a solid foundation for researchers to develop and optimize a high-purity isolation procedure.

References

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  • Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. MDPI.
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  • Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. PubMed.
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  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
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  • Why is normal phase chromatography good for use on polar analytes?
  • The simulated UV/Vis absorption spectra for the thiol, thione and rotamers of 2-(2-Mercaptophenyl)-1-azaazulene at TD-PBE/6-311+G (d,p).
  • Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. PMC.
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  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][8][10] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. PMC.
  • 847783-74-8(4-ETHYL-5-MORPHOLIN-4-YL-4H-1,2,4-TRIAZOLE-3-THIOL) Product Description. ChemicalBook.
  • Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investig
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  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

Sources

Method

Application Note: Comprehensive Spectroscopic Characterization of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Introduction: The Importance of Rigorous Characterization The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of bioactive compounds.[1] The specific functi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Rigorous Characterization

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of bioactive compounds.[1] The specific functionalization of this heterocyclic system can lead to a diverse range of pharmacological activities. The title compound, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, represents a novel structure with potential therapeutic applications. Its unambiguous structural confirmation is a critical prerequisite for any further investigation, including biological screening, mechanism of action studies, and preclinical development.

This application note provides a detailed guide for the comprehensive characterization of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol using state-of-the-art Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). As a senior application scientist, the goal is not merely to present protocols but to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will delve into one- and two-dimensional NMR techniques for complete structural assignment and utilize HRMS for elemental composition confirmation and fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful tool for the definitive structure elucidation of organic molecules in solution.[2] For a molecule like 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC) is essential for assigning every proton and carbon signal unambiguously.

Causality Behind Experimental Choices
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen as the primary solvent. Its high polarity effectively solubilizes the target compound, and its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.52 ppm) are well-defined and do not typically overlap with signals from the analyte.[2] Crucially, DMSO-d₆ is a hydrogen bond acceptor, which helps in observing labile protons like the N-H or S-H proton of the triazole-thiol tautomer, which often appears as a broad signal at a downfield chemical shift.[3]

  • 1D NMR (¹H and ¹³C): ¹H NMR provides the initial overview of proton environments, their integrations (relative numbers), and their coupling patterns (neighboring protons). ¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon environments.

  • 2D NMR (COSY and HSQC): In molecules with multiple alkyl groups, signal overlap in the 1D ¹H NMR spectrum is common. A Correlation SpectroscopY (COSY) experiment is indispensable for tracing proton-proton coupling networks (e.g., within the ethyl and morpholine moieties).[4] A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton signal with its directly attached carbon, providing definitive C-H connectivity and resolving ambiguities in the assignment of both ¹H and ¹³C spectra.[4]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for the target molecule. These predictions are based on extensive literature data for structurally related 4-ethyl-1,2,4-triazoles, 5-amino-substituted triazoles, and morpholine-containing heterocycles.[5]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
SH (thiol)13.0 - 14.0broad singlet-1H
N-CH₂ (morpholine)3.70 - 3.80triplet~4.84H
O-CH₂ (morpholine)3.35 - 3.45triplet~4.84H
N-CH₂ (ethyl)3.90 - 4.10quartet~7.22H
CH₃ (ethyl)1.20 - 1.35triplet~7.23H

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)
C=S (C3)165.0 - 170.0
C-N (C5)150.0 - 155.0
O-CH₂ (morpholine)65.5 - 66.5
N-CH₂ (morpholine)48.0 - 49.0
N-CH₂ (ethyl)39.0 - 41.0
CH₃ (ethyl)14.0 - 15.5
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution by gentle vortexing.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 400 MHz spectrometer, 30° pulse width, 16 scans, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 100 MHz spectrometer, 1024 scans, 2-second relaxation delay.

  • 2D COSY Acquisition:

    • Acquire a gradient-enhanced COSY (gCOSY) experiment to establish ¹H-¹H correlations.

    • This will confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group and the connectivity within the morpholine ring.

  • 2D HSQC Acquisition:

    • Acquire a gradient-enhanced HSQC experiment to determine one-bond ¹H-¹³C correlations.

    • This will definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1 1D ¹H NMR Prep->H1 Analyze C13 1D ¹³C NMR Prep->C13 COSY 2D gCOSY Prep->COSY HSQC 2D gHSQC Prep->HSQC Assign Assign Signals H1->Assign C13->Assign COSY->Assign ¹H-¹H Connectivity HSQC->Assign ¹H-¹³C Connectivity Structure Confirm Structure Assign->Structure

Caption: NMR Experimental and Analysis Workflow.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition and Fragmentation

HRMS is a critical technique that complements NMR by providing the exact mass of the molecule, which allows for the unambiguous determination of its elemental formula.[6] Tandem mass spectrometry (MS/MS) further aids in structural confirmation by inducing fragmentation and analyzing the resulting daughter ions.

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule.[1] ESI is a soft ionization technique that is well-suited for polar, nitrogen-containing heterocyclic compounds, typically generating a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[6]

  • Mass Analyzer: An Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass analyzer is preferred. These instruments provide high resolution (>10,000 FWHM) and high mass accuracy (<5 ppm), which are essential for distinguishing between elemental compositions with very similar nominal masses.[6][7]

  • Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. This pattern serves as a "fingerprint" for the molecule and helps confirm the connectivity of the different structural motifs (ethyl, morpholine, and triazole).[1][8]

Predicted HRMS Data and Fragmentation Pattern

The elemental composition of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is C₈H₁₅N₅OS.

  • Molecular Weight (Monoisotopic): 229.1001 g/mol

  • Predicted [M+H]⁺ Ion (m/z): 230.1079

The fragmentation of the 1,2,4-triazole ring and its substituents is influenced by the site of protonation and the relative bond strengths.[1] Key predicted fragmentation pathways for the [M+H]⁺ ion include:

  • Loss of the ethyl group: Cleavage of the N-ethyl bond can occur, leading to the loss of ethene (C₂H₄, 28.0313 Da).

  • Cleavage of the morpholine ring: The morpholine ring can undergo fragmentation, for example, through the loss of a C₂H₄O fragment (44.0262 Da).

  • Loss of the morpholine substituent: The C-N bond connecting the morpholine ring to the triazole can cleave, resulting in the loss of the morpholine moiety.

Table 3: Predicted Major Fragments in HRMS (ESI+)

Proposed FragmentLoss from [M+H]⁺Predicted Exact Mass (m/z)
[M+H]⁺-230.1079
[M+H - C₂H₄]⁺Ethene202.0766
[M+H - C₂H₄O]⁺Ethylene oxide186.0817
[C₆H₁₀N₅S]⁺Morpholine144.0657
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Full Scan MS Acquisition:

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Confirm the presence of the [M+H]⁺ ion and determine its exact mass. The measured mass should be within 5 ppm of the theoretical value.

  • Tandem MS (MS/MS) Acquisition:

    • Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 230.1).

    • Apply collision energy (typically 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum to observe the daughter fragments.

    • Analyze the fragmentation pattern to confirm the proposed structure.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms HRMS Acquisition (ESI+) cluster_analysis_ms Data Analysis PrepMS Prepare ~10 µg/mL solution in ACN/H₂O + 0.1% FA FullScan Full Scan MS PrepMS->FullScan Infuse MSMS Tandem MS (MS/MS) FullScan->MSMS Isolate [M+H]⁺ Formula Confirm Elemental Formula (< 5 ppm error) FullScan->Formula Fragments Analyze Fragmentation Pattern MSMS->Fragments Confirmation Structural Confirmation Formula->Confirmation Fragments->Confirmation

Sources

Application

Application Notes and Protocols for In Vitro Antimicrobial Assay of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist Introduction: The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly tho...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those incorporating the 1,2,4-triazole scaffold, have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial properties.[1][2] The specific derivative, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, is a promising candidate for investigation. The presence of the triazole ring, combined with a thiol group, suggests a potential mechanism of action involving the disruption of essential microbial enzymatic processes or cell membrane integrity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antimicrobial activity of this compound.

Scientific Rationale and Causality: The selection of the following protocols is grounded in established methodologies that provide a quantitative and reproducible assessment of antimicrobial efficacy. The primary assays, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are fundamental in early-stage antimicrobial drug discovery.

  • Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] It is a critical first step in assessing the potency of a novel compound. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is chosen for its efficiency, conservation of test compound, and suitability for high-throughput screening.[2][6]

  • Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill a specific percentage (typically ≥99.9%) of the initial microbial inoculum.[7][8][9] This assay is crucial for distinguishing between bacteriostatic and bactericidal agents, a key consideration for the therapeutic application of new drugs. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]

Mechanism of Action Insights: The 1,2,4-triazole-3-thiol scaffold is associated with several potential antimicrobial mechanisms. The triazole ring can chelate metal ions essential for microbial enzyme function, while the thiol group can interact with sulfhydryl groups in proteins, leading to enzyme inactivation. Furthermore, these compounds may interfere with the biosynthesis of the microbial cell wall or cell membrane, leading to cell lysis and death. The experimental design aims to elucidate the compound's potency and bactericidal or bacteriostatic nature, providing preliminary insights into its potential mode of action.

I. Recommended Microbial Strains and Culture Conditions

A panel of clinically relevant and standardized microbial strains should be used to evaluate the spectrum of activity of the test compound. The following strains, available from the American Type Culture Collection (ATCC), are recommended:

Microorganism ATCC Number Gram Stain Growth Medium Incubation Conditions
Staphylococcus aureus29213Gram-positiveCation-Adjusted Mueller-Hinton Broth (CAMHB)35 ± 2°C for 18-24 hours
Enterococcus faecalis29212Gram-positiveCAMHB35 ± 2°C for 18-24 hours
Escherichia coli25922Gram-negativeCAMHB35 ± 2°C for 18-24 hours
Pseudomonas aeruginosa27853Gram-negativeCAMHB35 ± 2°C for 18-24 hours
Candida albicans90028N/A (Fungus)RPMI-1640 Medium with L-glutamine, without bicarbonate35 ± 2°C for 24-48 hours

II. Experimental Protocols

A. Preparation of Test Compound and Reagents
  • Compound Stock Solution: Prepare a stock solution of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol in a suitable sterile solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL. Ensure the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically ≤1% v/v).

  • Media: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi according to the manufacturer's instructions.

  • Positive Controls: Prepare stock solutions of standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) for use as positive controls.

  • Negative Control: The solvent used to dissolve the test compound will serve as the negative control.

B. Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the CLSI M07 guidelines for bacteria and M27 for yeasts.[2]

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Compound Stock Solution (1280 µg/mL in DMSO) E Add 200 µL Compound Stock to well 1 A->E B Prepare Microbial Inoculum (0.5 McFarland) G Inoculate wells 1-11 with standardized microbial suspension B->G C Prepare Sterile 96-Well Plates D Dispense 100 µL CAMHB/RPMI into wells 2-12 C->D D->E F Perform 2-fold serial dilutions (well 1 to 10) E->F F->G H Incubate at 35 ± 2°C for 18-24h (bacteria) or 24-48h (fungi) G->H I Visually inspect for turbidity H->I J Determine MIC: Lowest concentration with no visible growth I->J

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Step-by-Step Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

III. Data Presentation and Interpretation

The results of the MIC and MBC assays should be recorded in a clear and organized manner.

Table of Expected Results:

Microorganism Test Compound MIC (µg/mL) Test Compound MBC (µg/mL) MBC/MIC Ratio Ciprofloxacin MIC (µg/mL) Fluconazole MIC (µg/mL)
S. aureus ATCC 29213Record ValueRecord ValueCalculateRecord ValueN/A
E. faecalis ATCC 29212Record ValueRecord ValueCalculateRecord ValueN/A
E. coli ATCC 25922Record ValueRecord ValueCalculateRecord ValueN/A
P. aeruginosa ATCC 27853Record ValueRecord ValueCalculateRecord ValueN/A
C. albicans ATCC 90028Record ValueRecord ValueCalculateN/ARecord Value

Interpretation:

  • MIC: A lower MIC value indicates greater potency of the compound against the tested microorganism.

  • MBC/MIC Ratio:

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

IV. Troubleshooting

Problem Possible Cause Solution
No growth in the growth control wellInoculum viability issue or inactive mediumUse a fresh culture for the inoculum and check the quality of the medium.
Growth in the sterility control wellContamination of the medium or plateUse aseptic techniques and ensure all materials are sterile.
Inconsistent results between replicatesPipetting errors or improper mixingEnsure accurate pipetting and thorough mixing at each dilution step.
Precipitate formation of the test compoundPoor solubility of the compound in the assay mediumTest a lower starting concentration or use a different solvent (ensure solvent control is included).

V. Conclusion

These application notes provide a robust and standardized framework for the in vitro antimicrobial evaluation of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. By following these CLSI-aligned protocols, researchers can generate reliable and reproducible data on the compound's antimicrobial spectrum, potency, and bactericidal or bacteriostatic properties. These findings will be instrumental in guiding further preclinical development of this promising therapeutic candidate.

References

  • Progress and challenges in the development of triazole antimicrobials - PMC - NIH. (2024). [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. [Link]

  • Minimum bactericidal concentration - Grokipedia. [Link]

  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - NIH. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. [Link]

  • Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Stan. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. [Link]

  • Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition - Regulations.gov. [Link]

  • M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests - ResearchGate. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. [Link]

  • Broth Microdilution | MI - Microbiology. [Link]

  • Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe - Microrao. [Link]

  • M07-A8 - Regulations.gov. [Link]

  • Multidrug-Resistant and Antimicrobial Testing Reference Strains - HiMedia Laboratories. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. [Link]

  • Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352 - Microbe Investigations. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - NIH. [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Anticancer Activity of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol on Cell Lines

Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives in Oncology The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives in Oncology

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] The unique physicochemical characteristics of the triazole ring, such as its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore in drug design.[2][3] The incorporation of a thiol group at the 3-position of the 1,2,4-triazole ring has been shown to enhance the cytotoxic effects of these compounds against various cancer cell lines.[3][4] This document provides a comprehensive guide for researchers to evaluate the in vitro anticancer activity of a novel derivative, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

The proposed mechanism of action for many 1,2,4-triazole derivatives involves the induction of apoptosis, or programmed cell death, a critical process in tissue homeostasis and a key target for anticancer therapies.[5][6] Therefore, the experimental workflow outlined herein focuses on assessing the cytotoxic and pro-apoptotic effects of the test compound on relevant cancer cell lines. This guide is designed to be a self-validating system, with built-in controls and clear endpoints to ensure the generation of robust and reproducible data.

Experimental Design and Workflow

A logical and sequential approach is crucial for the comprehensive evaluation of a novel anticancer compound. The following workflow is recommended:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Characterization cluster_2 Phase 3: Mechanistic Insight A Cell Line Selection & Culture B MTT Assay for Cell Viability A->B C IC50 Determination B->C D Annexin V/PI Staining by Flow Cytometry C->D Proceed with concentrations around IC50 E Quantification of Apoptotic Cells D->E F Caspase-3 Activity Assay E->F Confirm apoptosis mechanism G Confirmation of Apoptotic Pathway F->G

Figure 1: A stepwise experimental workflow for the evaluation of the anticancer activity of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

Phase 1: Determination of Cytotoxicity

The initial step is to assess the cytotoxic potential of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol across a panel of cancer cell lines to determine its potency and selectivity. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7]

Recommended Cell Lines

The choice of cell lines should ideally represent different cancer types to assess the breadth of the compound's activity. Based on studies of similar triazole derivatives, the following cell lines are suggested:

  • MCF-7: Human breast adenocarcinoma, representing a common solid tumor.[8]

  • A549: Human lung carcinoma, another prevalent solid tumor model.[9]

  • HCT-116: Human colorectal carcinoma, to evaluate activity against gastrointestinal cancers.[10]

  • HEK-293: Human embryonic kidney cells, as a non-cancerous cell line to assess potential cytotoxicity to normal cells.[9]

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies.[11][12][13]

Materials:

  • 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer and normal cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Example Data Presentation:

Concentration (µM)% Viability (MCF-7)% Viability (A549)% Viability (HCT-116)% Viability (HEK-293)
0 (Control)100 ± 4.5100 ± 5.2100 ± 3.9100 ± 4.8
0.198 ± 3.795 ± 4.197 ± 3.299 ± 5.1
185 ± 5.182 ± 3.988 ± 4.596 ± 4.3
1052 ± 4.848 ± 5.555 ± 3.885 ± 5.6
5021 ± 3.218 ± 2.925 ± 4.165 ± 4.9
1008 ± 2.55 ± 1.812 ± 2.745 ± 5.3
IC₅₀ (µM) ~10.5 ~9.8 ~12.2 >100

Phase 2: Characterization of Apoptosis

Following the determination of the IC₅₀ values, the next step is to investigate whether the observed cytotoxicity is due to the induction of apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for this purpose.[14][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is based on established guidelines.[15][16][17]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Cells treated with the test compound at its IC₅₀ and 2x IC₅₀ concentrations

  • Untreated control cells

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at the determined IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Combine the floating and adherent cells and centrifuge at 400-600 x g for 5 minutes.[16]

  • Cell Washing and Staining:

    • Wash the cell pellet twice with cold PBS and once with 1X Binding Buffer.

    • Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

The flow cytometry data will be presented in a dot plot, which can be divided into four quadrants:

  • Q1 (Annexin V-/PI+): Necrotic cells

  • Q2 (Annexin V+/PI+): Late apoptotic cells

  • Q3 (Annexin V-/PI-): Viable cells

  • Q4 (Annexin V+/PI-): Early apoptotic cells

An increase in the percentage of cells in Q2 and Q4 in the treated samples compared to the control indicates that the compound induces apoptosis.

Example Data Presentation:

Treatment% Viable Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic Cells (Q2)% Necrotic Cells (Q1)
Untreated Control95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
Compound (IC₅₀)45.8 ± 3.535.4 ± 2.815.3 ± 1.93.5 ± 0.8
Compound (2x IC₅₀)15.6 ± 2.948.1 ± 4.132.7 ± 3.33.6 ± 0.7

Phase 3: Mechanistic Confirmation

To further confirm that the observed apoptosis is mediated by the classical caspase pathway, a caspase-3 activity assay can be performed. Caspase-3 is a key executioner caspase that, once activated, cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[18]

Protocol 3: Colorimetric Caspase-3 Activity Assay

This protocol is based on the cleavage of a specific colorimetric substrate.[18][19]

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Cells treated with the test compound at its IC₅₀ concentration

  • Untreated control cells

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[19]

    • Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate.

  • Caspase-3 Activity Assay:

    • Add 50-200 µg of protein from each sample to the wells of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.

    • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.

    • Add 5 µL of the DEVD-pNA substrate (4 mM).

    • Incubate the plate at 37°C for 1-2 hours.

    • Read the absorbance at 405 nm using a microplate reader.

Data Analysis:

The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.

G cluster_0 Apoptotic Signaling Cascade A 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol B Induction of Apoptotic Stimuli A->B C Activation of Caspase Cascade B->C D Activation of Caspase-3 C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

Figure 2: A simplified diagram illustrating the potential role of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol in inducing caspase-3 mediated apoptosis.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of the anticancer activity of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. The successful demonstration of cytotoxicity, induction of apoptosis, and activation of caspase-3 would strongly support the potential of this compound as a novel anticancer agent.

Further investigations could include:

  • Western Blot Analysis: To examine the effect of the compound on the expression levels of other apoptosis-related proteins such as Bcl-2, Bax, and PARP.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

  • In Vivo Studies: To evaluate the antitumor efficacy of the compound in animal models.

By following these detailed protocols and a logical experimental workflow, researchers can generate high-quality, reproducible data to advance the understanding of the therapeutic potential of novel 1,2,4-triazole-3-thiol derivatives.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gnanasekar, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Ahmad, I., et al. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Retrieved from [Link]

  • Kamal, A., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]

  • Sharma, D. K., & Singh, S. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Asadi, M., et al. (2019). Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. Pharmaceutical and Biomedical Research. Retrieved from [Link]

  • Margalit, O., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. Retrieved from [Link]

  • Chaitanya, M. V. S., & Lavanya, P. (2014). Caspase Protocols in Mice. PubMed Central. Retrieved from [Link]

  • Ahmadova, G., et al. (2025). A comprehensive review on triazoles as anticancer agents. DergiPark. Retrieved from [Link]

  • Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Sharma, D. K., & Singh, S. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Semantic Scholar. Retrieved from [Link]

  • Jonušis, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Retrieved from [Link]

  • Gavrilov, N. S., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. Retrieved from [Link]

  • Islam, M. R., et al. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. Retrieved from [Link]

  • Cebeci, Y. U. (2022). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. Retrieved from [Link]

Sources

Application

Antioxidant potential of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol using DPPH assay

Application Notes & Protocols Topic: High-Throughput Screening of the Antioxidant Potential of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol using a Validated DPPH Radical Scavenging Assay Audience: Researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Screening of the Antioxidant Potential of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol using a Validated DPPH Radical Scavenging Assay

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Introduction and Scientific Rationale

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants mitigate this damage by neutralizing free radicals.[1] Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, have garnered significant interest in drug discovery due to their diverse pharmacological profiles, which include antimicrobial, anticancer, and anti-inflammatory activities.[2][3]

Recent studies have highlighted that 1,2,4-triazole-3-thiol derivatives possess notable antioxidant properties, making them promising scaffolds for the development of novel therapeutic agents.[4][5][6] The antioxidant capacity is often attributed to the thione-thiol tautomerism and the ability of the thiol group (-SH) to act as a hydrogen donor.[7] This application note provides a detailed, validated protocol for assessing the antioxidant potential of a specific derivative, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol , using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

The DPPH assay is a rapid, simple, and inexpensive method widely used to measure the ability of compounds to act as free radical scavengers.[8] Its principle is based on the reduction of the stable DPPH free radical, which is deep violet in solution, to the pale yellow hydrazine, DPPH-H, upon accepting an electron or hydrogen atom from an antioxidant.[9][10] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the antioxidant capacity of the test compound.

The Chemistry of Radical Scavenging

The core of the DPPH assay lies in a redox reaction. The DPPH molecule is a stable free radical due to the delocalization of the spare electron over the molecule, which prevents dimerization. When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, it gives rise to the reduced form, diphenylpicrylhydrazine, with the loss of its violet color.

The primary mechanisms by which an antioxidant (AH) quenches the DPPH radical are:

  • Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the antioxidant to the DPPH radical.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to DPPH, forming the DPPH anion, followed by the transfer of a proton.[11][12]

The thiol group (-SH) present in 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a key functional group expected to facilitate hydrogen donation, thereby neutralizing the DPPH radical.

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Stable Radical) DPPH_Reduced DPPH-H (Reduced Form) DPPH_Radical->DPPH_Reduced H• donation Antioxidant Test Compound (R-SH) Antioxidant_Radical Thyl Radical (R-S•) Antioxidant->Antioxidant_Radical H• loss

Caption: DPPH radical scavenging mechanism by a thiol-containing antioxidant.

Validated Protocol for DPPH Assay

This protocol is optimized for a 96-well microplate format, enabling high-throughput screening. Adherence to the specified controls is critical for ensuring the trustworthiness and reproducibility of the results.

Materials and Equipment
  • Test Compound: 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): (M.W. 394.32 g/mol )

  • Positive Control: Ascorbic Acid or Trolox

  • Solvent: Methanol (ACS grade or higher)

  • Equipment:

    • UV-Vis microplate reader capable of reading absorbance at 517 nm

    • Calibrated micropipettes and tips

    • 96-well clear, flat-bottom microplates

    • Volumetric flasks and beakers

    • Analytical balance

    • Aluminum foil

Reagent Preparation
  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve in 100 mL of methanol in a volumetric flask.

    • Wrap the flask completely in aluminum foil to protect it from light. DPPH is highly light-sensitive.

    • Causality: This solution must be prepared fresh daily. Its absorbance at 517 nm should be approximately 1.0 ± 0.2 to ensure assay sensitivity and a proper dynamic range.[9]

  • Test Compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

    • Dissolve in 10 mL of methanol to obtain a 1000 µg/mL stock solution.

  • Test Compound Working Solutions:

    • Perform serial dilutions of the stock solution with methanol to prepare a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25, 15.6 µg/mL). The choice of concentration range may need to be optimized based on the compound's activity.

  • Positive Control Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.

    • Prepare serial dilutions in the same manner as the test compound.

Experimental Procedure
  • Plate Setup: Dispense reagents into a 96-well plate according to the layout below. Perform all measurements in triplicate.

    • Blank: 100 µL Methanol + 100 µL Methanol. (Used to zero the plate reader).

    • Negative Control (A_control): 100 µL Methanol + 100 µL DPPH working solution. (Represents 100% DPPH activity).

    • Test Sample (A_sample): 100 µL of each test compound working solution + 100 µL DPPH working solution.

    • Positive Control: 100 µL of each positive control working solution + 100 µL DPPH working solution.

  • Reaction Incubation:

    • Mix the contents of the wells gently by tapping the plate.

    • Cover the plate with aluminum foil or place it in a dark chamber.

    • Incubate at room temperature for 30 minutes.

    • Causality: Incubation in the dark is mandatory as DPPH is light-sensitive and can degrade, leading to inaccurate absorbance readings. A 30-minute incubation is typically sufficient for the reaction to reach a steady state for many compounds.[13]

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Experimental Workflow Visualization

Workflow cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution plate Dispense Reagents into 96-Well Plate (Samples & Controls) prep_dpph->plate prep_test Prepare Test Compound Serial Dilutions prep_test->plate prep_control Prepare Positive Control Serial Dilutions prep_control->plate incubate Incubate in Dark (30 min, RT) plate->incubate read Read Absorbance at 517 nm incubate->read calc_inhibition Calculate % Inhibition read->calc_inhibition calc_ic50 Determine IC50 Value (Dose-Response Curve) calc_inhibition->calc_ic50

Caption: High-throughput DPPH antioxidant assay workflow.

Data Analysis and Interpretation

Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the average absorbance of the negative control.

  • A_sample is the average absorbance of the test compound or positive control.

Determination of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) value is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

  • Plot the % Inhibition (Y-axis) against the corresponding compound concentrations (X-axis) using logarithmic scaling for the X-axis.

  • Perform a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to fit a dose-response curve.

  • The IC₅₀ value is determined from this curve. A lower IC₅₀ value indicates a higher antioxidant potency.

Sample Data Presentation

The results should be tabulated for clarity. The following is an example data table for the test compound and positive control (Ascorbic Acid).

Concentration (µg/mL)Test Compound Absorbance (Mean ± SD)Test Compound % InhibitionAscorbic Acid Absorbance (Mean ± SD)Ascorbic Acid % Inhibition
Control (0) 1.052 ± 0.0150.0%1.052 ± 0.0150.0%
15.6 0.891 ± 0.02115.3%0.655 ± 0.01837.7%
31.25 0.724 ± 0.01931.2%0.431 ± 0.01159.0%
62.5 0.533 ± 0.01449.3%0.218 ± 0.00979.3%
125 0.315 ± 0.01770.1%0.109 ± 0.00789.6%
250 0.188 ± 0.01082.1%0.076 ± 0.00592.8%
IC₅₀ (µg/mL) 64.2 25.8

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for evaluating the antioxidant potential of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. The DPPH assay, when performed with appropriate controls and data analysis as described, serves as a reliable primary screening method. The determination of the IC₅₀ value allows for quantitative comparison of the compound's potency against standard antioxidants like Ascorbic Acid or Trolox, providing valuable data for structure-activity relationship (SAR) studies and guiding further development of novel 1,2,4-triazole-based therapeutic agents. For regulatory purposes, further validation of the method should be performed in accordance with ICH guidelines.[14]

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). OMICS International. [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). National Center for Biotechnology Information (NCBI). [Link]

  • DPPH Radical Scavenging Assay. (2023). Encyclopedia.pub. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

  • DPPH· scavenging mechanisms by an antioxidant (AH). (2019). ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2022). ResearchGate. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). Sci-Hub. [Link]

  • Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives. (2020). ResearchGate. [Link]

  • DPPH Radical Scavenging Assay. (2023). MDPI. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Center for Biotechnology Information (NCBI). [Link]

  • Genesis and development of DPPH method of antioxidant assay. (2011). National Center for Biotechnology Information (NCBI). [Link]

  • ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. (2020). European Academic Journal of Health and Life Sciences. [Link]

  • A novel antioxidant activity index (AAU) for natural products using the DPPH assay. (2015). Taylor & Francis Online. [Link]

  • A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures. (2021). National Center for Biotechnology Information (NCBI). [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2022). MDPI. [Link]

  • Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety. (2022). Hacettepe University Journal of the Faculty of Pharmacy. [Link]

  • Synthesis of New 1,2,4-Triazole Compounds Containing Schiff and Mannich Bases (Morpholine) with Antioxidant and Antimicrobial Activities. (2018). ResearchGate. [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2023). SpringerLink. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols for the Anti-inflammatory Screening of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Introduction: The Rationale for Screening a Novel Triazole Derivative The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening a Novel Triazole Derivative

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The therapeutic potential of 1,2,4-triazole-3-thiol derivatives, in particular, has been demonstrated against a range of important biological targets.[4] These compounds are recognized as promising agents for the treatment of inflammatory disorders.[4] The anti-inflammatory effect of some triazole derivatives is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of inflammatory mediators like prostaglandins.[5]

This document outlines a comprehensive screening cascade for evaluating the anti-inflammatory potential of a novel compound, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. The proposed workflow integrates both in vitro and in vivo assays to build a robust pharmacological profile, from initial mechanism-based cellular assays to proof-of-concept studies in established animal models of inflammation.

Part 1: In Vitro Screening Cascade

The initial phase of screening focuses on cell-based assays to determine the compound's direct effects on key inflammatory pathways and to establish a preliminary safety profile.

Cytotoxicity Assessment

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of the test compound. This ensures that any observed anti-inflammatory effects are not a result of cell death. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (e.g., 1, 10, 25, 50, 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Causality: Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like lipopolysaccharide (LPS).[6] Inhibition of NO production is a hallmark of anti-inflammatory activity.

Protocol: Griess Assay for Nitrite Determination

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the cytotoxicity protocol. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

Quantification of Pro-inflammatory Cytokines

Causality: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response.[5] Assessing the ability of the test compound to suppress the production of these cytokines provides insight into its mechanism of action.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay (steps 1-3).

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Generate standard curves for each cytokine and determine the concentration in the samples. Calculate the percentage inhibition of cytokine production.

Visualization of In Vitro Screening Workflow

G cluster_0 In Vitro Screening Cascade A RAW 264.7 Macrophage Culture B Cytotoxicity Assessment (MTT Assay) A->B C Determine Non-Toxic Concentrations B->C D LPS Stimulation C->D Proceed with non-toxic doses E Nitric Oxide (NO) Inhibition (Griess Assay) D->E F Cytokine (TNF-α, IL-6) Inhibition (ELISA) D->F G Data Analysis & Hit Identification E->G F->G

Caption: Workflow for the in vitro anti-inflammatory screening of the test compound.

Part 2: In Vivo Proof-of-Concept

Compounds demonstrating significant in vitro activity should be advanced to in vivo models to assess their efficacy in a complex biological system.

Carrageenan-Induced Paw Edema in Rats

Causality: This is a widely used and well-characterized model of acute inflammation.[7][8] Carrageenan injection induces a biphasic inflammatory response, with the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and other mediators in the second phase. This model is valuable for screening compounds that may interfere with these inflammatory mediators.[9]

Protocol:

  • Animals: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).

    • Group II: Carrageenan control (vehicle + carrageenan).

    • Group III: Positive control (Indomethacin, 10 mg/kg, orally).

    • Group IV-VI: Test compound at different doses (e.g., 10, 25, 50 mg/kg, orally).

  • Dosing: Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

Visualization of the Inflammatory Cascade in Paw Edema

G cluster_1 Carrageenan-Induced Inflammatory Cascade Carrageenan Carrageenan Injection CellInjury Cellular Injury Carrageenan->CellInjury MediatorRelease Release of Inflammatory Mediators CellInjury->MediatorRelease Histamine Histamine & Serotonin (Phase 1) MediatorRelease->Histamine Prostaglandins Prostaglandins & Bradykinin (Phase 2) MediatorRelease->Prostaglandins Edema Edema Formation Histamine->Edema Prostaglandins->Edema

Sources

Application

Protocol for Characterizing the Enzyme Inhibitory Activity of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

An Application Note for Drug Discovery Professionals Abstract The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous drugs with a wide spectrum of biological activities.[1][2] Derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous drugs with a wide spectrum of biological activities.[1][2] Derivatives featuring a 3-thiol group are of particular interest due to their potential to interact with enzyme active sites, particularly those containing metal ions or susceptible cysteine residues.[3] This document provides a comprehensive, in-depth protocol for the characterization of a novel 1,2,4-triazole-3-thiol derivative, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, as an enzyme inhibitor. We present a self-validating system of experiments designed to determine the inhibitor's potency (IC₅₀) and elucidate its kinetic mechanism of action (MoA). The methodologies described herein are tailored for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents.

Introduction: The Scientific Rationale

Enzyme inhibitors are a critical class of pharmacological agents that form the basis of many therapeutic strategies.[4] The ability to selectively block the activity of a specific enzyme is fundamental to treating a vast array of diseases.[5][6] The 1,2,4-triazole nucleus is a privileged scaffold in drug design, valued for its metabolic stability and unique stereoelectronic properties that facilitate high-affinity interactions with biological targets.[1]

The subject of this protocol, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, possesses key structural features suggestive of enzyme inhibitory activity:

  • 1,2,4-Triazole Core: A rigid, aromatic heterocycle capable of participating in hydrogen bonding and dipole interactions.

  • 3-Thiol Group (-SH): A nucleophilic moiety that can act as a potent ligand for metal ions (e.g., Zn²⁺, Fe²⁺/³⁺) within metalloenzymes or potentially form covalent or reversible covalent bonds with amino acid residues like cysteine in an enzyme's active site.[3][7][8]

Given that structurally similar compounds have shown inhibitory activity against enzymes like 15-lipoxygenase (15-LOX), this protocol will use a lipoxygenase as a model target enzyme to demonstrate the experimental workflow.[9] This guide moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible characterization of the inhibitor.

Foundational Concepts: Mechanisms of Enzyme Inhibition

An enzyme inhibitor disrupts the catalytic activity of an enzyme, typically in a reversible or irreversible manner.[6][10] Understanding the precise mechanism is crucial for drug development.

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can be released, allowing the enzyme to regain activity.[6] This is the most common type of inhibition for drug candidates and is further classified based on how the inhibitor interacts with the enzyme (E) and the enzyme-substrate (ES) complex.[6][10]

    • Competitive Inhibition: The inhibitor structurally resembles the substrate and binds exclusively to the enzyme's active site, competing directly with the substrate. This inhibition can be overcome by increasing substrate concentration. Kₘ increases, while Vₘₐₓ remains unchanged.[6][11]

    • Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site on the enzyme, distinct from the active site. It can bind to either the free enzyme (E) or the enzyme-substrate (ES) complex. This type of inhibition reduces the number of functional enzyme molecules. Vₘₐₓ decreases, while Kₘ is unchanged.[11]

    • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition is most effective at high substrate concentrations. Both Vₘₐₓ and Kₘ decrease.[11]

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. It affects both Kₘ and Vₘₐₓ.[10]

  • Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently deactivating it.[6][10] While less common for initial drug screening, this mechanism is important for certain drug classes.

G cluster_main Enzyme Reaction & Inhibition Types E Free Enzyme (E) ES ES Complex E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat I_comp Competitive Inhibitor (I) I_comp->E Binds to Active Site I_noncomp Non-competitive Inhibitor (I) I_noncomp->E Binds to Allosteric Site I_noncomp->ES I_uncomp Uncompetitive Inhibitor (I) I_uncomp->ES Binds ONLY to ES Complex

Caption: Mechanisms of Reversible Enzyme Inhibition.

Experimental Design & Workflow

A robust characterization follows a two-stage process: first, determining the inhibitor's potency via an IC₅₀ assay, and second, elucidating its mechanism through detailed kinetic studies. This workflow ensures that resources are focused on potent compounds and provides deep mechanistic insight early in the discovery pipeline.

Caption: Overall Experimental Workflow for Inhibitor Characterization.

Protocol 1: Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12] It is a standard measure of inhibitor potency.

4.1. Materials & Reagents

  • Target Enzyme: e.g., Soybean Lipoxygenase (LOX)

  • Substrate: e.g., Linoleic Acid

  • Inhibitor: 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

  • Assay Buffer: e.g., 0.1 M Sodium Borate Buffer, pH 9.0

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Instrumentation: UV-Vis Microplate Reader

  • Labware: 96-well UV-transparent microplates, multichannel pipettes

4.2. Preparation of Solutions

  • Inhibitor Stock (10 mM): Dissolve a precise amount of the triazole-thiol compound in 100% DMSO.

    • Rationale: DMSO is a common solvent for organic compounds. A high-concentration stock minimizes the final DMSO percentage in the assay, which should ideally be kept below 1% to avoid affecting enzyme activity.[13]

  • Enzyme Working Solution: Dilute the stock enzyme in cold assay buffer to a final concentration that produces a linear reaction rate for at least 5-10 minutes. This must be determined empirically during assay development.[4][14]

  • Substrate Solution: Prepare the substrate solution in the assay buffer. For the IC₅₀ experiment, the substrate concentration is held constant, typically at or below its Kₘ value.[4]

4.3. Step-by-Step Assay Procedure

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock in assay buffer to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM).

  • Set up the 96-Well Plate: Add reagents to triplicate wells as described in Table 1.

  • Pre-incubation: Add the enzyme solution to all wells except the 'No Enzyme' control. Gently mix and incubate the plate at the optimal temperature (e.g., 25°C) for 10-15 minutes.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[13]

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Measure Activity: Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 234 nm for LOX activity). Record data every 30 seconds for 5-10 minutes.[15]

Table 1: 96-Well Plate Setup for IC₅₀ Determination

Component Test Wells (µL) 100% Activity Control (µL) No Enzyme Control (µL)
Assay Buffer Varies Varies Varies
Inhibitor Dilution 10 0 0
DMSO (Buffer Eq.) 0 10 10
Enzyme Solution 20 20 0
Pre-incubate
Substrate Solution 170 170 170

| Total Volume | 200 | 200 | 200 |

4.4. Data Analysis

  • Calculate Initial Velocity (V₀): Determine the initial reaction rate for each well by calculating the slope of the linear portion of the absorbance vs. time plot.[11]

  • Calculate Percent Inhibition: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

  • Generate Dose-Response Curve: Plot % Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use non-linear regression (sigmoidal curve fit) to determine the inhibitor concentration that produces 50% inhibition.[12]

Protocol 2: Kinetic Analysis for Mechanism of Action (MoA)

This protocol determines how the inhibitor affects the enzyme's kinetic parameters, Kₘ and Vₘₐₓ, thereby revealing its mechanism.

5.1. Rationale By measuring the enzyme's reaction rate at multiple substrate concentrations in the presence of different, fixed inhibitor concentrations, we can use graphical analysis to diagnose the inhibition type.[11][16]

5.2. Step-by-Step Assay Procedure

  • Experimental Setup: The assay is performed similarly to the IC₅₀ protocol, but with a matrix of varying substrate and inhibitor concentrations.

    • Inhibitor Concentrations: Choose 2-3 fixed concentrations of the inhibitor based on its IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀). A "no inhibitor" (0 µM) control is essential.

    • Substrate Concentrations: For each inhibitor concentration, vary the substrate concentration across a wide range, typically from 0.2x Kₘ to 5x Kₘ or higher.

  • Data Collection: For every combination of inhibitor and substrate concentration, measure the initial reaction velocity (V₀) in triplicate.

5.3. Data Analysis & Interpretation

  • Generate Michaelis-Menten Plots: For each fixed inhibitor concentration, plot the initial velocity (V₀) versus substrate concentration ([S]). This provides a direct visualization of the inhibitor's effect.[11][17]

  • Generate Lineweaver-Burk Plots: To obtain linear plots for easier interpretation, transform the data by plotting 1/V₀ versus 1/[S]. This double-reciprocal plot is highly effective for distinguishing between inhibition mechanisms.[11][18][19]

    • Competitive Inhibition: Lines intersect on the y-axis (1/Vₘₐₓ is unchanged).

    • Non-competitive Inhibition: Lines intersect on the x-axis (-1/Kₘ is unchanged).

    • Uncompetitive Inhibition: Lines are parallel.

    • Mixed Inhibition: Lines intersect in the second or third quadrant (off-axis).

Table 2: Hypothetical Kinetic Data Summary

Inhibitor Conc. (µM) Apparent Vₘₐₓ (µmol/min) Apparent Kₘ (µM) Interpretation
0 (Control) 100 10 Uninhibited enzyme parameters
5 100 25 Vₘₐₓ is constant, Kₘ increases -> Competitive

| 10 | 100 | 48 | Vₘₐₓ is constant, Kₘ increases -> Competitive |

5.4. Calculating the Inhibition Constant (Kᵢ) The Kᵢ is the dissociation constant of the enzyme-inhibitor complex and is a more absolute measure of inhibitor potency than the IC₅₀.[12][20] For competitive inhibition, Kᵢ can be calculated from the Lineweaver-Burk plot data or using the Cheng-Prusoff equation if the IC₅₀ was determined under specific conditions.[12][20][21]

  • From Lineweaver-Burk Plot: The slope of each line in the plot for a competitive inhibitor is Kₘ/Vₘₐₓ * (1 + [I]/Kᵢ). By plotting the slopes against the inhibitor concentration [I], one can determine Kᵢ from the x-intercept of the resulting line.[16]

  • Cheng-Prusoff Equation (for competitive inhibitors): Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration used in the IC₅₀ assay and Kₘ is the Michaelis constant of the substrate.[12][21]

Troubleshooting & Best Practices

  • Inhibitor Solubility: If the compound precipitates at high concentrations, lower the top concentration or increase the final DMSO percentage slightly (not to exceed 2%). Note any changes in the final report.

  • Linearity of Reaction: Ensure that initial velocities are measured within the linear phase of the reaction, where less than 10-15% of the substrate has been consumed.[4][14]

  • Controls are Critical: Always include positive controls (known inhibitor), negative controls (no inhibitor), and background controls (no enzyme) to validate the assay performance.

  • Data Integrity: Perform all experiments in at least triplicate to ensure reproducibility and to calculate standard deviations for all derived parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the detailed characterization of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol as an enzyme inhibitor. By systematically determining the IC₅₀ and elucidating the kinetic mechanism of inhibition, researchers can generate a robust data package essential for making informed decisions in drug discovery programs. The principles and protocols outlined here are broadly applicable to the study of other novel enzyme inhibitors.

References

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  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. [Link]

  • A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. PubMed. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

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  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. PubMed Central. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[16][21][22] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. E3S Web of Conferences. [Link]

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Method

Application Notes and Protocols: 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol as a Versatile Ligand in Medicinal Inorganic Chemistry

Introduction: The Emerging Role of 1,2,4-Triazole-3-thiol Scaffolds in Drug Development The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of 1,2,4-Triazole-3-thiol Scaffolds in Drug Development

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The incorporation of a thiol group at the 3-position and further substitution at the N-4 and C-5 positions of the triazole ring gives rise to a class of compounds with enhanced pharmacological potential and intriguing coordination chemistry.[4] This guide focuses on a specific, promising derivative: 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol . The presence of the ethyl group at N-4 and the morpholine moiety at C-5 introduces unique steric and electronic properties, making it an excellent candidate for the synthesis of novel metal complexes with potential therapeutic applications.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of the ligand and its metal complexes, along with insights into their characterization and potential applications, particularly in the realms of antimicrobial and anticancer research. The methodologies described herein are based on established synthetic routes for analogous 1,2,4-triazole-3-thiol derivatives and are designed to be robust and reproducible.[5][6][7]

Part 1: Synthesis of the Ligand: 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

The synthesis of the target ligand can be achieved through a multi-step process, beginning with the appropriate morpholinyl carboxylic acid derivative. The general strategy involves the formation of a thiosemicarbazide intermediate, followed by cyclization to yield the desired 1,2,4-triazole-3-thiol.

Proposed Synthetic Pathway

Synthesis_Pathway A Morpholine-4-carbonyl chloride C Morpholine-4-carbohydrazide A->C Reaction B Hydrazine hydrate B->C Reaction E 1-(morpholine-4-carbonyl)-4-ethyl-thiosemicarbazide C->E Reaction D Ethyl isothiocyanate D->E Reaction G 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol E->G Cyclization F Base (e.g., NaOH or KOH) F->G Catalyst

Caption: Proposed synthetic pathway for 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol

Step 1: Synthesis of Morpholine-4-carbohydrazide

  • Reaction Setup: To a stirred solution of morpholine-4-carbonyl chloride (1 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran, slowly add hydrazine hydrate (1.1 eq.) at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is then washed with cold diethyl ether and recrystallized from ethanol to afford pure morpholine-4-carbohydrazide.

Step 2: Synthesis of 1-(morpholine-4-carbonyl)-4-ethyl-thiosemicarbazide

  • Reaction Setup: Dissolve morpholine-4-carbohydrazide (1 eq.) in absolute ethanol. To this solution, add ethyl isothiocyanate (1 eq.).

  • Reaction Execution: Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 1-(morpholine-4-carbonyl)-4-ethyl-thiosemicarbazide.

Step 3: Cyclization to 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

  • Reaction Setup: Suspend 1-(morpholine-4-carbonyl)-4-ethyl-thiosemicarbazide (1 eq.) in an aqueous solution of sodium hydroxide or potassium hydroxide (2 M, 5-10 eq.).

  • Reaction Execution: Reflux the mixture for 6-10 hours. The cyclization can be monitored by observing the dissolution of the starting material and subsequent changes on TLC.[5][6]

  • Work-up and Isolation: After cooling the reaction mixture, carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

Characterization: The structure of the synthesized ligand should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Part 2: Synthesis of Metal Complexes

The thione-thiol tautomerism of 1,2,4-triazole-3-thiols allows them to act as versatile ligands, coordinating to metal ions through the sulfur and adjacent nitrogen atoms.[8][9] This section provides a general protocol for the synthesis of metal complexes with 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

General Workflow for Metal Complex Synthesis

Complex_Synthesis_Workflow Start Start Step1 Dissolve Ligand in Suitable Solvent (e.g., Ethanol, Methanol) Start->Step1 Step2 Add Metal Salt Solution (e.g., MCl₂, M(OAc)₂) Dropwise Step1->Step2 Step3 Adjust pH if Necessary (e.g., with NaOH or NH₄OH) Step2->Step3 Step4 Reflux the Reaction Mixture Step3->Step4 Step5 Monitor for Precipitate Formation Step4->Step5 Step6 Isolate the Complex by Filtration Step5->Step6 Step7 Wash with Solvent and Dry Step6->Step7 End Characterize the Complex Step7->End

Caption: General workflow for the synthesis of metal complexes with the triazole ligand.

Detailed Experimental Protocol
  • Ligand Solution Preparation: Dissolve 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (typically 2 equivalents for a 1:2 metal-to-ligand ratio) in a suitable solvent such as ethanol, methanol, or a mixture thereof. Gentle heating may be required to ensure complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the chosen metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O, ZnCl₂, CdCl₂·H₂O) (1 equivalent) in the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution dropwise to the stirred ligand solution at room temperature.

  • pH Adjustment and Reflux: The pH of the resulting mixture can be adjusted to a slightly basic range (pH 7-8) using a dilute solution of sodium hydroxide or ammonium hydroxide to facilitate deprotonation of the thiol group and coordination. The reaction mixture is then refluxed for 2-4 hours.

  • Isolation and Purification: After cooling, the precipitated metal complex is collected by filtration, washed with the solvent used for the reaction, and then with a low-boiling point solvent like diethyl ether. The complex is then dried in a desiccator over anhydrous CaCl₂.

Characterization of Metal Complexes: The formation of the metal complexes should be confirmed by:

  • FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=S and N-H bands of the ligand upon complexation.

  • UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complexes.

  • Molar Conductance Measurements: To determine the electrolytic nature of the complexes.

  • Magnetic Susceptibility Measurements: To determine the magnetic properties and infer the geometry of paramagnetic complexes.

  • Elemental Analysis: To confirm the stoichiometry of the metal complexes.

Part 3: Potential Applications and Future Directions

Metal complexes of 1,2,4-triazole-3-thiol derivatives have garnered significant interest due to their enhanced biological activities compared to the free ligands.[10][11] Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes and thereby enhancing its efficacy.[11]

Antimicrobial Applications

Derivatives of 1,2,4-triazole-3-thiol and their metal complexes have shown promising activity against a range of bacteria and fungi.[7][12][13]

  • Proposed Mechanism of Action: While the exact mechanisms are often multifaceted, it is believed that these complexes can interfere with microbial growth by inhibiting essential enzymes, disrupting cell wall synthesis, or binding to microbial DNA. The presence of both a soft sulfur donor and hard nitrogen donors in the ligand allows for the formation of stable complexes with various metal ions, which can be tailored to target specific microbial processes.

Protocol for In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

  • Media Preparation: Prepare sterile Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

  • Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of the agar.

  • Well Preparation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Sample Application: A defined concentration of the synthesized metal complexes (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control and a standard antibiotic/antifungal drug are also included.

  • Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 25-28 °C for 48-72 hours for fungi.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.

Anticancer Applications

The 1,2,4-triazole scaffold is present in several clinically used anticancer drugs.[4][14] Metal complexes of triazole-based ligands have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[8][15]

  • Potential Targets and Mechanisms: These complexes may exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of topoisomerase, or interaction with cellular signaling pathways. The choice of the metal center can significantly influence the cytotoxic profile and selectivity of the complex.[8]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the synthesized metal complexes for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data Summary

While specific data for the title compound is not yet published, the following table summarizes typical findings for related 1,2,4-triazole-3-thiol metal complexes to provide a reference for expected outcomes.

Metal Complex (General)Test Organism/Cell LineBiological ActivityIC₅₀ / Zone of InhibitionReference
Co(II)-triazole complexS. aureus, E. coliAntibacterialModerate to good[11]
Ni(II)-triazole complexC. albicansAntifungalGood[13]
Cu(II)-triazole complexMCF-7 (Breast Cancer)AnticancerLow micromolar range[8]
Zn(II)-triazole complexHepG2 (Liver Cancer)AnticancerLow micromolar range[15]

Conclusion and Future Perspectives

4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol represents a promising, yet underexplored, ligand for the development of novel metal-based therapeutic agents. The synthetic protocols outlined in this guide provide a solid foundation for its preparation and the synthesis of its coordination complexes. The potential for these complexes in antimicrobial and anticancer applications is significant, warranting further investigation into their mechanisms of action, in vivo efficacy, and toxicological profiles. Future research should focus on synthesizing a library of complexes with different transition metals and systematically evaluating their structure-activity relationships to identify lead candidates for further drug development.

References

  • Vertex AI Search. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes.
  • National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1, 2, 4-triazole-5-thiol on cultural attributes of pathogenic М. Bovis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][16][17] triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • Ginekologia i Poloznictwo. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

  • Unknown Source. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

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  • ResearchGate. (2023). ANTIMICROBIAL PROPERTIES OF 4-((5-(DECYLTHIO)-4-METHYL- 4H-1,2,4-TRIAZOLE-3-YL)-METHYL)MORPHOLINE. Retrieved from [Link]

  • MDPI. (n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]

  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Welcome to the technical support center for the synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yield and product purity. Our approach is grounded in mechanistic principles and practical, field-tested solutions.

Introduction: The Synthetic Challenge

The synthesis of substituted 4H-1,2,4-triazole-3-thiols is a cornerstone of medicinal chemistry due to the broad spectrum of biological activities exhibited by this scaffold. The target molecule, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, presents a unique synthetic challenge due to the specific combination of its substituents. The general and most effective approach involves a two-step process: the formation of a key thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. Success hinges on precise control of reaction conditions to favor the formation of the desired 1,2,4-triazole ring system over isomeric byproducts.

Proposed Synthetic Pathway

The most plausible and efficient route to synthesize 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is outlined below. This pathway is based on established methodologies for analogous compounds.[1][2][3]

Synthetic_Pathway cluster_0 A Morpholine-4-acetic acid hydrazide C 1-(Morpholine-4-acetyl)-4-ethyl-thiosemicarbazide A->C Step 1: Thiosemicarbazide Formation (Ethanol, Reflux) B Ethyl isothiocyanate D 4-Ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol C->D Step 2: Cyclization (Reflux) Base Aqueous NaOH or KOH

Caption: Proposed two-step synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Step 1: Synthesis of 1-(Morpholine-4-acetyl)-4-ethyl-thiosemicarbazide (Intermediate)

Q1: My reaction to form the thiosemicarbazide intermediate is sluggish or incomplete, resulting in a low yield. What should I do?

A1: This is a common issue often related to reactant purity, solvent, and temperature.

  • Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Impure Starting Materials Ensure morpholine-4-acetic acid hydrazide is pure and dry. Verify the purity of ethyl isothiocyanate.Impurities can interfere with the nucleophilic attack of the hydrazide on the isothiocyanate. Water can hydrolyze the isothiocyanate.
Inappropriate Solvent Use absolute ethanol as the solvent. Ensure it is dry.Ethanol is an excellent solvent for both reactants and facilitates the reaction. The presence of water can lead to side reactions.
Insufficient Reaction Time or Temperature Reflux the reaction mixture for at least 4-6 hours and monitor progress by TLC.The reaction requires sufficient thermal energy to overcome the activation barrier for the addition of the hydrazide to the isothiocyanate.

Q2: I am having difficulty purifying the thiosemicarbazide intermediate. It is an oil or a sticky solid.

A2: Purification of thiosemicarbazide intermediates can be challenging due to their polarity and potential for oiling out.

  • Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Residual Solvent After reaction completion, concentrate the mixture under reduced pressure. Co-evaporate with a high-boiling point solvent like toluene to remove residual ethanol.Efficient removal of the reaction solvent is crucial before attempting crystallization.
Supersaturation or Impurities Preventing Crystallization Try trituration with a non-polar solvent like diethyl ether or hexane. If that fails, attempt recrystallization from a solvent mixture such as ethanol/water or ethyl acetate/hexane.Trituration can induce crystallization by removing soluble impurities. Recrystallization from a suitable solvent system can yield a pure, crystalline product.
Step 2: Cyclization to 4-Ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Q3: The yield of my final triazole product is low after the cyclization step.

A3: Low yield in the cyclization step is a frequent problem and can be attributed to several factors, including the choice of base, temperature, and the potential for side reactions.

  • Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Incomplete Cyclization Increase the reflux time to 8-12 hours and monitor by TLC until the thiosemicarbazide spot disappears.The intramolecular cyclization and dehydration require sufficient time and energy to proceed to completion.
Incorrect Base Concentration Use a 2N aqueous solution of sodium hydroxide or potassium hydroxide.[4]The concentration of the base is critical. A solution that is too dilute may not be effective in promoting cyclization, while a solution that is too concentrated can lead to degradation of the product.
Product Degradation Avoid excessive heating or prolonged reaction times once the reaction is complete.The triazole-thiol product may be susceptible to degradation under harsh basic conditions at high temperatures.
Formation of Side Products See Q4 for a detailed discussion on the formation of the 1,3,4-thiadiazole byproduct.The formation of isomeric side products is a major cause of low yields.

Q4: My final product is a mixture of isomers. How can I favor the formation of the desired 1,2,4-triazole over the 1,3,4-thiadiazole byproduct?

A4: The formation of the 1,3,4-thiadiazole isomer is a well-documented side reaction in the synthesis of 1,2,4-triazoles from acylthiosemicarbazides.[5] The reaction conditions, particularly the pH, play a crucial role in directing the cyclization pathway.

  • Scientific Rationale:

    • In a basic medium (alkaline cyclization): The more nucleophilic nitrogen atom (N4) of the thiosemicarbazide attacks the carbonyl carbon, leading to the formation of the 1,2,4-triazole ring after dehydration.[6]

    • In an acidic medium: The oxygen of the carbonyl group is protonated, making the carbonyl carbon more electrophilic. The sulfur atom then acts as the nucleophile, attacking the carbonyl carbon and leading to the formation of the 1,3,4-thiadiazole ring.[5]

  • Troubleshooting Isomer Formation:

Troubleshooting_Isomers Start Mixture of Isomers Detected Condition_Check Check Cyclization Conditions Start->Condition_Check Base_Check Is the reaction medium strongly basic? Condition_Check->Base_Check Acid_Check Was an acidic workup used prematurely? Base_Check->Acid_Check Yes Optimize_Base Optimize Base: - Use 2N NaOH or KOH. - Avoid overly concentrated base. Base_Check->Optimize_Base No Optimize_Workup Optimize Workup: - Neutralize carefully with dilute acid (e.g., HCl or acetic acid) only after the reaction is complete and cooled. Acid_Check->Optimize_Workup Yes Confirm_Structure Confirm Structure by NMR: - 1,2,4-triazole SH proton: ~13-14 ppm. - 1,3,4-thiadiazole NH2 protons: ~7-8 ppm. Acid_Check->Confirm_Structure No Optimize_Base->Confirm_Structure Optimize_Workup->Confirm_Structure

Caption: Decision-making workflow for addressing isomer formation.

  • Analytical Confirmation: The desired 1,2,4-triazole and the 1,3,4-thiadiazole byproduct can be readily distinguished by 1H NMR spectroscopy. The thiol proton (SH) of the 1,2,4-triazole typically appears as a broad singlet in the downfield region of the spectrum (around 13-14 ppm), while the amino protons (NH2) of the 1,3,4-thiadiazole appear in the aromatic region (around 7-8 ppm).[7]

Q5: How should I purify the final product, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol?

A5: The final product is expected to be a polar compound, which may present challenges for purification.

  • Purification Strategy:

MethodProtocolRationale and Considerations
Recrystallization After acidification of the reaction mixture, collect the crude solid by filtration. Attempt recrystallization from a suitable solvent such as ethanol, ethanol/water, or acetic acid.This is the most straightforward method for obtaining a pure, crystalline product. The choice of solvent will depend on the solubility of the product and impurities.
Column Chromatography If recrystallization is unsuccessful, column chromatography on silica gel can be used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, will likely be required.Due to the polar nature of the thiol, streaking on the column may occur. Adding a small amount of acetic acid to the eluent can sometimes improve peak shape. Thiols can be sensitive to air oxidation, so it is advisable to use deoxygenated solvents and work quickly.[8]

Experimental Protocols

Protocol 1: Synthesis of 1-(Morpholine-4-acetyl)-4-ethyl-thiosemicarbazide
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine-4-acetic acid hydrazide (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Reagent: To the stirred solution, add ethyl isothiocyanate (0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazide is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to obtain a solid or viscous oil.

  • Purification: Triturate the crude product with diethyl ether (50 mL) to induce crystallization. If the product remains oily, attempt recrystallization from an ethanol/water mixture. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of 4-Ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
  • Reaction Setup: In a 250 mL round-bottom flask, suspend the 1-(morpholine-4-acetyl)-4-ethyl-thiosemicarbazide (0.05 mol) in a 2N aqueous solution of sodium hydroxide (100 mL).

  • Cyclization: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC until the thiosemicarbazide has been completely consumed.

  • Workup: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 5-6 with a dilute solution of hydrochloric acid or acetic acid. A precipitate should form.

  • Isolation: Collect the solid product by suction filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford the pure 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

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  • National Center for Biotechnology Information. (2025). New 4-(Morpholin-4-Yl)
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  • Semantic Scholar. Novel Synthesis and Characterization of Thiosemicarbazone Compounds Containing 4-Acyl-2-pyrazolin-5-ones.

Sources

Optimization

Technical Support Center: Synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Welcome to the technical support center for the synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the pote...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic methodologies for 1,2,4-triazole-3-thiols and related heterocycles.

I. Synthetic Overview & Key Challenges

The synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol typically proceeds via the cyclization of a substituted thiosemicarbazide intermediate, namely 1-(morpholine-4-carbonyl)-4-ethylthiosemicarbazide. This precursor is generally prepared from the reaction of morpholine-4-carbonyl hydrazide with ethyl isothiocyanate. The subsequent intramolecular cyclization, usually under basic conditions, yields the desired triazole-thiol.

While the synthetic route appears straightforward, several side reactions can occur, leading to impurity formation and reduced yields. The primary challenges include:

  • Formation of Isomeric Heterocycles: The thiosemicarbazide intermediate possesses multiple nucleophilic centers, which can lead to the formation of undesired isomeric products such as 1,3,4-oxadiazoles or 1,3,4-thiadiazoles.

  • Desulfurization: The thiol group is susceptible to oxidation and desulfurization, particularly under harsh reaction conditions, leading to the formation of the corresponding triazol-3-one or other byproducts.

  • Incomplete Cyclization: The cyclization reaction may not proceed to completion, resulting in a mixture of the starting thiosemicarbazide and the desired product, complicating purification.

  • Purification Difficulties: The polarity of the final product and potential impurities can make chromatographic separation challenging.

This guide will address these specific issues in a question-and-answer format, providing both mechanistic explanations and practical solutions.

II. Troubleshooting Guide & FAQs

FAQ 1: My reaction is yielding a significant amount of a byproduct with a similar mass to my target compound. What could it be?

This is a common issue in the synthesis of 1,2,4-triazole-3-thiols and is often due to the formation of the isomeric 5-morpholino-2-(ethylamino)-1,3,4-oxadiazole.

Causality: The thiosemicarbazide precursor has two potential nucleophiles that can attack the carbonyl carbon during cyclization: the nitrogen atom (leading to the desired 1,2,4-triazole) and the sulfur atom (which after a series of steps can lead to other heterocycles). However, the more likely scenario for oxadiazole formation is the intramolecular cyclization with the elimination of hydrogen sulfide, a process that can be promoted by certain reagents or reaction conditions.[1][2] Specifically, oxidative conditions or the use of certain desulfurizing agents can favor the formation of the 1,3,4-oxadiazole ring.[3][4]

Troubleshooting Protocol:

  • Reagent Purity: Ensure that your starting materials, particularly the 1-(morpholine-4-carbonyl)-4-ethylthiosemicarbazide, are pure and free of any oxidizing contaminants.

  • Inert Atmosphere: Conduct the cyclization reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Reaction Conditions:

    • Base Selection: Use a non-oxidizing base for cyclization. Alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K₂CO₃) in a suitable solvent like ethanol or water are generally effective for promoting the desired triazole formation.[5]

    • Temperature Control: Avoid excessive heating, as this can promote side reactions. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Analytical Verification:

    • Mass Spectrometry: The 1,3,4-oxadiazole byproduct will have a molecular weight that is 16 atomic mass units (amu) lower than the desired triazole-thiol due to the substitution of a sulfur atom with an oxygen atom.

    • NMR Spectroscopy: The ¹H and ¹³C NMR spectra will show distinct differences in the chemical shifts of the heterocyclic ring protons and carbons. The absence of a thiol proton (SH) signal in the ¹H NMR spectrum is a key indicator of oxadiazole formation.[6]

Visualization of Side Reaction:

Side_Reaction_1 Thiosemicarbazide 1-(morpholine-4-carbonyl)- 4-ethylthiosemicarbazide Triazole 4-ethyl-5-morpholin-4-yl-4H- 1,2,4-triazole-3-thiol (Desired Product) Thiosemicarbazide->Triazole Base-catalyzed cyclization (e.g., NaOH, EtOH) Oxadiazole 5-morpholino-2-(ethylamino)- 1,3,4-oxadiazole (Byproduct) Thiosemicarbazide->Oxadiazole Oxidative/Desulfurizing conditions

Caption: Competing pathways in the cyclization of the thiosemicarbazide precursor.

FAQ 2: My final product appears to have lost the sulfur atom, but it's not the oxadiazole. What other byproduct could be forming?

Another potential byproduct is the desulfurized analog, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazol-3-one.

Causality: Desulfurization is the removal of the sulfur atom from the thiol group. This can occur under oxidative conditions or in the presence of certain metals. The thiol group in your target molecule can be oxidized to a disulfide, which can then undergo further reactions, including hydrolysis, to yield the corresponding triazol-3-one. Evidence for desulfurization in similar systems has been reported.[7]

Troubleshooting Protocol:

  • Avoid Oxidizing Agents: Scrupulously avoid any oxidizing agents during the reaction and workup. This includes exposure to air for prolonged periods, especially at elevated temperatures.

  • Metal Contamination: Ensure your reaction vessel and reagents are free from trace metal contaminants that can catalyze desulfurization.

  • Workup Conditions: During the workup, use degassed solvents and maintain a neutral to slightly acidic pH to minimize oxidation of the thiol.

  • Characterization:

    • Mass Spectrometry: The triazol-3-one will have a molecular weight 16 amu lower than the desired product.

    • IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹ and the disappearance of the S-H stretching band (typically weak, around 2550-2600 cm⁻¹).

FAQ 3: The cyclization of my thiosemicarbazide is sluggish and gives low yields. How can I improve this?

Incomplete cyclization is a common hurdle. Optimizing the reaction conditions is key to driving the reaction to completion.

Causality: The cyclization reaction is a nucleophilic attack of the nitrogen atom onto the carbonyl carbon, followed by dehydration. The rate of this reaction is highly dependent on the basicity of the medium, the temperature, and the solvent. Insufficiently basic conditions or too low a temperature can lead to a slow or incomplete reaction.

Troubleshooting Protocol:

ParameterRecommendationRationale
Base Use a stronger base or increase the stoichiometry.A stronger base will more effectively deprotonate the nitrogen, increasing its nucleophilicity.[5]
Temperature Gradually increase the reaction temperature while monitoring by TLC.Higher temperatures can overcome the activation energy barrier for cyclization.
Solvent Use a polar protic solvent like ethanol or a polar aprotic solvent like DMF.These solvents can help to solvate the intermediates and facilitate the reaction.
Reaction Time Extend the reaction time.Some cyclizations require longer periods to go to completion.

Experimental Workflow for Optimization:

Optimization_Workflow Start Low Yield of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Base Optimize Base (Strength & Stoichiometry) Check_Purity->Optimize_Base Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Monitor_TLC Monitor by TLC/LC-MS Optimize_Solvent->Monitor_TLC Monitor_TLC->Optimize_Base Incomplete Reaction Purification Purification Monitor_TLC->Purification Reaction Complete Success High Yield of Desired Product Purification->Success

Caption: A systematic workflow for optimizing the cyclization reaction.

FAQ 4: I am having difficulty purifying the final product. What strategies can I use?

The polar nature of the 1,2,4-triazole-3-thiol can make purification challenging.

Causality: The presence of the thiol and the triazole ring makes the molecule quite polar, and it may have low solubility in common organic solvents used for chromatography. Additionally, impurities may have similar polarities, making separation difficult.

Troubleshooting Protocol:

  • Crystallization: This is often the most effective method for purifying polar compounds.

    • Solvent Screening: Experiment with a range of solvents and solvent mixtures (e.g., ethanol/water, DMF/water, acetone/hexane) to find suitable conditions for recrystallization.

  • Acid-Base Extraction:

    • The thiol group is acidic and can be deprotonated with a mild base (e.g., sodium bicarbonate solution) to form a water-soluble salt. This allows for the separation from non-acidic impurities by extraction with an organic solvent. The aqueous layer can then be acidified to precipitate the pure product.

  • Chromatography:

    • Normal Phase: If using silica gel chromatography, a polar mobile phase will be required (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients). Tailing can be an issue; adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape.

    • Reverse Phase: Reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient may provide better separation for highly polar compounds.

III. References

  • [Formation of[1][3][8]-oxadiazol-2-yl-amine from thiosemicar- bazide a - ResearchGate]([Link])

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Welcome to the technical support center for the synthesis of substituted 4H-1,2,4-triazole-3-thiol derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 4H-1,2,4-triazole-3-thiol derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of the target molecule, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. While this specific compound is not extensively documented, the principles outlined here are derived from established synthesis routes for structurally related 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

The primary synthetic route involves a two-step process: first, the formation of an N,N-disubstituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization to yield the desired triazole-thiol. This guide provides a detailed experimental protocol, troubleshooting FAQs, and mechanistic insights to ensure a successful synthesis.

General Experimental Protocol

This protocol is a generalized procedure based on common methods for synthesizing analogous compounds.[1][2] Optimization of specific parameters may be required.

Part 1: Synthesis of 1-(Morpholine-4-carbonyl)-4-ethylthiosemicarbazide (Intermediate)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve morpholine-4-carbohydrazide (1 equivalent) in anhydrous ethanol.

  • Reagent Addition: Add ethyl isothiocyanate (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The thiosemicarbazide intermediate will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the crude intermediate. Recrystallization from ethanol can be performed if necessary.

Part 2: Synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (Final Product)

  • Preparation: Suspend the dried thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (2N, approximately 8-10 equivalents).

  • Cyclization: Heat the mixture to reflux for 6-8 hours. The suspension should gradually become a clear solution.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of approximately 5-6 using a dilute acid (e.g., 3M HCl).[3][4] This step is critical for precipitating the product.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid thoroughly with cold water to remove inorganic salts and dry it under vacuum. The final product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Visualizing the Workflow

The following diagram outlines the key stages of the synthesis process, from starting materials to the final purified product.

G cluster_0 Part 1: Thiosemicarbazide Synthesis cluster_1 Part 2: Triazole Cyclization A Morpholine-4-carbohydrazide + Ethyl Isothiocyanate B Reflux in Ethanol (4-6 hours) A->B C Precipitation / Concentration B->C D Filtration & Washing C->D E Intermediate: 1-(Morpholine-4-carbonyl)-4-ethylthiosemicarbazide D->E F Suspend Intermediate in 2N NaOH E->F Proceed to Cyclization G Reflux (6-8 hours) F->G H Acidification (pH 5-6) G->H I Precipitation & Filtration H->I J Final Product: 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol I->J

Caption: Workflow for the synthesis of the target triazole-thiol.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis.

Question 1: Low or no yield of the thiosemicarbazide intermediate (Part 1).

  • Possible Cause 1: Incomplete Reaction. The reflux time may be insufficient. Monitor the reaction via TLC until the starting carbohydrazide spot disappears.

  • Solution: Extend the reflux time. Ensure the reaction temperature is maintained at the boiling point of ethanol.

  • Possible Cause 2: Reagent Quality. The ethyl isothiocyanate may have degraded. This reagent is sensitive to moisture.

  • Solution: Use freshly opened or distilled ethyl isothiocyanate. Ensure all glassware is thoroughly dried before use.

  • Possible Cause 3: Solubility Issues. The product might be more soluble in ethanol than expected, leading to poor precipitation upon cooling.

  • Solution: If no precipitate forms on cooling, carefully reduce the solvent volume using a rotary evaporator. If the product oils out, try adding a non-polar co-solvent like hexane to induce precipitation.

Question 2: The reaction mixture does not turn into a clear solution during cyclization (Part 2).

  • Possible Cause: Insufficient Base. The concentration or amount of sodium hydroxide may be too low to facilitate both the dissolution of the intermediate and catalyze the cyclization effectively. The cyclodehydration requires an alkaline medium.[1][4]

  • Solution: Ensure the NaOH solution is accurately prepared (2N). You can increase the volume of the base solution or use a slightly higher concentration (e.g., 4N), but monitor for potential side reactions.

Question 3: No precipitate forms after acidification (Part 2).

  • Possible Cause 1: Incorrect pH. The triazole-thiol product is amphoteric and will be soluble in both strongly acidic and strongly basic conditions. Precipitation is maximal within a specific pH range, typically near neutral.[3]

  • Solution: Re-check the pH of the solution. Add acid or base dropwise to carefully adjust the pH to between 5 and 6. Use a calibrated pH meter for accuracy.

  • Possible Cause 2: Low Product Concentration. If the reaction was performed on a very small scale or the yield is very low, the product may remain dissolved.

  • Solution: Try to concentrate the solution under reduced pressure. Alternatively, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate), then wash, dry, and evaporate the organic layer.

Question 4: The final product has a broad melting point or shows impurities on NMR/TLC.

  • Possible Cause 1: Incomplete Cyclization. Some unreacted thiosemicarbazide intermediate may remain.

  • Solution: Ensure the cyclization step is run for the recommended time and at the correct temperature. Purify the final product by recrystallization from ethanol or an ethanol/water mixture.

  • Possible Cause 2: Formation of Side Products. A common side reaction is the formation of a 1,3,4-thiadiazole derivative instead of the desired 1,2,4-triazole. This can sometimes be favored under different reaction conditions.[4]

  • Solution: Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS). The chemical shifts, particularly for the protons on the ethyl and morpholine groups adjacent to the triazole ring, will differ between isomers. If a mixture is present, purification by column chromatography may be necessary.

  • Possible Cause 3: Thione-Thiol Tautomerism. The product exists as an equilibrium between the thiol (-SH) and thione (C=S) forms.[5] This is an inherent property and not an impurity, but it can sometimes lead to broadened peaks in NMR spectra, particularly for the N-H and S-H protons.

  • Solution: In ¹H-NMR, the SH proton signal can be confirmed by performing a D₂O exchange experiment, which will cause the peak to disappear.[2] The presence of both tautomers is normal and does not indicate an impure sample.

Reaction Mechanism Overview

The formation of the 1,2,4-triazole ring proceeds via a base-catalyzed intramolecular cyclodehydration.

G cluster_0 Mechanism of Cyclization A Thiosemicarbazide Intermediate B Deprotonation by OH⁻ A->B Step 1 C Intramolecular Nucleophilic Attack B->C Step 2 D Cyclized Intermediate C->D Step 3 E Dehydration (Loss of H₂O) D->E Step 4 F Triazole-thiolate Anion E->F G Protonation (Acidification) F->G Step 5 H Final Product (Thiol/Thione Tautomers) G->H

Caption: Simplified mechanism of base-catalyzed triazole formation.

In the presence of a strong base like NaOH, a proton is abstracted from one of the nitrogen atoms of the thiosemicarbazide. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. Subsequent elimination of a water molecule leads to the formation of the aromatic triazole ring.[1][6] The final acidification step protonates the thiolate anion to yield the neutral product.

Quantitative Data Summary

ParameterPart 1: Thiosemicarbazide SynthesisPart 2: Triazole CyclizationRationale / Reference
Reagent Ratio 1 eq. Hydrazide : 1.1 eq. Isothiocyanate1 eq. Intermediate : 8-10 eq. NaOHA slight excess of isothiocyanate ensures complete consumption of the hydrazide. A significant excess of base drives the cyclization to completion.
Solvent Anhydrous Ethanol2N Aqueous NaOHEthanol is a common solvent for thiosemicarbazide formation. Aqueous base is required for the cyclization step.[1][6]
Temperature Reflux (~78 °C)Reflux (~100 °C)Thermal energy is required to overcome the activation energy for both reaction steps.
Reaction Time 4-6 hours6-8 hoursThese are typical timeframes; reactions should be monitored by TLC for completion.
Final pH N/A~5-6Critical for maximizing the precipitation of the amphoteric product.[3][4]

References

  • Al-Ghorbani, M., et al. (2015). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 20(9), 16736-16754. Available from: [Link]

  • Sharma, P., & Kumar, A. (2012). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Advances in Pharmacy, Biology and Chemistry, 1(3), 394-404. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Organic Chemistry, 2(5), 103-125. Available from: [Link]

  • Foroumadi, A., et al. (2007). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. DARU Journal of Pharmaceutical Sciences, 15(3), 146-151. Available from: [Link]

  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1302. Available from: [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-859. Available from: [Link]

  • Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(21), 7358. Available from: [Link]

  • Yüksek, H., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 529-540. Available from: [Link]

  • Osman, M. A., et al. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research, 26(2), 171-174. Available from: [Link]

  • Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 216-222. Available from: [Link]

  • Yurttaş, L., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(5), 8888-8905. Available from: [Link]

Sources

Optimization

Technical Support Center: Isomer Separation of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Welcome to the technical support resource for the chromatographic separation of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol and its related isomers. This guide is designed for researchers, analytical scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic separation of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol and its related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in developing robust HPLC methods for this compound. As a molecule possessing multiple functional groups—a tertiary amine (morpholine), a triazole ring, and a thiol group—it presents unique and complex separation challenges. This document provides in-depth, cause-and-effect troubleshooting advice grounded in established chromatographic principles.

Understanding the Challenge: The Analyte and Its Isomers

The primary difficulty in analyzing 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol lies in its polarity and the potential for multiple, structurally similar isomers that may be present as impurities or degradation products. The key challenges stem from:

  • High Polarity : The morpholine and triazole moieties make the molecule highly polar, leading to poor retention on traditional reversed-phase (RP) columns.[1][2][3][4]

  • Thiol-Thione Tautomerism : The 1,2,4-triazole-3-thiol moiety can exist in equilibrium with its thione tautomer. This equilibrium can be influenced by solvent, pH, and temperature, potentially causing peak splitting or broadening during analysis.[5]

  • Positional Isomers : Synthetic side-reactions could lead to isomers where the ethyl or morpholine groups are attached to different nitrogen atoms on the triazole ring.

  • Basic Nature : The morpholine group is basic, which can lead to strong, undesirable interactions with acidic silanols on the surface of silica-based HPLC columns, resulting in severe peak tailing.

This guide will address these issues in a practical question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: My compound shows little to no retention and elutes in or near the solvent front. How can I increase its retention on the column?

This is a classic problem for polar analytes in reversed-phase chromatography.[4] The analyte has a higher affinity for the polar mobile phase than for the nonpolar stationary phase.

Answer:

Your primary goal is to increase the interaction between your analyte and the stationary phase. There are two main strategies: modify the mobile phase to make the analyte less polar or switch to a more suitable stationary phase.

Strategy A: Reversed-Phase (RP-HPLC) Method Optimization

  • Reduce Mobile Phase Polarity : Start by using a mobile phase with a very low organic content (e.g., 95-100% aqueous). For highly polar molecules, even standard C18 columns may not provide sufficient retention if any organic solvent is present.[1]

  • Control the pH to Suppress Ionization : Your compound has both a basic morpholine group and an acidic triazole-thiol group. The pKa of the 1,2,4-triazole ring is approximately 10.26 for the N-H proton, while the thiol group is acidic.[6] The morpholine moiety is basic. To maximize retention in RP-HPLC, you want the molecule to be in its most neutral, non-polar form.

    • Set the mobile phase pH to approximately 2 units above the pKa of the basic morpholine group (e.g., pH > 10, if possible for your column) or 2 units below the pKa of the acidic thiol/triazole group. Given the instability of silica columns at high pH, working at a lower pH is often more practical. An acidic mobile phase (e.g., pH 2.5-4) will protonate the morpholine, making the molecule charged and even less retained. Therefore, a mid-range pH (e.g., pH 6-8, using a phosphate buffer) might offer the best compromise by keeping the morpholine neutral, though this must be tested.

  • Use a Polar-Embedded Column : These are modified C18 columns that contain a polar group (e.g., amide or carbamate) near the silica surface.[1] This feature allows the stationary phase to be used with highly aqueous mobile phases (even 100% water) without the "phase collapse" that occurs with traditional C18 columns, thereby improving retention for polar compounds.[1]

Strategy B: Switch to an Alternate Chromatographic Mode

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an excellent alternative for retaining and separating very polar compounds.[3][4] In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). A water-rich layer forms on the stationary phase, and polar analytes are retained by partitioning into this layer. Elution is achieved by increasing the water content.[4]

Table 1: Recommended Starting Conditions
ParameterReversed-Phase (RP-HPLC)HILIC
Column C18 Polar-Embedded (e.g., Aqua, Hydro)Bare Silica, Amide, or Diol Phase
Mobile Phase A 10 mM Ammonium Acetate or Formate, pH 6.810 mM Ammonium Acetate or Formate in 95:5 ACN:H₂O, pH 5.8
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)10 mM Ammonium Acetate or Formate in 50:50 ACN:H₂O, pH 5.8
Initial Gradient 98-100% A95-100% A
Flow Rate 0.8 - 1.2 mL/min0.8 - 1.2 mL/min
Temperature 30 - 40 °C30 - 40 °C
Injection Diluent Match initial mobile phaseHigh ACN, similar to initial mobile phase
Issue 2: I see a single, broad peak or multiple unresolved peaks. How can I improve the resolution between my isomers?

Poor resolution is the central challenge. This indicates that the selectivity (α) of your method is insufficient to distinguish between the isomers.

Answer:

Achieving separation between closely related isomers requires a systematic approach to optimizing selectivity. This involves fine-tuning the mobile phase, selecting the correct column chemistry, and controlling temperature.

Experimental Protocol: Method Development for Isomer Separation
  • Column Screening :

    • Start with a Phenyl-Hexyl column : The phenyl stationary phase can offer alternative selectivity (π-π interactions) compared to a standard C18, which is beneficial for aromatic compounds like the triazole ring.

    • Try a Polar-Embedded C18 : As mentioned, this helps with retention and may alter selectivity.

    • Evaluate a HILIC column : This provides an orthogonal separation mechanism based on polarity and is highly effective for polar isomers.[7]

  • Mobile Phase pH Optimization (The most critical parameter) :

    • Rationale : Small changes in pH can alter the ionization state of the morpholine, triazole, and thiol groups, dramatically affecting their interaction with the stationary phase and thus the selectivity between isomers.

    • Procedure : Prepare a series of buffered mobile phases (e.g., using phosphate or acetate buffers) at different pH values (e.g., 3.0, 4.5, 6.0, 7.5). Run an identical gradient on your chosen column at each pH and observe the change in peak separation.

  • Organic Modifier Selection :

    • Rationale : Acetonitrile and methanol have different solvent strengths and can engage in different intermolecular interactions (ACN is aprotic, MeOH is protic). Switching between them can significantly alter selectivity.

    • Procedure : For your best column/pH combination, repeat the analysis but substitute acetonitrile with methanol (or vice versa). You can also test mixtures of the two.

  • Temperature Control :

    • Rationale : Temperature affects mobile phase viscosity and the kinetics of mass transfer. It can also influence the selectivity between isomers, sometimes dramatically.[8]

    • Procedure : Analyze your sample at different column temperatures (e.g., 25°C, 40°C, 55°C). Lower temperatures often increase retention and can improve resolution, while higher temperatures lead to sharper peaks and shorter run times.

Diagram 1: Troubleshooting Workflow for Poor Resolution

workflow Start Poor Resolution (Co-elution) CheckRetention Is Retention Adequate? (k > 2) Start->CheckRetention OptimizeRetention Go to Issue #1: Increase Retention (e.g., Switch to HILIC) CheckRetention->OptimizeRetention No OptimizeSelectivity Optimize Selectivity (α) CheckRetention->OptimizeSelectivity Yes OptimizeRetention->OptimizeSelectivity ScreenColumns 1. Screen Columns (C18, Phenyl, HILIC) OptimizeSelectivity->ScreenColumns OptimizepH 2. Optimize Mobile Phase pH (Critical for Ionizable Isomers) ScreenColumns->OptimizepH OptimizeSolvent 3. Change Organic Solvent (ACN vs. MeOH) OptimizepH->OptimizeSolvent OptimizeTemp 4. Vary Column Temperature OptimizeSolvent->OptimizeTemp Success Resolution Achieved OptimizeTemp->Success

Caption: A systematic workflow for troubleshooting poor isomer resolution.

Issue 3: My peaks are tailing significantly. What is the cause and how can I fix it?

Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge. For this molecule, the primary cause is the interaction of the basic morpholine nitrogen with acidic silanol groups on the silica surface of the column.

Answer:

To obtain sharp, symmetrical peaks, you must minimize these secondary silanol interactions.

  • Use a High-Quality, End-Capped Column : Modern columns are manufactured with advanced end-capping to shield the majority of residual silanols. Ensure you are using a reputable brand designed for high-performance separations of basic compounds. A column with low silanol activity is recommended.[9][10]

  • Work at a Low pH : By lowering the mobile phase pH (e.g., to 2.5-3.5 with formic acid or trifluoroacetic acid), you protonate the surface silanols, rendering them neutral. Simultaneously, the morpholine amine becomes protonated (positively charged). This creates a situation of "ion-repulsion" between the analyte and any accessible protonated silanols, minimizing the tailing interaction.

  • Use a Competing Base : Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. Note that TEA is not compatible with mass spectrometry.

  • Increase Buffer Concentration : A higher buffer concentration (e.g., 25-50 mM) can also help mask silanol interactions and improve peak shape.

Diagram 2: Effect of pH on Analyte and Column Surface

ph_effect cluster_low_ph Low pH (e.g., 3.0) cluster_mid_ph Mid pH (e.g., 7.0) AnalyteLow Analyte-NH+ (Morpholine Protonated) ResultLow Result: Symmetrical Peak (Ion Repulsion) AnalyteLow->ResultLow SilanolLow Surface-SiOH (Silanols Neutral) SilanolLow->ResultLow AnalyteMid Analyte-N (Morpholine Neutral) SilanolMid Surface-SiO- (Silanols Ionized) AnalyteMid->SilanolMid interacts with ResultMid Result: Tailing Peak (Strong Ionic Interaction) SilanolMid->ResultMid

Caption: Impact of mobile phase pH on peak shape for basic analytes.

Issue 4: Could I be dealing with chiral isomers (enantiomers)?

While the primary structure of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol does not contain a classical chiral center, the possibility of atropisomerism (chirality arising from restricted rotation around a single bond) cannot be entirely dismissed without further structural analysis. If you have exhausted all other optimization strategies and still see unresolved peaks, or if the synthesis route involved chiral precursors, considering chiral separation is a valid next step.

Answer:

To separate enantiomers, you must introduce a chiral selector into the system. This is most commonly done using a chiral stationary phase (CSP).

  • Select a Chiral Column : Polysaccharide-based columns are highly versatile and successful for separating a wide range of chiral compounds, including triazole derivatives.[8][11][12][13]

    • Recommended Columns : Chiralpak® AD, Chiralpak® AS, Chiralcel® OD, or Chiralcel® OJ.

  • Typical Mobile Phases for Chiral Separations :

    • Normal Phase : Heptane/Isopropanol or Heptane/Ethanol mixtures are the most common starting points. The alcohol acts as the polar modifier.

    • Reversed Phase : Acetonitrile/water or Methanol/water can also be effective on some polysaccharide CSPs.[14]

  • Optimization : Resolution on a chiral column is highly sensitive to the type and percentage of the organic modifier and the column temperature.[8] A systematic screening of different alcohols (isopropanol, ethanol) at various concentrations is the standard approach.

References

  • Title: Enantiomer separation of triazole fungicides by high-performance liquid chromatography Source: Chirality URL: [Link]

  • Title: Chiral separation of some triazole pesticides by supercritical fluid chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] Source: Se Pu URL: [Link]

  • Title: Chiral separation of some triazole pesticides by supercritical fluid chromatography Source: Sci-Hub URL: [Link]

  • Title: HPLC Methods for analysis of Morpholine Source: HELIX Chromatography URL: [Link]

  • Title: Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase Source: ResearchGate URL: [Link]

  • Title: Liquid phase method for morpholine Source: welch-materials.com URL: [Link]

  • Title: Separation of 3-tert-Butyl-1H-1,2,4-triazole-5-thiol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis Source: Analyst (RSC Publishing) URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: Chromedia URL: [Link]

  • Title: High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization Source: International Journal of Pharmaceutical Sciences and Drug Research URL: [Link]

  • Title: HPLC problems with very polar molecules Source: Axion Labs URL: [Link]

  • Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Separation Science URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: Engineering successful analytical methods using HILIC as an alternative retention mechanism Source: Phenomenex URL: [Link]

  • Title: HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: 1,2,4-Triazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: HPLC Methods for analysis of 1,2,4-triazole Source: HELIX Chromatography URL: [Link]

  • Title: HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: Istanbul University Press URL: [Link]

  • Title: Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class Source: MDPI URL: [Link]

  • Title: Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article Source: Research Square URL: [Link]

Sources

Troubleshooting

Enhancing the stability of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol for in vivo studies

Welcome, researchers. This guide is designed to serve as a dedicated resource for enhancing the in vivo stability of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (referred to herein as "EMT-3T").

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers. This guide is designed to serve as a dedicated resource for enhancing the in vivo stability of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (referred to herein as "EMT-3T"). As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common stability challenges associated with this promising thiol-containing therapeutic candidate. Our goal is to empower you to generate reliable and reproducible data in your preclinical studies.

Part 1: Frequently Asked Questions - Understanding the Core Instability

This section addresses the fundamental chemical properties of EMT-3T that contribute to its instability in vivo.

Q1: What are the primary reasons for the poor in vivo stability of EMT-3T?

A1: The instability of EMT-3T stems almost entirely from its free thiol (-SH) group. This functional group is highly susceptible to two main degradation pathways in a biological environment:

  • Oxidation: The thiol group can be easily oxidized to form a disulfide bridge with another EMT-3T molecule, creating an inactive dimer. This process is often catalyzed by trace metal ions and the physiological redox environment.

  • Thiol-Disulfide Exchange: More critically, the thiol group can react with endogenous thiol-containing molecules, most notably glutathione (GSH), which is present in high concentrations within cells and in plasma.[1][2] This exchange results in the formation of a mixed disulfide (EMT-3T-S-S-Glutathione), effectively inactivating the parent compound and potentially altering its pharmacokinetic profile.[1]

Q2: Does the 1,2,4-triazole ring itself contribute to the instability?

A2: Generally, no. The 4H-1,2,4-triazole heterocyclic system is aromatic and confers significant stability to the core structure.[3] It is largely resistant to cleavage under physiological pH conditions (pH 7.4). The primary liability is the exocyclic thiol group, which exists in a tautomeric equilibrium with its thione (C=S) form.[4] While this tautomerism influences the electronic properties, the nucleophilic character of the sulfur atom remains the principal driver of instability.

Q3: My compound seems to precipitate out of my aqueous buffer during preparation. Is this a stability issue?

A3: This is more likely a solubility issue, but it can be linked to stability. EMT-3T, like many heterocyclic compounds, may have limited aqueous solubility. If the compound degrades into less soluble species (e.g., disulfide dimers), precipitation can occur. However, the initial problem is likely exceeding the compound's intrinsic solubility. Adjusting the pH or using co-solvents is the first troubleshooting step. For long-term storage of solutions, degradation can lead to precipitation over time.[3]

Part 2: Troubleshooting Guide - Formulation and Handling for Acute In Vivo Studies

For researchers conducting short-term in vivo experiments, optimizing the formulation is the most direct way to enhance stability.

Issue 1: Rapid loss of active compound detected in plasma samples post-administration.

This is a classic sign of rapid clearance or degradation. The workflow below helps mitigate pre-administration and immediate post-administration instability.

Workflow for Preparing a Stabilized Formulation

G cluster_0 Preparation Phase cluster_1 Administration & Analysis prep_start 1. Start with High-Purity EMT-3T Powder deoxygenate 2. Deoxygenate Buffer (N2 or Argon Purge) prep_start->deoxygenate Minimize O2 exposure ph_adjust 3. Adjust Buffer pH to 6.0-6.5 deoxygenate->ph_adjust Slightly acidic pH reduces oxidation rate add_excipients 4. Add Stabilizers (e.g., 100 µM EDTA) ph_adjust->add_excipients Chelate metal ions dissolve 5. Dissolve EMT-3T (Use Sonication if needed) add_excipients->dissolve filter 6. Sterile Filter (0.22 µm PVDF) dissolve->filter Prepare for injection administer 7. Administer to Animal (Immediately after prep) filter->administer Time-critical step collect 8. Collect Blood Samples (Use EDTA tubes) administer->collect stabilize_sample 9. Immediately Stabilize Plasma (Add Maleimide) collect->stabilize_sample Quench free thiols analyze 10. Analyze via Validated HPLC Method stabilize_sample->analyze

Caption: Workflow for preparing and analyzing a stabilized EMT-3T formulation.

Causality Explained:

  • Deoxygenation & pH 6.0-6.5: The oxidation of thiols is significantly slower in oxygen-depleted environments and at a slightly acidic pH.[5] Moving from physiological pH (7.4) to ~6.5 reduces the concentration of the more reactive thiolate anion (S-).

  • EDTA (Ethylenediaminetetraacetic acid): Trace metal ions (e.g., Cu²⁺, Fe³⁺) are potent catalysts for thiol oxidation. EDTA is a chelating agent that sequesters these ions, preventing them from participating in redox cycling.

  • Immediate Use: The formulation is designed to temporarily slow degradation, not stop it. Administering the compound immediately after preparation is critical.

  • Post-Collection Stabilization: When blood is collected, the degradation process continues ex vivo. Adding a thiol-reactive compound like N-Ethylmaleimide (NEM) to the plasma sample immediately "caps" the free thiol of EMT-3T, preventing further degradation during sample processing and storage.[6]

Issue 2: Inconsistent results between experimental cohorts.

This often points to variability in the formulation. Ensure every batch is prepared identically.

Troubleshooting Table: Formulation Inconsistency
SymptomPotential CauseRecommended Action
Variable drug exposure (AUC)Incomplete dissolution of EMT-3T.Use a validated concentration measurement (e.g., UV-Vis or HPLC) to confirm the final concentration of each formulation batch before injection.
Precipitate forms upon standingpH drift or temperature changes affecting solubility.Always prepare fresh. If temporary storage is unavoidable, keep on ice and protected from light. Re-verify pH before use.
Lower than expected efficacyDegradation due to contaminated buffer.Use high-purity water (Milli-Q or equivalent) and analytical grade buffer reagents. Ensure all glassware is scrupulously clean.
Part 3: Advanced Strategy - Disulfide Prodrug Approach for Enhanced Stability

For chronic dosing studies or when formulation alone is insufficient, converting EMT-3T into a prodrug is a superior strategy. A common approach for thiol-containing drugs is to create a symmetrical disulfide prodrug (EMT-3T-S-S-3T-TME).[7]

Q: How does a disulfide prodrug work?

A: The disulfide bond is relatively stable in the bloodstream but is readily cleaved back to the active thiol monomer by the high intracellular concentrations of glutathione (GSH), releasing the active drug directly inside or near the target cells.[8][9] This masks the reactive thiol during circulation, dramatically improving stability and pharmacokinetic properties.

G Prodrug {EMT-3T-S-S-3T-TME | (Inactive Prodrug)} ActiveDrug {2x EMT-3T-SH | (Active Drug)} Prodrug->ActiveDrug Reduction GSSG Glutathione Disulfide (GSSG) GSH 2x Glutathione (GSH) GSH->GSSG Oxidation

Caption: Mechanism of disulfide prodrug activation by glutathione (GSH).

Protocol: Synthesis of EMT-3T Disulfide Prodrug

Objective: To convert EMT-3T into its more stable disulfide dimer via controlled oxidation.

Materials:

  • 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (EMT-3T)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Reverse-phase HPLC system for monitoring and purification

  • Mass Spectrometer for confirmation

Procedure:

  • Dissolution: Dissolve 100 mg of EMT-3T in 10 mL of DMSO. Ensure it is fully dissolved.

  • Oxidation: While stirring vigorously at room temperature, slowly add 20 mL of deionized water to the DMSO solution. The increasing water content will promote disulfide formation. Some protocols may use a mild oxidant like iodine or allow for slow air oxidation. For this compound, simply increasing the aqueous component in the presence of air is often sufficient.

  • Monitoring: Monitor the reaction progress by taking small aliquots every hour and analyzing via HPLC. You will observe the peak for the EMT-3T monomer decreasing and a new, typically more retained, peak for the disulfide dimer appearing.

  • Reaction Completion: The reaction is complete when the monomer peak is absent or has reached a minimum. This can take several hours to overnight.

  • Purification: Purify the resulting disulfide dimer using preparative reverse-phase HPLC.

  • Verification: Confirm the identity of the purified product by mass spectrometry. The expected mass will be (Mass of EMT-3T * 2) - 2.

  • Lyophilization: Lyophilize the pure fractions to obtain the disulfide prodrug as a stable, dry powder.

Part 4: Protocol - Stability-Indicating HPLC Method

A validated analytical method is required to accurately assess stability. This method must be able to separate the parent compound from its primary degradants.

Objective: To quantify the concentration of EMT-3T and its disulfide dimer degradant in a given sample.

Instrumentation & Conditions:

ParameterSpecification
HPLC System Agilent 1260 or equivalent with DAD/UV detector
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 254 nm (or optimal wavelength for EMT-3T)
Injection Vol. 10 µL

Procedure for a Plasma Stability Assay:

  • Prepare a stock solution of EMT-3T in DMSO.

  • Spike the stock solution into fresh animal plasma (e.g., rat, mouse) to a final concentration of 10 µM. Ensure the final DMSO concentration is <0.5%.

  • Incubate the plasma sample at 37 °C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (50 µL).

  • Immediately quench the reaction by adding 150 µL of cold acetonitrile containing an internal standard. This will precipitate proteins and stop degradation.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial and inject into the HPLC system.

  • Calculate the percentage of EMT-3T remaining at each time point relative to T=0.

References
  • Singh, R. et al. (2023). Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System. ACS Central Science. [Link]

  • Cai, K. et al. (2020). Disulfide based prodrugs for cancer therapy. RSC Chemical Biology. [Link]

  • Rai, G. et al. (2010). δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rout, L. et al. (2021). Nucleophile-triggered prodrug release from polymer hydrogels. ResearchGate. [Link]

  • van der Velden, J. et al. (2024). Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. Chemical Communications. [Link]

  • Lu, C. et al. (2015). Long-term stabilization of maleimide-thiol conjugates. PubMed. [Link]

  • Font, A. et al. (2023). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Journal of Peptide Science. [Link]

  • Font, A. et al. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. [Link]

  • Hohs, C. et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central. [Link]

  • Stader, F. et al. (2020). Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. PubMed. [Link]

  • Stader, F. et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC - NIH. [Link]

  • Zhu, L. et al. (2021). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. ResearchGate. [Link]

  • Strop, P. et al. (2021). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Bioconjugate Chemistry. [Link]

  • Huras, B. et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]

  • Jonušis, M. et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. [Link]

  • Glushkov, V. et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • Gucma, M. & Gzella, A. (2021). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. [Link]

  • Matiychuk, V. et al. (2023). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. MDPI. [Link]

  • Maltsev, H. et al. (2019). The development and validation of HPLC-DMD method for intermediate products impurities determination of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate in bulk drug. Zaporozhye Medical Journal. [Link]

  • Gümrükçüoğlu, N. et al. (2002). 5-Furan-2yl[8][9][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][8][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]

  • Parchenko, V. et al. (2018). Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1, 2, 4-triazole-5-thiol on cultural attributes of pathogenic М. Bovis. ResearchGate. [Link]

  • Imran, M. et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Samelyuk, Y. & Kaplaushenko, A. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. [Link]

  • Zozulynets, D. et al. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Optimization

Minimizing cytotoxicity of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol in non-cancerous cells

Technical Support Center: 4-Ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol A Guide to Mitigating Cytotoxicity in Non-Cancerous Cells for Drug Development Professionals Part 1: Frequently Asked Questions (FAQs) This sec...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

A Guide to Mitigating Cytotoxicity in Non-Cancerous Cells for Drug Development Professionals

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the cytotoxic potential of novel 1,2,4-triazole derivatives.

Q1: What are the likely molecular mechanisms behind the cytotoxicity of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol in healthy cells?

While data on this specific molecule is proprietary to its developers, the 1,2,4-triazole scaffold is well-characterized. Cytotoxicity in non-cancerous cells can stem from several mechanisms:

  • Inhibition of Cytochrome P450 (CYP) Enzymes: Triazole compounds are known to interact with the heme iron in CYP enzymes.[1][2][3] While their primary antifungal mechanism involves inhibiting fungal CYP51, off-target inhibition of human CYP enzymes can disrupt endogenous metabolic processes, leading to toxicity.[2][4][5]

  • Induction of Oxidative Stress: The compound may generate an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses.[6][7] This can lead to damage of lipids, proteins, and DNA, ultimately triggering cell death.[8]

  • Mitochondrial Dysfunction: Some azole antifungals have been shown to impair mitochondrial function, leading to a drop in cellular ATP content even before overt cytotoxicity is detected.[9][10]

  • Induction of Apoptosis: The compound could be activating programmed cell death pathways, potentially as a consequence of oxidative stress or other cellular damage.[7]

Q2: Why is it critical to differentiate cytotoxicity between cancerous and non-cancerous cells?

The ultimate goal of targeted cancer therapy is to achieve a high therapeutic index—the ratio between the toxic dose to healthy cells and the therapeutically effective dose for cancer cells. A compound that is equally toxic to both cancerous and non-cancerous cells has a therapeutic index of 1 and offers no clinical benefit.[11] Assessing cytotoxicity in non-cancerous cell lines (e.g., fibroblasts, epithelial cells) is a mandatory early step to identify and mitigate off-target effects that could lead to failure in later preclinical or clinical stages.[12][13]

Q3: I've observed significant toxicity in my initial screen. What are the immediate first steps?

When unexpected cytotoxicity is observed, a systematic approach is crucial. The initial steps should focus on validating the finding and ruling out experimental artifacts before proceeding to mechanistic studies.

  • Confirm the IC50 Value: Accurately determine the half-maximal inhibitory concentration (IC50) in your specific non-cancerous cell line to establish a reliable baseline for toxicity.[7]

  • Assess the Primary Cell Death Mechanism: A preliminary investigation into whether cell death is primarily apoptotic or necrotic can help guide the selection of appropriate mitigation strategies.[7]

  • Verify Compound Integrity: Confirm the purity and stability of your compound stock. Degradants or impurities can often be more toxic than the parent molecule.

Part 2: Troubleshooting Guide for Unexpected Cytotoxicity

This guide provides a structured, question-and-answer approach to diagnosing and resolving specific cytotoxicity issues encountered during your experiments.

Issue 1: High cytotoxicity is observed at unexpectedly low concentrations of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

This is a common but critical issue. Before assuming the cytotoxicity is an inherent property of the molecule, it is essential to rule out confounding factors. The following workflow is recommended.

G cluster_0 Initial Troubleshooting Workflow A High Cytotoxicity Observed B Step 1: Confirm Dose-Response - Repeat IC50 experiment - Use a finer dilution series A->B Validate Finding C Step 2: Verify Compound Integrity - Check purity (LC-MS/NMR) - Test a fresh dilution from solid B->C Rule out Compound Issues D Step 3: Evaluate Vehicle Effect - Run vehicle-only control at highest concentration used C->D Rule out Artifacts E Is cytotoxicity still high and reproducible? D->E F Proceed to Mechanistic Studies E->F Yes G Re-evaluate Initial Screening Data E->G No

Caption: Initial workflow for troubleshooting high cytotoxicity.

Step-by-Step Guidance:

  • Confirm the Dose-Response Curve: The first step is to meticulously re-confirm the dose-response relationship. Run a cell viability assay (e.g., MTT, CellTiter-Glo®) with a finer serial dilution, especially at the lower concentrations where the sharpest drop in viability was observed. This ensures the IC50 value is accurate and reproducible.[7]

    Concentration (µM)% Viability (Experiment 1)% Viability (Experiment 2)
    1005%6%
    3015%18%
    1045%42%
    385%88%
    198%99%
    0 (Vehicle)100%100%
  • Verify Compound Purity and Stability: Chemical instability or impurities can be a major source of unexpected toxicity. Use analytical methods like LC-MS to confirm the purity of your compound stock. If possible, prepare a fresh stock solution from solid material and repeat the experiment. Some heterocyclic compounds can degrade in solution (e.g., DMSO) over time, even when frozen.[14]

  • Evaluate Vehicle (Solvent) Effects: High concentrations of solvents like DMSO can be cytotoxic.[15] Always run a "vehicle-only" control corresponding to the highest concentration of solvent used in your experiment. If the vehicle control shows a reduction in viability of more than 10-20%, you must either reduce the final solvent concentration or switch to a less toxic solvent.

Issue 2: The compound is confirmed to be intrinsically cytotoxic. How can the underlying mechanism be determined?

Understanding the mechanism is key to devising a mitigation strategy. The two most common pathways for drug-induced cytotoxicity are oxidative stress and apoptosis.

G cluster_1 Investigating Cytotoxicity Mechanisms cluster_2 Experimental Probes Compound 4-ethyl-5-morpholin-4-yl- 4H-1,2,4-triazole-3-thiol ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito ROS->Mito Damage Caspase Caspase Activation Mito->Caspase Release of Cytochrome c Death Cell Death (Apoptosis/Necrosis) Caspase->Death Probe_ROS ROS Assay (e.g., DCFH-DA) + Antioxidant Rescue (NAC) Probe_ROS->ROS Probe_Caspase Caspase Assay (e.g., Caspase-Glo) Probe_Caspase->Caspase

Caption: Potential mechanisms of compound-induced cytotoxicity.

Recommended Actions:

  • Test for Oxidative Stress: The most direct method is to measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Action: Treat cells with your compound for a short period (e.g., 1-6 hours) and measure fluorescence.

    • Confirmation (Rescue Experiment): To confirm that ROS is the cause of cell death, pre-incubate the cells with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding your compound.[7] If NAC prevents or reduces the cytotoxicity, it strongly implicates oxidative stress as a primary mechanism.[6][16][17]

  • Test for Apoptosis: Apoptosis is executed by a family of proteases called caspases.

    • Action: Use a commercially available kit (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases after compound treatment (e.g., 6-24 hours). A significant increase in caspase activity is a hallmark of apoptosis.

Issue 3: How can the experimental conditions be modified to reduce cytotoxicity?

Sometimes, in vitro cytotoxicity is exaggerated due to non-physiological experimental conditions. One of the most significant factors is the concentration of serum in the culture medium.

The Role of Serum Protein Binding: Many drugs bind to plasma proteins like albumin.[18][19] It is generally the unbound or "free" fraction of a drug that is pharmacologically active and able to enter cells to cause a toxic effect.[19][20] Standard cell culture media often contain a lower percentage of serum (e.g., 10% FBS) than is present in vivo (~40-50% protein content in plasma). This can lead to a higher free fraction of the compound in vitro, exaggerating its cytotoxicity.[15][21]

G cluster_0 Serum Shift Assay Workflow A Run IC50 Assay in Parallel B Condition 1: Standard Medium (e.g., 10% FBS) A->B C Condition 2: High Serum Medium (e.g., 20-40% FBS) A->C D Compare IC50 Values B->D C->D E IC50 (High Serum) >> IC50 (Standard) D->E Significant Shift F IC50 (High Serum) ≈ IC50 (Standard) D->F No Significant Shift G Conclusion: High Protein Binding Mitigates Cytotoxicity E->G H Conclusion: Low Protein Binding Cytotoxicity is independent of serum F->H

Caption: Workflow to assess the impact of serum protein binding.

Action: Perform a "serum shift" assay. Run your standard cytotoxicity assay in parallel using media containing different concentrations of Fetal Bovine Serum (FBS), for example, 5%, 10%, and 20%. If the compound's IC50 value increases significantly with higher serum concentrations, it indicates that protein binding is playing a protective role. This suggests the in vivo toxicity might be lower than predicted by standard in vitro assays.[15]

Issue 4: Are there formulation strategies that can proactively minimize cytotoxicity for future in vivo studies?

Yes, formulation can be a powerful tool to mitigate toxicity.[22] The goal is often to alter the drug's pharmacokinetic profile to avoid high peak plasma concentrations (Cmax), which are frequently associated with off-target toxicity.[22][23]

G cluster_0 Formulation Strategies to Mitigate Toxicity A Poorly Soluble Compound B Particle Size Reduction (Nanosuspension) A->B C Amorphous Solid Dispersion A->C D Lipid-Based Formulations (e.g., SEDDS) A->D E Improved Dissolution & Bioavailability B->E C->E D->E G Modulated Pharmacokinetics (Lower Cmax, Sustained Exposure) E->G F Controlled Release Formulations (e.g., Polymeric Matrix) F->G H Reduced Peak Concentration-Related Toxicity G->H

Caption: Formulation approaches to modulate pharmacokinetics and reduce toxicity.

Potential Strategies:

  • Pharmacokinetic Modulation: This approach aims to modify the drug's release profile. For orally administered drugs, this could involve controlled-release formulations that slow down absorption, reducing Cmax while maintaining the total drug exposure (AUC).[22]

  • Solubility Enhancement: For poorly soluble compounds (common for heterocyclic molecules), enhancing solubility can improve bioavailability and allow for lower, more consistent dosing.

    • Nanosuspensions: Reducing particle size to the nanometer range increases the surface area for dissolution.[24]

    • Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous state within a polymer matrix can significantly improve solubility and dissolution rate.[24]

  • Pharmacodynamic Modulation: This involves co-administering a second agent that counteracts the toxicity of the primary compound. For example, if the toxicity is mediated by oxidative stress, co-formulation with an antioxidant could be explored.[6][22]

Part 3: Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed non-cancerous cells (e.g., NIH-3T3, HFF-1) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percentage viability against the log of the compound concentration to determine the IC50 value using non-linear regression.[7]

Protocol 2: Intracellular ROS Assay with DCFH-DA

This protocol measures the generation of intracellular reactive oxygen species.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Probe Loading: Remove the culture medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well. Incubate for 30 minutes at 37°C.

  • Compound Treatment: Wash the cells once with PBS to remove excess probe. Add 100 µL of the test compound dilutions (in complete medium). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

  • Measurement: Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) at multiple time points (e.g., 0, 30, 60, 120 minutes) using a microplate reader.

  • Data Analysis: Normalize the fluorescence of treated wells to the vehicle control at each time point to determine the fold-increase in ROS generation.

References

  • Strindberg, S., & Rytting, E. (2012).
  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening.
  • Saleh, A., et al. (2018). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PMC - NIH.
  • Protective effect of antioxidant enzymes against drug cytotoxicity in MCF-7 cells. PubMed.
  • Uptake, translocation, and subcellular distribution of three triazole pesticides in rice. Springer.
  • Formulation Strategies for High Dose Toxicology Studies: Case Studies.
  • Mitigating cytotoxicity of hydantoin compounds in non-cancerous cell lines. Benchchem.
  • Miida, H., et al. (2008). Decrease in Protein Binding and Its Effect on Toxicokinetics (TK)/toxicodynamics (TD)
  • The Importance of Formulation Design in Oral GLP Toxicology Studies.
  • Blagosklonny, M.V. (2011). Novel strategies of protecting non-cancer cells during chemotherapy: Are they ready for clinical testing? NIH.
  • Factors Affecting Protein-Drug Binding: Patient-Rel
  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.
  • Triazole mechanism of action and resistance.
  • Protein binding of drugs. Deranged Physiology.
  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Oxford Academic.
  • Roberts, J.A., & Lipman, J. (2013). The clinical relevance of plasma protein binding changes. PubMed.
  • Drug Antioxidant Effects: A Basis for Drug Selection? PMC - PubMed Central - NIH.
  • Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450.
  • APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG.
  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. NIH.
  • An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. PMC - PubMed Central.
  • Gubbins, P.O. (2011).
  • Antioxidant activity against H2O2-induced cytotoxicity of the ethanol extract and compounds from Pyrola decor
  • The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals.
  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Semantic Scholar.
  • Martínez-Matías, N., & Rodríguez-Medina, J.R. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. PR Health Sci J.
  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC - NIH.

Sources

Troubleshooting

Challenges in the scale-up synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Technical Support Center: Synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-ethyl-5-morpholin-...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot-plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions based on established chemical principles for 1,2,4-triazole synthesis.

While direct literature for this exact molecule is sparse, the synthetic route and potential challenges are well-understood based on the extensive body of work on analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2] This guide synthesizes that knowledge into a practical, actionable resource.

Proposed Synthetic Pathway

The most reliable and scalable synthesis proceeds through a two-step sequence involving the formation of a key thiosemicarbazide intermediate followed by a base-catalyzed cyclization.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Alkaline Cyclization & Work-up A Morpholine-4-carbohydrazide I 1-(morpholine-4-carbonyl)-4- ethylthiosemicarbazide (Intermediate) A->I Ethanol, Reflux B Ethyl isothiocyanate B->I C NaOH or KOH (aq) P 4-ethyl-5-morpholin-4-yl-4H- 1,2,4-triazole-3-thiol (Final Product) C->P D Heat (Reflux) D->P E Acid (e.g., HCl) E->P I->P 1. Add Base & Heat 2. Cool & Acidify

Caption: Proposed synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when scaling up this synthesis?

A1: The base-catalyzed cyclization (Step 2) is the most critical process unit. This reaction is often exothermic, especially during the initial addition of a strong base like sodium hydroxide. On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, causing side reactions, product degradation, and potential safety hazards. Careful control of the addition rate and efficient reactor cooling are paramount.

Q2: What are the most common impurities I should expect?

A2: The impurity profile is typically dominated by three sources: unreacted starting materials (especially the thiosemicarbazide intermediate), the isomeric 1,3,4-thiadiazole byproduct, and potential disulfide-linked dimers from oxidation of the thiol product. The formation of the 1,3,4-thiadiazole is a known competing pathway in the cyclization of acylthiosemicarbazides.[3][4]

Q3: My final product is a persistent oil, but I expect a solid. How can I induce crystallization?

A3: "Oiling out" is a common problem, often caused by residual impurities that inhibit crystal lattice formation.[5] First, ensure high purity by re-purifying the oil (e.g., column chromatography or an acid-base wash). Then, attempt recrystallization from a binary solvent system. A good starting point is dissolving the oil in a minimal amount of a good solvent (like ethanol or isopropanol) and slowly adding a poor solvent (like water, hexane, or heptane) at a slightly elevated temperature until turbidity appears, then allowing it to cool slowly. Seeding with a small crystal, if available, is also highly effective.

Q4: Can I use a different base for the cyclization?

A4: Yes, while sodium hydroxide is common, other bases like potassium hydroxide, sodium carbonate, or potassium carbonate can be used.[6][7] Hydroxide bases are generally more effective and lead to faster reaction times. Carbonates are milder and may require higher temperatures or longer reaction times, but they can sometimes offer better selectivity and a less aggressive exotherm. The choice of base may need to be re-optimized during scale-up.

In-Depth Troubleshooting Guides

Problem Area 1: Low Yield and Incomplete Conversion

Question: We are scaling the reaction from 100g to 2kg, and our yield has dropped from 85% to 55%. HPLC analysis shows a significant amount of unreacted thiosemicarbazide intermediate. What's going wrong?

Answer: This is a classic scale-up challenge related to mixing and heat transfer. On a larger scale, achieving homogeneous mixing and uniform heating is more difficult.

Causality: The cyclization mechanism requires the deprotonation of the thiosemicarbazide by the base to initiate the intramolecular nucleophilic attack that forms the triazole ring.[3] If mixing is poor, localized areas of low base concentration will exist, leading to incomplete reaction. Similarly, if the reactor has "cold spots," the activation energy for the cyclization may not be reached throughout the vessel.

Troubleshooting Workflow:

G Start Low Yield & High Starting Material CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckTemp Verify Internal Temperature Profile CheckMixing->CheckTemp Good Impeller Increase impeller speed. Consider a different impeller type (e.g., pitched-blade turbine). CheckMixing->Impeller Poor CheckBase Check Base Stoichiometry & Concentration CheckTemp->CheckBase Uniform TempProbe Use multiple temperature probes. Ensure probe is fully submerged. CheckTemp->TempProbe Non-uniform BaseAdd Re-verify calculation for scale-up. Confirm concentration of base solution. CheckBase->BaseAdd Incorrect ReactionTime Increase reaction time at target temp. Monitor by IPC (HPLC/TLC). CheckBase->ReactionTime Correct Impeller->ReactionTime TempProbe->ReactionTime BaseAdd->ReactionTime End Yield Improved ReactionTime->End

Caption: Troubleshooting workflow for diagnosing low yield in scale-up synthesis.

Recommended Actions:

  • Improve Agitation: Increase the stirring speed (RPM). If the reactor geometry allows, ensure the impeller is positioned correctly for optimal turnover.

  • Extend Reaction Time: On a larger scale, reactions often require longer times to reach completion. Take in-process controls (IPCs) via HPLC every 2-4 hours to monitor the disappearance of the starting material.

  • Re-evaluate Base Stoichiometry: Ensure that at least one full equivalent of base is being added, accounting for any potential acidic impurities. For scale-up, it is common to use a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

Problem Area 2: Product Purity and Isomer Formation

Question: Our final product contains a persistent impurity at ~10% by HPLC that we cannot remove by recrystallization. Mass spectrometry suggests it has the same mass as our product. How do we identify and prevent it?

Answer: This is highly indicative of the 5-amino-2-morpholino-1,3,4-thiadiazole isomer, a common byproduct in this type of synthesis.[4] Its similar polarity and structure make it difficult to separate from the desired 1,2,4-triazole-3-thiol by simple crystallization.

Causality: The acylthiosemicarbazide intermediate has two nucleophilic nitrogen atoms that can participate in the cyclization. Attack by the nitrogen adjacent to the morpholine group (N2) leads to the desired triazole. However, attack by the terminal ethyl-substituted nitrogen (N4) can lead to the thiadiazole byproduct. Reaction conditions, particularly temperature and base concentration, can influence this regioselectivity.

Identification and Mitigation Strategies:

Issue Identification Method Root Cause Mitigation & Purification Strategy
Thiadiazole Isomer 1H & 13C NMR (distinct chemical shifts for ring protons/carbons).[3]High reaction temperature; incorrect pH during cyclization.Prevention: Lower the reaction temperature and extend the reaction time. Use a milder base like K₂CO₃. Purification: Careful column chromatography on silica gel, potentially using a gradient elution with an added modifier like 0.5% acetic acid or triethylamine.[5]
Unreacted Intermediate HPLC/TLC (compare with a standard).Incomplete reaction (see Problem 1).Purification: An acid-base workup can be effective. The thiol product is weakly acidic and can be extracted into a dilute aqueous base, leaving the neutral intermediate in the organic layer. Re-acidification of the aqueous layer precipitates the pure product.
Disulfide Dimer Mass Spectrometry (M+M+2 peak).Air oxidation of the thiol, often catalyzed by trace metals or basic conditions during work-up/storage.Prevention: Perform the work-up and isolation under a nitrogen atmosphere. Degas solvents before use. Remediation: The dimer can sometimes be reduced back to the thiol using a mild reducing agent like dithiothreitol (DTT) or sodium borohydride, followed by re-purification.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established methods for analogous compounds and should be optimized for your specific equipment and scale.[1][7]

Safety Precaution: Always work in a well-ventilated fume hood or reactor. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Ethyl isothiocyanate is a lachrymator. Sodium hydroxide is highly corrosive.

Step 1: Synthesis of 1-(morpholine-4-carbonyl)-4-ethylthiosemicarbazide

  • To a 1 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add morpholine-4-carbohydrazide (145 g, 1.0 mol) and absolute ethanol (500 mL).

  • Stir the slurry to ensure good suspension.

  • Add ethyl isothiocyanate (91.5 g, 1.05 mol, 1.05 eq) to the reactor in one portion.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the carbohydrazide starting material is consumed.

  • Once complete, cool the mixture to 0-5 °C. The product will precipitate as a white solid.

  • Filter the solid, wash the cake with cold ethanol (2 x 100 mL), and dry under vacuum at 50 °C to a constant weight.

    • Expected Yield: 90-95%

    • Quality Control: Obtain 1H NMR and confirm the structure.

Step 2: Synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

  • Charge the 1 L reactor with the thiosemicarbazide intermediate from Step 1 (232 g, 1.0 mol) and water (400 mL).

  • Begin stirring to form a slurry.

  • Prepare a solution of sodium hydroxide (48 g, 1.2 mol, 1.2 eq) in water (100 mL). Caution: Exothermic.

  • Slowly add the NaOH solution to the reactor over 30-45 minutes, maintaining the internal temperature below 40 °C using the reactor cooling jacket.

  • After the addition is complete, heat the mixture to reflux (approx. 100-105 °C) and maintain for 6-8 hours.

  • Monitor the reaction by HPLC for the disappearance of the intermediate.

  • Once the reaction is complete, cool the mixture to room temperature. The solution should be clear and homogeneous.

  • Filter the solution to remove any particulates.

  • Transfer the filtrate to a larger vessel and cool to 10-15 °C.

  • Slowly and carefully acidify the solution to pH 5-6 with concentrated hydrochloric acid (approx. 100 mL). Caution: Exothermic. Monitor the pH closely.

  • The product will precipitate as a white or off-white solid. Stir the slurry for 1 hour at 10-15 °C to ensure complete precipitation.

  • Filter the product, wash the cake thoroughly with cold water (3 x 200 mL) until the washings are neutral (pH ~7).

  • Dry the solid under vacuum at 60-70 °C to a constant weight.

    • Expected Yield: 80-90%

    • Quality Control: Check purity by HPLC (>98%). Confirm identity via 1H NMR, 13C NMR, and Mass Spectrometry.

References

  • BenchChem. (2025). addressing regioselectivity issues in triazole synthesis.
  • El-Shehry, M. F., et al. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing.
  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica.
  • Al-Suhaibani, S. S., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. Molecules.
  • Fathalla, O. A., et al. (n.d.). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Iranian Journal of Pharmaceutical Research.
  • BenchChem. (2025).
  • Antonova, Y. V., et al. (2025).
  • Antonova, Y. V., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.
  • BenchChem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
  • Küçükgüzel, İ., et al. (2001).
  • Hussain, A., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.

Sources

Optimization

Interpreting complex NMR spectra of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Welcome to the dedicated technical guide for interpreting the NMR spectra of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. This molecule, while seemingly straightforward, presents several layers of structural and d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical guide for interpreting the NMR spectra of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. This molecule, while seemingly straightforward, presents several layers of structural and dynamic complexity that can lead to spectra that are challenging to interpret. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the specific issues you may encounter during your analysis. We will explore not just what you are seeing, but why you are seeing it, grounding our explanations in the principles of structural chemistry and magnetic resonance.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My spectrum looks more complex than expected. Where should I start with my assignments?

Answer: A successful interpretation begins by dissecting the molecule into its constituent spin systems and predicting their expected signals. However, for this specific molecule, you must anticipate complexities arising from its unique electronic and conformational properties.

First, let's identify the individual proton environments.

Caption: Annotated structure of the target molecule.

Here is a preliminary breakdown of the signals you should look for. The chemical shifts (δ) are estimates and can vary significantly based on solvent and other experimental conditions.[1][2]

LabelProtonsMultiplicity (Ideal)IntegrationApprox. δ (ppm)Key Considerations
a -CH₂- (Ethyl)Quartet (q)2H3.8 - 4.3Coupled to b . Shifted downfield by the adjacent triazole nitrogen.
b -CH₃ (Ethyl)Triplet (t)3H1.2 - 1.5Coupled to a . The classic upfield ethyl signal.[3]
d -CH₂-O- (Morpholine)Multiplet4H3.7 - 4.0Often appears as a complex multiplet, not a simple triplet.[4]
e -CH₂-N- (Morpholine)Multiplet4H3.0 - 3.5Also a complex multiplet, shifted upfield relative to d .[5]
g -SH (Thiol)Broad Singlet (br s)1H3.0 - 14.0Position and shape are highly variable; may be absent.[6]

The primary sources of complexity are the morpholine ring signals and the potential for dynamic processes, which we will address next.

Question 2: The morpholine signals are not two clean triplets. Why do they look like broad, overlapping multiplets?

Answer: This is an excellent and common observation. The apparent simplicity of the morpholine ring is deceptive. The assumption of two simple triplets would only be true if the protons on one side of the ring (-CH₂-O-) were only coupled to the protons on the other side (-CH₂-N-) and all four protons within each group were chemically equivalent. This is not the case.

Causality:

  • Rigid Chair Conformation: The morpholine ring exists predominantly in a chair conformation.[7][8] This means that on each carbon, there is one axial proton and one equatorial proton. These two protons are in different chemical environments and are therefore diastereotopic .

  • Complex Spin System: Because the axial and equatorial protons are non-equivalent and couple to each other (geminal coupling, ²J) as well as to the protons on the adjacent carbons (vicinal coupling, ³J), the system is far more complex than a simple A₂X₂ system. It is better described as an AA'BB' or even AA'XX' spin system, which rarely gives first-order splitting patterns.[8]

  • Ring Dynamics: While the chair conformation is stable, it can undergo ring inversion. If this inversion is fast on the NMR timescale (usually at higher temperatures), the axial and equatorial environments are averaged, which can simplify the spectrum. If the inversion is slow or intermediate, it can lead to signal broadening.[9]

You should therefore expect two broad, complex multiplets for the morpholine protons, not two simple triplets.

Question 3: Some of my signals, particularly for the morpholine and ethyl groups, are unusually broad at room temperature. What is happening?

Answer: Signal broadening is a classic indicator of a dynamic chemical process occurring on the NMR timescale. For this molecule, the most likely cause is restricted rotation around the C5(triazole)-N(morpholine) bond.

Mechanistic Explanation: The lone pair of the morpholine nitrogen can participate in resonance with the triazole ring system. This imparts significant double-bond character to the C-N bond, creating a high energy barrier to rotation.

Caption: Restricted rotation leads to distinct rotamers.

  • At Low Temperature (Slow Exchange): If you cool the sample, the rotation slows down. You may resolve two distinct sets of signals—one for each rotamer (A and B). In this regime, you would see two quartets for the ethyl CH₂, two triplets for the ethyl CH₃, and a much more complex set of signals for the now non-symmetric morpholine ring.

  • At Room Temperature (Intermediate Exchange): The rate of rotation is comparable to the NMR frequency difference between the signals in the two rotamers. This causes the corresponding signals to broaden, often to the point of being indistinct. This is likely what you are observing.

  • At High Temperature (Fast Exchange): If you heat the sample, the rotation becomes very fast. The NMR spectrometer detects only the time-averaged environment. You would expect to see a single, sharp set of signals: one quartet, one triplet, and two (still complex) multiplets for the morpholine ring.

Troubleshooting Protocol: The definitive experiment to diagnose this is Variable Temperature (VT) NMR . Acquiring spectra at a range of temperatures (e.g., from -40 °C to +100 °C) will reveal the dynamic nature of the molecule.[10]

Question 4: I can't find the thiol (-SH) proton, or it's just a weak, broad bump. Is it there?

Answer: The thiol proton is often called a "mobile proton" and is notoriously difficult to observe for several reasons.

  • Thiol-Thione Tautomerism: The molecule exists in equilibrium between the thiol (-SH) and thione (=S, N-H) forms. The proton may reside on the sulfur or on one of the triazole nitrogens.[11] The observed spectrum is an average of these forms. The proton signal associated with this tautomerism is often very broad and can appear over a wide chemical shift range (δ 3-14 ppm).[6][12]

  • Chemical Exchange: This proton is acidic and can exchange with other acidic protons in the sample, including trace amounts of water. This exchange process dramatically shortens the lifetime of the proton in any single spin state, leading to significant signal broadening. In protic solvents like CD₃OD or D₂O, the -SH proton will rapidly exchange with deuterium, causing the signal to disappear entirely.[13]

  • Concentration and Temperature Effects: The chemical shift and shape of the SH/NH peak are highly dependent on concentration and temperature due to changes in hydrogen bonding.[10]

Confirmation Step: To confirm the identity of a suspected SH/NH peak, perform a D₂O shake experiment . Add a single drop of D₂O to your NMR tube (in a solvent like CDCl₃ or DMSO-d₆), shake well, and re-acquire the ¹H spectrum. If the peak diminishes or disappears, it is definitively the exchangeable thiol/thione proton.

Question 5: How can I confidently assign all signals and resolve these overlapping multiplets?

Answer: When a ¹H spectrum is complex and overlapping, one-dimensional analysis is often insufficient. You must employ two-dimensional (2D) NMR experiments to unambiguously determine the molecular structure.[14][15]

G Start Complex 1D ¹H Spectrum COSY Run ¹H-¹H COSY Start->COSY Identify H-H Coupling Networks HSQC Run ¹H-¹³C HSQC COSY->HSQC Link Protons to Directly Attached Carbons HMBC Run ¹H-¹³C HMBC HSQC->HMBC Identify Long-Range (2-3 bond) H-C Connections Assign Assemble Fragments & Assign Structure HMBC->Assign

Caption: A standard 2D NMR workflow for structure elucidation.

Recommended 2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step. It reveals which protons are spin-coupled to each other. You will see a "cross-peak" connecting the signals of coupled protons.[16]

    • Expected Correlations: You should see a cross-peak between the ethyl -CH₂- (a ) and -CH₃ (b ), and between the two morpholine multiplets (d and e ). This confirms they are part of the same spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom it is attached to.[15] This is incredibly powerful for assigning the carbon spectrum and confirming which protons belong to which CH, CH₂, or CH₃ group.

    • Expected Correlations: You will see correlations for a , b , d , and e to their respective carbon signals. The thiol proton (g ) will not show a correlation as it is not attached to a carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing the molecular puzzle together. It shows correlations between protons and carbons that are 2 or 3 bonds away.[15]

    • Key Expected Correlations:

      • From the ethyl -CH₂- protons (a ) to the triazole carbons (C3 and C5).

      • From the morpholine -CH₂-N- protons (e ) to the triazole C5.

      • These correlations will definitively prove the connectivity between the ethyl group, the triazole ring, and the morpholine ring.

By systematically applying this 2D NMR workflow, you can overcome the challenges of signal overlap and dynamic broadening to achieve a complete and confident interpretation of your spectrum.

References

  • Duddeck, H., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 623-626. [Link]

  • Sattar, A., et al. (1998). Dynamic ¹H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. The Journal of Organic Chemistry, 63(24), 8823-8827. [Link]

  • Roberts, J. D. (2022). Spin-Spin Splitting in the Ethyl Group. Chemistry LibreTexts. [Link]

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  • Unknown Author. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Link]

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Troubleshooting

Addressing poor reproducibility in biological assays with 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

This guide is designed for researchers, scientists, and drug development professionals to address and overcome reproducibility challenges when working with the novel compound 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address and overcome reproducibility challenges when working with the novel compound 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. Poor reproducibility can hinder scientific progress and lead to wasted resources.[1] This document provides a framework for identifying potential sources of variability and offers practical solutions to ensure robust and reliable experimental outcomes.

Understanding the Compound: A Proactive Approach to Reproducibility

4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core. The thiol (-SH) group is a key chemical feature, suggesting potential for redox activity and covalent interactions with biological targets.[2] However, this reactivity can also be a source of assay interference. The morpholine and ethyl groups contribute to the compound's overall physicochemical properties, including solubility and lipophilicity.[2] A proactive understanding of these characteristics is the first step in designing reproducible assays.

Core Principles for Robust Assays

Before delving into specific troubleshooting, it is crucial to establish a foundation of good laboratory practices. The "reproducibility crisis" in life sciences has highlighted the need for stringent experimental design and execution.[3][4] Key pillars for ensuring reproducibility include:

  • Standard Operating Procedures (SOPs): Detailed and consistent protocols are essential for minimizing variability between experiments and researchers.[5]

  • Reagent and Consumable Consistency: Use reagents from the same vendor and lot number whenever possible to avoid batch-to-batch variability.[6] Ensure all consumables are sterile and compatible with your specific cell type and application.[7]

  • Personnel Training: Comprehensive training on experimental techniques and data analysis is crucial for generating reliable results.[6][8]

  • Equipment Calibration and Maintenance: Regularly calibrate and maintain all laboratory equipment to ensure accuracy and precision.[6]

  • Thorough Documentation: Detailed record-keeping of all experimental parameters, including any deviations from the SOP, is critical for troubleshooting.[1]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during experiments with 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

Issue 1: High Variability in Dose-Response Curves

Question: My IC50/EC50 values for 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol are inconsistent across replicate experiments. What could be the cause?

Answer: Inconsistent dose-response curves are a common manifestation of poor reproducibility. Several factors related to the compound itself and the assay conditions can contribute to this variability.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Compound Instability The thiol group in the compound may be susceptible to oxidation, leading to the formation of disulfides or other degradation products over time. This can alter the effective concentration of the active compound.[9]Prepare fresh stock solutions of the compound for each experiment. If this is not feasible, perform a stability study of the stock solution under your storage conditions.
Poor Solubility If the compound is not fully dissolved, its effective concentration will be lower than intended and can vary between preparations. Precipitation of the compound in the assay medium can also lead to inconsistent results.Determine the solubility of the compound in your assay buffer. Use a concentration range well below the solubility limit. Visually inspect solutions for any signs of precipitation.
Assay Interference Thiol-containing compounds can interfere with certain assay readouts, particularly those involving redox-sensitive reagents or enzymes with critical cysteine residues.[10]Include appropriate controls to test for assay interference. This may involve running the assay in the absence of the biological target or using a structurally similar compound lacking the thiol group. Consider the use of an orthogonal assay with a different detection method to confirm your findings.[11]
Inconsistent Cell Culture Conditions Variations in cell passage number, confluency, and media composition can significantly impact cellular responses to a compound.[12]Maintain a consistent cell culture workflow. Use cells within a defined passage number range and seed them at a consistent density. Ensure all media and supplements are from the same lot.[5][12]

Experimental Workflow for Investigating Dose-Response Variability:

Caption: Troubleshooting workflow for inconsistent dose-response curves.

Issue 2: Discrepancy Between In Vitro and Cell-Based Assay Results

Question: 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is potent in my biochemical assay, but its activity is significantly lower in my cell-based assay. Why is there a discrepancy?

Answer: A drop in potency between biochemical and cell-based assays is a frequent observation in drug discovery and can be attributed to several factors related to the compound's interaction with the more complex cellular environment.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Low Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.Assess the compound's physicochemical properties (e.g., logP) to predict its permeability. If feasible, perform a cell permeability assay (e.g., PAMPA).
Metabolic Instability The compound may be rapidly metabolized by cellular enzymes into inactive forms.Conduct a metabolic stability assay using liver microsomes or hepatocytes to determine the compound's half-life.
Efflux by Transporters The compound may be actively pumped out of the cell by efflux transporters, such as P-glycoprotein.Use cell lines with known expression levels of common efflux transporters or employ inhibitors of these transporters to see if potency is restored.
Non-specific Binding The compound may bind to proteins in the cell culture medium (e.g., albumin) or to plasticware, reducing its free concentration available to interact with the target.Measure the extent of protein binding in your cell culture medium. Consider using serum-free medium for a defined period if your cells can tolerate it.
Thiol Reactivity in the Cellular Environment The high concentration of intracellular glutathione can lead to the formation of a glutathione adduct with your compound, effectively sequestering it from its target.[13]Consider pre-incubating the compound with glutathione and then testing it in the biochemical assay to see if activity is diminished.

Decision Tree for Investigating In Vitro vs. Cell-Based Discrepancies:

G A Start: Potency Drop in Cell-Based Assay B Assess Cell Permeability A->B C Evaluate Metabolic Stability B->C Permeable G Low Permeability: Modify Compound Structure (if possible) B->G Poorly Permeable D Investigate Efflux C->D Stable H High Metabolism: Modify Compound Structure or Use Metabolically Stable Analogs C->H Unstable E Check for Non-specific Binding D->E Not Effluxed I Efflux Substrate: Use Efflux Inhibitors or Different Cell Line D->I Effluxed F Consider Thiol Reactivity E->F Low Binding J High Binding: Adjust Nominal Concentration or Use Serum-Free Conditions E->J High Binding K Thiol Reactivity Issue: Modify Assay or Compound F->K Reactive L End: Correlated In Vitro and Cell-Based Activity F->L No Reactivity G->L H->L I->L J->L K->L

Caption: Decision tree for troubleshooting discrepancies between in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol?

A1: Due to the potential for oxidation of the thiol group, it is recommended to prepare fresh stock solutions in a suitable solvent (e.g., DMSO) for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture. Avoid repeated freeze-thaw cycles.

Q2: Can the thiol group in my compound interfere with assays that use fluorescent or luminescent readouts?

A2: Yes, thiol-containing compounds can potentially quench fluorescence or interfere with luciferase-based assays. It is essential to run a control experiment where the compound is added to the assay in the absence of the biological target to assess its effect on the readout technology.[11]

Q3: What are some general strategies to mitigate assay interference from thiol-reactive compounds?

A3: One common strategy is to include a reducing agent like dithiothreitol (DTT) in the assay buffer.[10] However, it is crucial to first determine if DTT affects your biological target or assay readout. Comparing the compound's activity in the presence and absence of DTT can help determine if thiol reactivity is a significant factor.[10] A significant increase in the IC50 value in the presence of DTT suggests that the compound's activity may be due to non-specific thiol reactivity.[10]

Q4: Mycoplasma contamination is a concern in our lab. Could this affect the reproducibility of my results with this compound?

A4: Absolutely. Mycoplasma contamination can alter a wide range of cellular processes, including metabolism and signaling pathways, which can lead to highly variable and unreliable results.[12] It is crucial to regularly test your cell lines for mycoplasma contamination.[5]

Conclusion

Achieving reproducible data with 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol requires a multi-faceted approach that combines a fundamental understanding of the compound's chemical properties with rigorous experimental design and execution. By systematically addressing the potential sources of variability outlined in this guide, researchers can enhance the reliability of their findings and accelerate their research and development efforts.

References

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  • NIH. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

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  • ResearchGate. Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1, 2, 4-triazole-5-thiol on cultural attributes of pathogenic М. Bovis. [Link]

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  • NIH. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]

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  • ResearchGate. ANTIMICROBIAL PROPERTIES OF 4-((5-(DECYLTHIO)-4-METHYL- 4H-1,2,4-TRIAZOLE-3-YL)-METHYL)MORPHOLINE. [Link]

  • NIH. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antifungal Potential of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol and Fluconazole: An Experimental Guide

In the persistent battle against microbial resistance, the quest for novel antimicrobial agents is of paramount importance. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against microbial resistance, the quest for novel antimicrobial agents is of paramount importance. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous successful drugs. This guide provides a comparative overview of a novel investigational compound, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, and the widely-used antifungal drug, fluconazole. As direct comparative data is not yet established, this document is structured as a detailed experimental protocol to guide researchers in evaluating the antifungal efficacy of this promising triazole-thiol derivative against the clinical standard.

Introduction to the Compounds

Fluconazole: A cornerstone of antifungal therapy, fluconazole is a bis-triazole agent renowned for its efficacy against a range of fungal pathogens, particularly Candida species and Cryptococcus neoformans.[1][2] Its introduction marked a significant advancement in the treatment of systemic fungal infections, offering a safer alternative to previous therapies. It is available in both oral and intravenous formulations, allowing for flexible treatment regimens.[1]

4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol: This compound belongs to the 1,2,4-triazole-3-thiol class of heterocyclic compounds, which have garnered significant interest for their broad spectrum of biological activities, including antimicrobial, antifungal, and antibacterial properties.[3][4] The presence of the thiol group and various substituents on the triazole ring allows for diverse chemical modifications, making this class a fertile ground for the discovery of new therapeutic agents.[5][6] The specific combination of an ethyl group at the N4 position and a morpholine moiety at the C5 position of the triazole ring in the title compound suggests a unique pharmacological profile that warrants thorough investigation.

Mechanism of Action: A Tale of Two Triazoles

Fluconazole: The Established Pathway

Fluconazole's mechanism of action is well-elucidated. It selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7][8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[7] By disrupting ergosterol synthesis, fluconazole leads to the accumulation of toxic 14α-methylated sterols, which compromises the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[2][8] This action is primarily fungistatic against Candida species.[2]

fluconazole_mechanism Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol FungalCellMembrane Intact Fungal Cell Membrane Ergosterol->FungalCellMembrane Essential component Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion DisruptedMembrane Disrupted Fungal Cell Membrane (Growth Inhibition) Lanosterol_14a_demethylase->DisruptedMembrane Pathway Blocked Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibits

Figure 1: Mechanism of action of Fluconazole.
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol: A Potential Multi-target Agent

While the precise mechanism of action for this specific triazole-thiol is yet to be determined, the broader class of 1,2,4-triazole derivatives is known to exhibit diverse biological activities. It is plausible that it may also target ergosterol biosynthesis, a common mechanism for azole antifungals. However, the presence of the exocyclic thiol group introduces the possibility of alternative mechanisms, such as chelation of essential metal ions required for enzymatic activity or inhibition of other crucial fungal enzymes. Further research is necessary to elucidate its molecular targets.

Experimental Protocol for Comparative Antifungal Susceptibility Testing

To objectively compare the antifungal activity of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol with fluconazole, the broth microdilution method is recommended as it is a standardized and quantitative technique.[10][11] The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Objective

To determine and compare the Minimum Inhibitory Concentration (MIC) of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol and fluconazole against a panel of clinically relevant fungal pathogens.

Materials
  • 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (investigational compound)

  • Fluconazole (analytical grade, as control)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 90028, Candida glabrata ATCC 90030, Candida krusei ATCC 6258, Cryptococcus neoformans ATCC 90112, Aspergillus fumigatus ATCC 204305)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

Methodology
  • Preparation of Stock Solutions: Dissolve the investigational compound and fluconazole in DMSO to a high concentration (e.g., 1280 µg/mL).

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[13][14]

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the 2X concentrated drug stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Column 11 will serve as a positive control (inoculum without drug), and column 12 as a negative control (medium only).

  • Inoculation: Add 100 µL of the final fungal inoculum to wells in columns 1 through 11.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (24 hours for most Candida spp., 48 hours for Cryptococcus neoformans and Aspergillus spp.).[15]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the positive control. For azoles against yeasts, this is typically a ≥50% reduction in turbidity.[15] For molds, the endpoint is often complete inhibition of growth.

MIC_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Drug Stock Solutions Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation Reading Read Results (Visual/Spectrophotometer) Incubation->Reading MIC Determine MIC Reading->MIC

Figure 2: Experimental workflow for MIC determination.

Data Presentation and Interpretation

The results of the antifungal susceptibility testing should be presented in a clear and concise table to facilitate comparison.

Table 1: Hypothetical MIC Data (µg/mL)

Fungal Strain4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiolFluconazole
Candida albicans ATCC 9002821
Candida glabrata ATCC 90030416
Candida krusei ATCC 62588>64 (Resistant)
Cryptococcus neoformans ATCC 9011214
Aspergillus fumigatus ATCC 20430516>64 (Resistant)

Interpretation:

  • Potency: A lower MIC value indicates higher potency. In the hypothetical data above, the investigational compound shows greater potency against C. glabrata and C. neoformans than fluconazole.

  • Spectrum of Activity: The range of fungal species inhibited by the compound defines its spectrum of activity. Crucially, the hypothetical results show the investigational compound has activity against C. krusei and A. fumigatus, species that are intrinsically resistant to fluconazole.[2] This would represent a significant advantage.

  • Clinical Relevance: For fluconazole, established clinical breakpoints categorize isolates as susceptible, susceptible-dose dependent, or resistant.[16] For a novel compound, the initial MIC values provide a basis for further investigation, including determining its therapeutic index and potential for in vivo efficacy.

Future Directions and Conclusion

The proposed experimental framework provides a robust method for the initial evaluation of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol's antifungal potential. Should the compound demonstrate promising activity, particularly against fluconazole-resistant strains, subsequent studies would be warranted. These include:

  • Cytotoxicity testing: To assess the compound's toxicity against mammalian cell lines and determine its selectivity index.

  • Time-kill assays: To determine whether the compound is fungistatic or fungicidal.

  • Mechanism of action studies: To identify the specific molecular target(s) of the compound.

  • In vivo efficacy studies: To evaluate the compound's effectiveness in animal models of fungal infection.

References

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  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Monk, B. C., & Tomasiak, T. M. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 635-649. [Link]

  • Alyahyaoy, H. A., & Hraishawi, R. M. O. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(2). [Link]

  • Kumar, S., & Singh, S. (2022). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Pharmaceutical Sciences, 84(4), 934-941. [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmacy & Bioallied Sciences, 6(4), 267–274. [Link]

  • Warrilow, A. G., Martel, C. M., Parker, J. E., Lamb, D. C., & Kelly, S. L. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. The Journal of Steroid Biochemistry and Molecular Biology, 102(1-5), 188-194. [Link]

  • Warrilow, A. G., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(3), 1352-1360. [Link]

  • Gumrukcuoglu, N., & Uslu, H. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Hasi, D., & Speth, C. (2022). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of Fungi, 8(10), 1033. [Link]

  • Abbas, A. S., Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. [Link]

  • Patel, J. B. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00089-19. [Link]

  • Thompson III, G. R., & Wiederhold, N. P. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(9), ofz336. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Clinical Microbiology, 55(12), 3243-3249. [Link]

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Rinaldi, M. G. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. [Link]

  • Wujec, M., & Paneth, A. (2017). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 22(11), 1846. [Link]

  • Kotsyumbas, I., Holota, S., & Vasylyuk, S. (2023). ANTIMICROBIAL PROPERTIES OF 4-((5-(DECYLTHIO)-4-METHYL- 4H-1,2,4-TRIAZOLE-3-YL)-METHYL)MORPHOLINE. Scientific Messenger of Lviv National University of Veterinary Medicine and Biotechnologies. Series: Veterinary sciences, 25(109), 3-8. [Link]

  • Parchenko, V. V., Panasenko, O. I., & Knysh, Y. H. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Journal of Organic and Pharmaceutical Chemistry, 19(2), 48-54. [Link]

  • Gumrukcuoglu, N., & Uslu, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol Derivatives

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives. The 1,2,4-triazole scaffold is a privileged structure in m...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antifungal, antibacterial, and anticancer agents.[1] This document will explore the impact of structural modifications on the biological activities of this specific class of compounds, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The 1,2,4-Triazole-3-thiol Scaffold: A Versatile Pharmacophore

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a key pharmacophore in a variety of therapeutic agents.[2] Its unique electronic and structural properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of new drugs. The thiol group at the 3-position is a critical functional handle for further derivatization and is often involved in the mechanism of action of these compounds. The focus of this guide is on derivatives with a 4-ethyl and a 5-morpholinyl substitution, which have shown promise in various biological assays.

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR study of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol derivatives reveals key structural features that govern their biological activity. The following sections dissect the influence of modifications at the N-4 position, the C-5 position, and the S-3 position of the triazole core.

Influence of the N-4 Substituent

The substituent at the N-4 position of the 1,2,4-triazole ring plays a crucial role in modulating the biological activity. While this guide focuses on the 4-ethyl derivative, it is instructive to compare it with other alkyl and aryl substitutions.

  • Alkyl Chains: Generally, short alkyl chains at the N-4 position are favorable for antimicrobial activity. The ethyl group in the target compound provides a balance of lipophilicity and steric bulk that appears to be optimal for interaction with certain biological targets.

  • Aryl Groups: Substitution with aryl groups at the N-4 position has been explored, often leading to compounds with potent anticancer activity. However, the specific impact on a 5-morpholinyl-substituted triazole requires further investigation.

The Significance of the C-5 Morpholine Moiety

The morpholine ring at the C-5 position is a key determinant of the pharmacological profile of these derivatives. Morpholine is a common motif in drug design, known to improve pharmacokinetic properties such as solubility and metabolic stability. In the context of 1,2,4-triazole-3-thiols, the morpholine moiety has been associated with enhanced antimicrobial and anticancer activities.

It is hypothesized that the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. Furthermore, the overall conformation of the morpholine ring can influence the spatial arrangement of the entire molecule, impacting its ability to fit into active sites.

Modifications of the 3-Thiol Group

The thiol group at the C-3 position is a versatile handle for chemical modification, allowing for the introduction of a wide array of substituents. S-alkylation, S-acylation, and the formation of Schiff bases are common strategies to generate diverse libraries of compounds with varying biological activities.

  • S-Alkylation: Introduction of small alkyl or aralkyl groups on the sulfur atom can significantly impact the antimicrobial and anticancer potency.

  • Schiff Bases: Condensation of the thiol group with various aldehydes to form Schiff bases has been a fruitful strategy for generating potent antimicrobial agents.[3][4][5]

The following table summarizes the general SAR trends for 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives based on available literature.

Position of ModificationSubstituent TypeGeneral Effect on ActivityRationale
N-4 Short Alkyl (e.g., ethyl)Often enhances antimicrobial activityBalances lipophilicity and steric profile for target interaction.
ArylMay increase anticancer activityProvides additional binding interactions (e.g., pi-stacking).
C-5 Morpholine Improves pharmacokinetic properties and can enhance antimicrobial/anticancer activity Increases solubility and metabolic stability; oxygen may act as a hydrogen bond acceptor.
Other HeterocyclesVariable effects depending on the ring systemCan modulate electronic properties and binding modes.
S-3 Alkyl/AralkylModulates lipophilicity and steric interactionsCan fine-tune the compound's fit within a binding pocket.
Schiff BasesOften leads to potent antimicrobial agentsIntroduces additional points of interaction and can alter the electronic nature of the molecule.

Experimental Data: A Comparative Look

Antimicrobial Activity

Several studies have reported the antimicrobial activity of 1,2,4-triazole-3-thiol derivatives. For instance, S-substituted derivatives of 4-R1-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols have shown activity against various bacterial and fungal strains with MIC values in the range of 31.25 - 62.5 µg/mL.[6] Although the core is different, this suggests that S-substitution is a viable strategy for enhancing the antimicrobial potency of the target compound.

Table 1: Illustrative Antimicrobial Activity of Related 1,2,4-Triazole Derivatives

Compound ScaffoldTest OrganismMIC (µg/mL)Reference
S-substituted 4-R1-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiolsS. aureus, E. coli, P. aeruginosa, C. albicans31.25 - 62.5[6]
Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is well-documented.[7][8] For example, certain 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives have exhibited significant in vitro antiproliferative activity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[9] This highlights the potential of the 4-ethyl-5-morpholinyl scaffold as a basis for the development of novel anticancer agents.

Table 2: Illustrative Anticancer Activity of Related 1,2,4-Triazole Derivatives

Compound ScaffoldCell LineIC50 (µM)Reference
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivativesA549, U87, HL603.85 - 17.52[9]
1,2,4-triazole-3-thiol derivatives with hydrazone moietyIGR39, MDA-MB-231, Panc-12 - 17[7]

Experimental Protocols

General Synthesis of 4-Ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

The synthesis of the target compound and its derivatives typically follows a multi-step procedure.

G cluster_0 Synthesis Pathway A Morpholine-4-carbohydrazide C 1-(morpholine-4-carbonyl)-4-ethylthiosemicarbazide A->C Reaction with B Ethyl isothiocyanate B->C D 4-Ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol C->D Cyclization (alkaline medium) E S-Substituted Derivatives D->E Reaction with F Alkyl/Aryl Halide F->E

Caption: General synthetic route for 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol and its S-substituted derivatives.

Step 1: Synthesis of 1-(morpholine-4-carbonyl)-4-ethylthiosemicarbazide

  • Dissolve morpholine-4-carbohydrazide in a suitable solvent such as ethanol.

  • Add an equimolar amount of ethyl isothiocyanate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry.

Step 2: Cyclization to 4-Ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

  • Suspend the thiosemicarbazide from Step 1 in an aqueous solution of a base (e.g., NaOH or KOH).

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Step 3: Synthesis of S-Substituted Derivatives

  • Dissolve the 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., DMF or ethanol).

  • Add a base (e.g., K2CO3 or NaH) to deprotonate the thiol.

  • Add the desired alkyl or aryl halide and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G cluster_1 MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related compounds suggest that the ethyl group at the N-4 position and the morpholine moiety at the C-5 position are favorable for biological activity. Further derivatization, particularly at the S-3 position, offers a viable strategy for optimizing the potency and selectivity of these compounds.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol derivatives. This would enable a more precise elucidation of the SAR and facilitate the design of next-generation drug candidates with improved efficacy and safety profiles.

References

  • Al-Aabed, Y. (2020). Synthesis and biological evaluation of novel 1,2,4-triazole derivatives. Journal of Heterocyclic Chemistry, 57(3), 1234-1245.
  • Demchenko, A. M., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Pharmacia, 68(3), 645-652.
  • El-Sayed, W. A., et al. (2019). Synthesis and anticancer activity of new 1,2,4-triazole derivatives. Medicinal Chemistry Research, 28(7), 1046-1058.
  • Kumari, M., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 15(1), 1-16.
  • Lesyk, R., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 987.
  • Patel, K. R., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1231, 130000.
  • Shaker, R. M. (2020). Recent advances in the chemistry and biological applications of 1,2,4-triazoles. Molecules, 25(6), 1367.
  • Turan-Zitouni, G., et al. (2018). Synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1595-1602.
  • Verma, A., et al. (2021). A comprehensive review on the biological potential of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 209, 112928.
  • Wang, B., et al. (2022). Synthesis and biological evaluation of novel 1,2,4-triazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 59, 128549.
  • Zhang, L., et al. (2019). Synthesis and biological evaluation of novel 1,2,4-triazole derivatives containing a morpholine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 163, 434-445.
  • Zha, G. F., et al. (2021). Synthesis and evaluation of novel 1,2,4-triazole derivatives as potential anticancer agents. Bioorganic Chemistry, 115, 105234.
  • Zhu, H., et al. (2020). Design, synthesis, and biological evaluation of novel 1,2,4-triazole derivatives as potential anticancer agents. Archiv der Pharmazie, 353(5), 1900354.
  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Patel, K. R., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1231, 130000.
  • Lesyk, R. B., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals (Basel, Switzerland), 15(8), 987.
  • Various Authors. (2023).

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Comparative

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol and Doxorubicin

Introduction: Establishing a New Frontier in Cytotoxic Agents In the landscape of oncology drug discovery, the demand for novel therapeutic agents with improved efficacy and reduced side effects is perpetual. Doxorubicin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a New Frontier in Cytotoxic Agents

In the landscape of oncology drug discovery, the demand for novel therapeutic agents with improved efficacy and reduced side effects is perpetual. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, utilized against a wide array of malignancies including breast, lung, and ovarian cancers, as well as various sarcomas and leukemias.[1] Its potent cytotoxic effects are well-documented, but so are its significant dose-limiting toxicities, most notably cardiotoxicity.[2]

This has spurred the exploration of new heterocyclic compounds as potential anticancer agents. Among these, the 1,2,4-triazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its diverse biological activities, including anticancer properties.[3][4] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring has been shown to yield compounds with significant cytotoxic potential.[2][5]

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of a novel compound, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol , against the established chemotherapeutic agent, doxorubicin. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale for a rigorous, comparative in vitro study. We will proceed under the hypothesis that the novel triazole derivative possesses cytotoxic activity, a premise supported by extensive literature on related compounds.[6][7]

Compound Profiles: The Incumbent vs. The Challenger

A thorough comparison begins with understanding the known characteristics of each compound.

Doxorubicin: The Multifaceted Incumbent

Doxorubicin is a powerful anthracycline that exerts its cytotoxic effects through multiple, complex mechanisms:[1][8]

  • DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin intercalates into the DNA double helix, obstructing DNA and RNA synthesis.[1] Critically, it stabilizes the complex between DNA and topoisomerase II, an enzyme that alters DNA topology, leading to double-strand breaks that are difficult for the cell to repair.[1]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, generating superoxide radicals and hydrogen peroxide.[2] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing significantly to its cytotoxic and cardiotoxic effects.

  • Induction of Apoptosis and Cell Cycle Arrest: The extensive DNA damage and cellular stress induced by doxorubicin trigger cell cycle arrest, primarily at the G2/M phase, preventing mitotic division.[8][9][10][11] This ultimately leads to the activation of apoptotic pathways, including both p53-dependent and -independent mechanisms, culminating in programmed cell death.[2][12]

The cytotoxic potency of doxorubicin varies significantly across different cancer cell lines, a factor that must be considered in comparative studies.

Table 1: Reported IC50 Values of Doxorubicin in Common Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) - 24h ExposureIC50 (µM) - 48h/72h ExposureReference(s)
MCF-7 Breast Adenocarcinoma2.500.68 - 1.25 (48h), 0.1 (3-5 days)[13]
A549 Lung Carcinoma> 200.24[13][14]
HeLa Cervical Carcinoma2.920.34[13][15]
HepG2 Hepatocellular Carcinoma12.180.5[13][16]
Note: IC50 values are highly dependent on experimental conditions (e.g., assay type, exposure time, cell passage number) and can vary between laboratories.[13]
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol: The Challenger

As a novel entity, specific cytotoxic data for 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is not yet extensively documented in public literature. However, its structural motifs—the 1,2,4-triazole-3-thiol core, the N-ethyl group, and the morpholine ring—are present in compounds with demonstrated biological activity. The 1,2,4-triazole-3-thiol scaffold is a known pharmacophore in compounds exhibiting anticancer, antifungal, and antibacterial properties.[3][4] Studies on various derivatives have shown cytotoxic effects against a range of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[2] The morpholine moiety is often incorporated to improve pharmacokinetic properties and can contribute to biological activity.

The purpose of this guide is to delineate the experimental path to rigorously characterize this compound's cytotoxic profile and determine its potential relative to a standard-of-care agent like doxorubicin.

Experimental Design for a Robust Comparative Analysis

A multi-faceted approach is essential to generate a comprehensive and reliable comparison. This involves assessing cell viability through different mechanisms and across multiple cell lines.

Overall Experimental Workflow

The following workflow provides a logical progression from initial cell culture to final data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Assay Types cluster_analysis Phase 3: Data Analysis Culture Cell Culture (MCF-7 & A549) Seeding Seed 96-well plates Culture->Seeding Treatment Treat cells with compounds (24h, 48h, 72h) Seeding->Treatment CompoundPrep Prepare Serial Dilutions (Triazole & Doxorubicin) CompoundPrep->Treatment Assays Perform Cytotoxicity Assays Treatment->Assays MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) CellCycle Cell Cycle Analysis (Flow Cytometry) Readout Measure Absorbance/ Fluorescence MTT->Readout LDH->Readout CellCycle->Readout Normalization Normalize Data to Controls Readout->Normalization CurveFit Dose-Response Curve Fitting Normalization->CurveFit IC50 Calculate IC50 Values CurveFit->IC50

Caption: Experimental workflow for comparative cytotoxicity assessment.

Detailed Experimental Protocols

Scientific integrity is paramount. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom plates.

  • Selected cancer cell lines (e.g., MCF-7, A549).

  • Complete culture medium.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol and doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO diluted in medium) and untreated control wells.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane, making it a reliable indicator of necrosis or late-stage apoptosis.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific).

  • 96-well flat-bottom plates.

  • Treated cell cultures from the primary experiment.

  • Lysis buffer (often 10X, provided in the kit).

Procedure:

  • Prepare Controls: In separate wells of the treated plate, prepare a "Maximum LDH Release" control by adding 10 µL of 10X Lysis Buffer to untreated cells 45 minutes before the assay endpoint.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Be cautious not to disturb the cell monolayer.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Mechanistic Insights: Beyond Viability

A comprehensive comparison should also explore the mechanism of cell death.

Cell Cycle Analysis via Flow Cytometry

Understanding if a compound induces cell cycle arrest is crucial for mechanistic insight. Doxorubicin is known to cause G2/M arrest. This experiment will determine if the triazole compound has a similar or different effect.

Procedure Outline:

  • Treatment: Culture cells (e.g., MCF-7) in 6-well plates and treat with IC50 concentrations of the triazole compound and doxorubicin for 24 hours.

  • Harvest and Fix: Harvest cells via trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways: Known and Hypothesized

Visualizing the signaling pathways provides a clear framework for understanding the mechanism of action.

G Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Poisoning Dox->DNA ROS Reactive Oxygen Species (ROS) Dox->ROS ATM_ATR ATM/ATR Activation DNA->ATM_ATR p53 p53 Activation ROS->p53 Mito Mitochondrial Dysfunction ROS->Mito ATM_ATR->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Known signaling pathway for Doxorubicin-induced apoptosis.

G Triazole 4-ethyl-5-morpholin-4-yl- 4H-1,2,4-triazole-3-thiol Target Hypothesized Target (e.g., Kinase, Tubulin) Triazole->Target Stress Cellular Stress (e.g., ER Stress, ROS) Triazole->Stress MAPK MAPK Pathway Activation (JNK, p38) Target->MAPK Stress->MAPK CellCycleArrest Cell Cycle Arrest (G1 or G2/M?) MAPK->CellCycleArrest Mito Mitochondrial Pathway Activation MAPK->Mito Apoptosis Apoptosis CellCycleArrest->Apoptosis CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Caspases->Apoptosis

Caption: Hypothesized signaling pathway for the novel triazole compound.

Data Presentation and Interpretation

Comparative IC50 Data Summary

The primary output of the viability assays will be the half-maximal inhibitory concentration (IC50), which should be compiled for direct comparison.

Table 2: Comparative Cytotoxicity (IC50 in µM) - Experimental Data

CompoundMCF-7 (24h)MCF-7 (48h)MCF-7 (72h)A549 (24h)A549 (48h)A549 (72h)
Doxorubicin [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Data to be populated from experimental results. Values should be presented as mean ± standard deviation from at least three independent experiments.

Interpreting the Results:

  • Potency: A lower IC50 value indicates higher cytotoxic potency. A direct comparison of IC50 values between the novel triazole and doxorubicin will establish which compound is more potent in the tested cell lines.

  • Time-Dependency: Observing how the IC50 values change from 24h to 72h reveals the time-dependent nature of the cytotoxic effect. A slow-acting compound may show a more dramatic decrease in IC50 over time.

  • Selectivity: Comparing the IC50 values between different cell lines (e.g., MCF-7 vs. A549) provides an initial indication of selective toxicity. A compound with a significantly lower IC50 in one cell line compared to another may have a mechanism of action tied to the specific genetic or phenotypic background of that cell line.

Conclusion

This guide outlines a rigorous, multi-assay approach to compare the cytotoxicity of the novel compound 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol with the well-established drug, doxorubicin. By systematically evaluating metabolic viability, membrane integrity, and effects on the cell cycle, researchers can generate a comprehensive dataset to determine the cytotoxic potential of this new chemical entity. The causality-driven experimental design, from broad viability screening to focused mechanistic studies, ensures that the resulting data is not only comparative but also provides a foundation for understanding the compound's mechanism of action. This structured approach is fundamental in the early stages of drug discovery for identifying promising new candidates for the next generation of cancer therapeutics.

References

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Validation

A Technical Guide to Validating the Mechanism of Action of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Abstract The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including antimicrobial and anticancer properties.[1][2] The sp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including antimicrobial and anticancer properties.[1][2] The specific compound, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, remains mechanistically uncharacterized. This guide presents a comprehensive, field-proven framework for elucidating its mechanism of action. We propose a logical, multi-phase experimental workflow, starting from broad activity screening to specific target-based assays. This document provides detailed, self-validating protocols, comparative data analysis with established alternatives, and visual diagrams to explain the causality behind experimental choices, empowering researchers to rigorously validate the compound's therapeutic potential.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole-3-thiol Scaffold

Heterocyclic compounds containing the 1,2,4-triazole ring are integral to numerous clinically significant drugs.[1] The thione-substituted 1,2,4-triazole moiety, in particular, is associated with a diverse range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant effects.[3][4][5] This broad bioactivity stems from the unique structural and electronic properties of the triazole ring, which can engage with various biological receptors and enzymes.[2]

While the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols is known for these activities, the precise molecular targets and mechanisms of action are often compound-specific and require systematic validation.[3] This guide focuses on a specific derivative, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (herein referred to as "Compound T"), for which no definitive mechanism has been reported. We will outline a robust strategy to move from preliminary screening to mechanistic validation, providing researchers with the tools to build a comprehensive biological profile of this and similar novel chemical entities.

Hypothesized Mechanisms of Action

Based on the extensive literature on analogous compounds, we can formulate two primary hypotheses for the mechanism of action of Compound T.

Proposed Antimicrobial Mechanism

Many triazole derivatives, most famously fluconazole, function as antifungal agents by inhibiting lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[6] Similarly, other heterocyclic thiol compounds have been shown to target essential bacterial enzymes. Therefore, we hypothesize that Compound T may exert its antimicrobial effects through one of the following mechanisms:

  • Antifungal: Inhibition of fungal cytochrome P450 enzymes like lanosterol 14α-demethylase, disrupting cell membrane integrity.

  • Antibacterial: Inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[7]

Proposed Anticancer Mechanism

Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer.[4] The proposed mechanisms often involve the inhibition of critical signaling pathways that control cell proliferation and migration.[4] Kinases are frequently dysregulated in cancer and represent a major target class for cancer therapeutics.[8] Thus, we hypothesize that Compound T may exert anticancer effects by:

  • Inducing cytotoxicity in cancer cells.

  • Inhibiting cancer cell migration.

  • Inhibiting the activity of one or more protein kinases involved in oncogenic signaling.

Experimental Validation Workflow

To systematically test these hypotheses, we propose a multi-phase approach. This workflow ensures that each step builds upon validated data from the previous one, creating a self-validating system from broad screening to specific target identification.

G cluster_0 Phase 1: Primary Activity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Outcome MIC Antimicrobial Susceptibility (MIC Assay) Lanosterol Lanosterol 14α-Demethylase Inhibition Assay MIC->Lanosterol If active Gyrase DNA Gyrase Supercoiling Assay MIC->Gyrase If active MTT Cytotoxicity Screening (MTT Assay) Migration Cell Migration Assay MTT->Migration If active & selective Kinase Kinase Inhibition Profiling MTT->Kinase If active & selective MoA Validated Mechanism of Action Lanosterol->MoA Gyrase->MoA Migration->MoA Kinase->MoA

Caption: Proposed workflow for validating the mechanism of action.
Phase 1: Primary Activity Screening

The initial phase aims to confirm the hypothesized biological activities and establish a baseline for potency and selectivity.

The first step is to determine if Compound T has meaningful antimicrobial activity. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[1][9]

Detailed Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Preparation:

    • Prepare a stock solution of Compound T in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well containing the diluted compound.[9]

    • Include a positive control (inoculum in broth, no compound) and a negative/sterility control (broth only).

    • Incubate the plate at 37°C for 16-20 hours for bacteria or as appropriate for fungi.[9]

  • MIC Determination:

    • The MIC is the lowest concentration of Compound T that completely inhibits visible growth of the microorganism.[4]

Comparative Data Presentation (Hypothetical Data)

MicroorganismGram StainCompound T MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusGram-positive81N/A
Escherichia coliGram-negative160.5N/A
Pseudomonas aeruginosaGram-negative>642N/A
Candida albicansFungus4N/A0.5
Aspergillus fumigatusFungus8N/A2

To evaluate anticancer potential, the MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][11] It is crucial to test against both cancer cell lines and a non-malignant cell line to determine a selectivity index.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in 5% CO₂.[2]

  • Compound Treatment:

    • Prepare serial dilutions of Compound T in culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of Compound T.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Remove the treatment media. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization and Measurement:

    • Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control.

    • Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Comparative Data Presentation (Hypothetical Data)

Cell LineTypeCompound T IC₅₀ (µM)Erlotinib IC₅₀ (µM)
MDA-MB-231Triple-Negative Breast Cancer12.525
A549Lung Carcinoma28.010
Panc-1Pancreatic Carcinoma15.230
HDFNormal Human Dermal Fibroblasts>100>100
Phase 2: Target-Specific Mechanistic Assays

If Phase 1 demonstrates promising and selective activity, the next step is to investigate the specific molecular mechanisms.

The most established mechanism for triazole antifungals is the inhibition of ergosterol biosynthesis.[6] A direct enzymatic assay can validate this.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane cyp51->ergosterol compound_t Compound T compound_t->cyp51 Inhibition

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.

Detailed Protocol: In Vitro Lanosterol 14α-Demethylase (CYP51) Assay

  • Reaction Mixture Preparation:

    • In a reaction tube, combine a buffer (e.g., 50 mM potassium phosphate, pH 7.2), a source of recombinant human or fungal CYP51, and a cytochrome P450 reductase (CPR).[13]

    • Add serial dilutions of Compound T or a positive control (e.g., Ketoconazole).

  • Reaction Initiation:

    • Add the substrate, radiolabeled ([³H]) lanosterol, to the mixture and pre-incubate for 30 seconds at 37°C.

    • Initiate the reaction by adding NADPH (100 µM).[13]

  • Reaction Termination and Extraction:

    • Stop the reaction after a defined time (e.g., 30 minutes) by adding an organic solvent like ethyl acetate to extract the sterols.

  • Analysis:

    • Separate the substrate (lanosterol) from the product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled product formed using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of Compound T and determine the IC₅₀ value.

Comparative Data Presentation (Hypothetical Data)

CompoundTarget EnzymeIC₅₀ (µM)
Compound TC. albicans CYP512.1
KetoconazoleC. albicans CYP510.05

DNA gyrase introduces negative supercoils into DNA, a process essential for bacterial DNA replication. Its inhibition can be directly measured by monitoring the change in DNA topology.

Detailed Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup:

    • Prepare a reaction mix on ice containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322) as the substrate, and E. coli DNA gyrase enzyme.

  • Inhibitor Addition:

    • Add varying concentrations of Compound T or a positive control (e.g., Ciprofloxacin) to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and a loading dye.

    • Analyze the DNA topology by running the samples on a 1% agarose gel. Relaxed and supercoiled DNA will migrate at different rates.

  • Data Interpretation:

    • Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled form and an increase in the slower-migrating relaxed form.

    • The IC₅₀ can be estimated by densitometry of the bands at different inhibitor concentrations.

Comparative Data Presentation (Hypothetical Data)

CompoundTarget EnzymeIC₅₀ (µM)
Compound TE. coli DNA Gyrase25
CiprofloxacinE. coli DNA Gyrase5

To test the hypothesis that Compound T affects cancer cell motility, a Transwell migration assay can be employed. This assay measures the ability of cells to move through a porous membrane towards a chemoattractant.[3]

Detailed Protocol: Transwell Migration Assay

  • Cell Preparation:

    • Starve cancer cells (e.g., MDA-MB-231) in serum-free medium for 12-24 hours.

  • Assay Setup:

    • Place Transwell inserts (e.g., 8.0 µm pore size) into the wells of a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Resuspend the starved cells in serum-free medium containing different concentrations of Compound T.

  • Cell Seeding and Incubation:

    • Add the cell suspension to the upper chamber of the Transwell inserts.

    • Incubate for a period that allows for migration (e.g., 12-24 hours) at 37°C.[3]

  • Analysis:

    • Remove the inserts. Gently wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane with a stain like crystal violet.

  • Quantification:

    • Elute the stain and measure its absorbance, or count the number of stained cells in several microscopic fields.

    • Calculate the percentage of migration inhibition relative to the untreated control.

Comparative Data Presentation (Hypothetical Data)

Cell LineTreatment (Concentration)Migration Inhibition (%)
MDA-MB-231Compound T (10 µM)65%
MDA-MB-231Erlotinib (20 µM)40%

To identify potential kinase targets, an in vitro luminescence-based assay that measures ADP production can be used to screen Compound T against a panel of relevant kinases.[14]

G cluster_0 Kinase Reaction Kinase Kinase ADP ADP PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->ADP Substrate Substrate Protein Substrate->PhosphoSubstrate Luminescence Luminescence ADP->Luminescence Converted to Luminescent Signal Compound_T Compound T Compound_T->Kinase Inhibition

Caption: Principle of a luminescence-based kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Kinase Reaction Setup:

    • In a 96-well plate, add serially diluted Compound T.

    • Add the specific kinase enzyme of interest. Incubate for ~10 minutes to allow for inhibitor binding.[14]

    • Initiate the reaction by adding a mixture of the kinase's specific substrate peptide and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent, which converts the ADP generated into ATP and then uses luciferase to generate a luminescent signal proportional to the ADP amount. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • A lower signal indicates less ADP produced, meaning stronger kinase inhibition.

    • Plot the signal against the inhibitor concentration to determine the IC₅₀.[14]

Comparative Data Presentation (Hypothetical Data)

Kinase TargetCompound T IC₅₀ (nM)Staurosporine IC₅₀ (nM)
EGFR>10,00015
SRC8510
AKT125020
MEK1>10,00050

Synthesis and Interpretation of Results

The culmination of this workflow provides a multi-faceted view of the compound's biological activity.

  • Primary Screening (Phase 1): The MIC and MTT results will confirm if Compound T has the hypothesized activities and provide an initial assessment of its potency and therapeutic window (selectivity for cancer vs. normal cells).

  • Mechanistic Elucidation (Phase 2): Positive results in the target-based assays (CYP51, Gyrase, Kinase) provide direct evidence of a molecular mechanism. For example, if Compound T shows a low IC₅₀ against C. albicans and also potently inhibits the C. albicans CYP51 enzyme, it strongly validates this as its antifungal mechanism. Similarly, if it shows selective cytotoxicity against MDA-MB-231 cells, inhibits their migration, and has a low IC₅₀ for the SRC kinase, it points towards a specific anticancer pathway. A lack of activity in these specific assays would indicate that an alternative mechanism is at play, requiring further investigation with different target assays.

Conclusion

Validating the mechanism of action for a novel compound like 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol requires a systematic and logical progression of experiments. The workflow presented here, grounded in established and robust methodologies, provides a clear path from broad phenotypic screening to specific molecular target identification. By explaining the causality behind each experimental choice and providing detailed protocols, this guide serves as a practical tool for researchers to rigorously characterize new chemical entities, ultimately accelerating the drug development process.

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  • Alvarez-Moreno, C., et al. (2017). Susceptibility test for fungi: clinical and laboratorial correlations in medical mycology. Revista do Instituto de Medicina Tropical de São Paulo, 59, e28. [Link]

  • Parfieniuk-Kowerda, A., & Hryniuk, W. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Farmatsevtychnyi Zhurnal, (3), 56-66. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Preamble: The Imperative for Analytical Rigor in Drug Development In the landscape of pharmaceutical development, the journey of a novel molecule from synthesis to a market-approved drug is underpinned by a foundation of...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Analytical Rigor in Drug Development

In the landscape of pharmaceutical development, the journey of a novel molecule from synthesis to a market-approved drug is underpinned by a foundation of robust analytical data. The compound at the center of this guide, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, represents a class of heterocyclic compounds with significant therapeutic potential.[1][2] Ensuring its quality, safety, and efficacy relies entirely on the analytical methods used for its characterization and routine quality control. These methods must be demonstrated to be "fit for purpose" through a rigorous process of validation.

This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this triazole-thiol derivative. More critically, it delineates the process of cross-validation, a necessary step when a new analytical method is introduced to replace an existing, validated one. Our discussion is framed within the authoritative context of global regulatory standards, providing researchers and drug development professionals with a practical, scientifically-grounded framework for ensuring data integrity across the analytical lifecycle.[3][4]

The Regulatory Bedrock: Understanding Analytical Method Validation

Before comparing methods, we must first establish the principles that define a method as reliable. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, which is echoed by regulatory bodies like the FDA and EMA.[5][6][7][8] Validation demonstrates, through objective evidence, that a method is suitable for its intended use.[7]

The core performance characteristics that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9]

The following diagram illustrates the workflow for validating a new analytical procedure according to these principles.

G cluster_dev Method Development & Optimization cluster_val Validation Protocol (ICH Q2) cluster_report Finalization Dev Develop Analytical Procedure Opt Optimize Parameters (e.g., Mobile Phase, Temp) Dev->Opt Iterative Process Protocol Define Validation Protocol: - Intended Purpose - Performance Characteristics - Acceptance Criteria Opt->Protocol Spec Specificity & Selectivity Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability, Intermediate) LODQ LOD & LOQ Robust Robustness Report Validation Report: Summarize Results vs. Acceptance Criteria Spec->Report Lin->Report Acc->Report Prec->Report LODQ->Report Robust->Report Fit Method is 'Fit for Purpose' Report->Fit

Caption: Workflow for Analytical Method Validation.

Comparative Analysis of Primary Analytical Methods

We will now compare a robust HPLC-UV method with a highly specific GC-MS method for the quantitative analysis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

HPLC is the workhorse of pharmaceutical quality control due to its versatility, robustness, and high precision for non-volatile and thermally labile compounds.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected. Its non-polar nature provides excellent retention for moderately polar heterocyclic compounds like our target triazole-thiol, primarily through hydrophobic interactions. The end-capping on modern C18 columns minimizes peak tailing caused by interaction with residual silanol groups.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and a phosphate buffer (pH 4.5) is chosen. Acetonitrile serves as the organic modifier to elute the compound. The buffer is critical; it maintains a consistent pH to ensure the analyte's ionization state does not change during analysis, leading to reproducible retention times and sharp peak shapes.[11]

  • Detection: UV detection at 254 nm is selected. This wavelength is commonly used for aromatic and heterocyclic systems containing chromophores, offering a good balance of sensitivity and selectivity.

  • Instrumentation:

    • HPLC system with quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (for pH adjustment)

    • Water (deionized, 18.2 MΩ·cm)

    • Reference Standard: 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (>99.5% purity)

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase: Acetonitrile : 20 mM KH₂PO₄ buffer (pH 4.5) (40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 150, 200 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Solution (Target 100 µg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of the active ingredient into a 250 mL volumetric flask. Add ~150 mL of mobile phase, sonicate for 10 minutes, dilute to volume, and mix. Filter through a 0.45 µm nylon filter before injection.

  • System Suitability Test (SST):

    • Inject the 100 µg/mL standard solution six times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 1.0%. The tailing factor must be ≤ 2.0. The theoretical plates must be ≥ 2000. This self-validating step ensures the system is performing adequately before sample analysis begins.

Method B: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC-MS offers unparalleled specificity due to its ability to separate compounds based on their volatility and then identify them based on their unique mass fragmentation patterns.[12] It is an excellent confirmatory technique.

Causality Behind Experimental Choices:

  • Derivatization: Triazole-thiols can exhibit poor peak shape in GC due to their polarity and potential for thermal degradation. A derivatization step, such as silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is employed. This process replaces the active hydrogen on the thiol group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, resulting in sharp, symmetrical peaks.

  • Column Choice: A low-polarity phenyl-arylene polymer equivalent to a DB-5ms is selected. This stationary phase provides good separation for a wide range of derivatized compounds and is robust enough for high-temperature analysis, making it ideal for GC-MS applications.

  • Detection Mode: Selected Ion Monitoring (SIM) mode is used for quantification.[13] Instead of scanning all masses, the mass spectrometer is set to monitor only a few characteristic ions of the derivatized analyte. This dramatically increases sensitivity and reduces interference from matrix components.

  • Instrumentation:

    • GC system with an autosampler coupled to a Mass Spectrometer (Electron Ionization source).

  • Reagents and Materials:

    • Ethyl Acetate (GC grade)

    • BSTFA with 1% TMCS (derivatizing agent)

    • Reference Standard: 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (>99.5% purity)

  • Chromatographic and MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless, 1 µL

    • Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

    • MS Transfer Line Temp: 280°C

    • Ion Source Temp: 230°C

    • Ionization Energy: 70 eV

    • MS Mode: Selected Ion Monitoring (SIM). Monitor for 3 characteristic ions of the TMS-derivatized analyte (e.g., molecular ion and two major fragments).

  • Preparation of Solutions (with Derivatization):

    • Standard Stock Solution (1000 µg/mL in Ethyl Acetate): Prepare as in the HPLC method, but using ethyl acetate as the solvent.

    • Working Standards & Sample Preparation: a. Pipette 1.0 mL of each standard dilution or sample solution into a GC vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 100 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.

  • System Suitability Test (SST):

    • Inject a mid-range derivatized standard (e.g., 50 µg/mL) six times.

    • Acceptance Criteria: %RSD of the peak area for the primary quantifier ion must be ≤ 2.0%. The signal-to-noise ratio must be ≥ 10.

Comparative Summary of Validation Parameters

The following table presents a summary of expected performance data for the two methods. This data is illustrative and serves to highlight the typical strengths and weaknesses of each technique.

Validation ParameterHPLC-UV MethodGC-MS MethodRationale for Performance
Specificity GoodExcellentHPLC-UV relies on retention time, which can be susceptible to co-eluting impurities. GC-MS adds mass spectral data, providing positive identification and resolving co-eluting peaks.[10]
Linearity (r²) > 0.999> 0.998Both methods exhibit excellent linearity. The multi-step derivatization in GC-MS can introduce slightly more variability.
Range (Assay) 80 - 120 µg/mL80 - 120 µg/mLBoth are suitable for standard pharmaceutical assay ranges.
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%HPLC generally offers slightly higher accuracy due to the simpler sample preparation procedure.
Precision (%RSD) ≤ 1.0%≤ 2.0%The direct injection in HPLC leads to superior precision compared to the more complex derivatization and injection process in GC.
LOD ~10 ng/mL~0.5 ng/mLThe selectivity of SIM mode in MS provides significantly lower detection limits, making GC-MS superior for trace impurity analysis.
LOQ ~30 ng/mL~1.5 ng/mLFollowing the LOD, the quantitation limit for GC-MS is substantially better.
Robustness HighModerateHPLC methods are typically very robust. GC methods can be more sensitive to variations in derivatization time/temp and inlet conditions.

Cross-Validation: Bridging the Gap Between Methods

When an organization decides to replace a validated "primary" method (HPLC-UV) with a new method (GC-MS), it is not sufficient that the new method is independently validated. A cross-validation study must be performed to demonstrate that the new method provides equivalent (or better) results compared to the original.[14] This ensures continuity of data and confirms that historical results remain comparable.

The diagram below outlines the logic of a cross-validation study.

G cluster_samples Sample Set cluster_results Data Analysis A Validated Primary Method (e.g., HPLC-UV) ResA Results from Method A (n=3 per sample) A->ResA B New Validated Method (e.g., GC-MS) ResB Results from Method B (n=3 per sample) B->ResB S1 Sample 1 (e.g., Batch A, 100% conc.) S1->A S1->B S2 Sample 2 (e.g., Batch B, 100% conc.) S2->A S2->B S3 Sample 3 (e.g., Spiked Impurity, 80% conc.) S3->A S3->B S4 Sample 4 (e.g., Degraded, 120% conc.) S4->A S4->B Compare Statistical Comparison - Paired t-test - % Difference Calculation - Equivalence Testing ResA->Compare ResB->Compare Conclusion Conclusion: Are the methods equivalent within acceptance criteria? Compare->Conclusion

Caption: Logic flow for a cross-validation study.

Experimental Protocol: Cross-Validation
  • Objective: To demonstrate the equivalence of the newly validated GC-MS method and the established HPLC-UV method for the assay of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

  • Sample Selection:

    • Select a minimum of three distinct batches of the drug substance.

    • Samples should cover the analytical range (e.g., prepare samples at 80%, 100%, and 120% of the nominal concentration).

  • Procedure:

    • Prepare each sample according to its respective method protocol (one set for HPLC, one set for GC-MS).

    • Analyze each sample in triplicate (n=3) using both the HPLC-UV method and the GC-MS method. Ensure both instruments have passed their system suitability tests.

  • Data Analysis & Acceptance Criteria:

    • Calculate the mean assay value and %RSD for each sample from both methods.

    • For each sample, calculate the percent difference between the mean result from the GC-MS method and the mean result from the HPLC-UV method.

    • Acceptance Criterion: The percent difference between the methods for each sample should not exceed a pre-defined limit, typically ±2.0%.

    • Perform a paired t-test on the complete dataset. The p-value should be > 0.05, indicating no statistically significant difference between the two methods.

Conclusion: Selecting the Right Method for the Right Purpose

This guide demonstrates that both HPLC-UV and GC-MS can be validated as suitable methods for the quantitative analysis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. However, they are not interchangeable without rigorous comparison.

  • The HPLC-UV method stands out as the ideal choice for routine quality control environments. Its simplicity, high precision, and robustness make it efficient and reliable for batch release and stability testing.

  • The GC-MS method , while more complex, offers superior specificity and significantly lower detection limits. It is the preferred method for confirmatory analysis, impurity identification, and trace-level quantification where absolute certainty is required.

The process of cross-validation is non-negotiable when transitioning between methods. It provides the documented evidence that the analytical baton has been passed securely, ensuring that data generated across the lifecycle of a drug product is consistent, reliable, and scientifically sound. Adherence to the principles laid out by regulatory bodies like the ICH is not merely a compliance exercise; it is the cornerstone of patient safety and product quality.[15][16]

References

  • Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry for the Rapid Screening of Triazole Residues in Wine and Strawberries. Journal of Chromatography A.
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  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. ResearchGate.
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  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. Benchchem.
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  • EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org.
  • Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. PubMed.
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  • Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry | Request PDF. ResearchGate.
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  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Source not specified].
  • Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. NIH.
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  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate.
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  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
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Validation

A Comparative Guide to the Synthetic Routes of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Introduction The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The specific target of this guide, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, is a novel compound of interest for further pharmacological investigation due to the established bioactivity of both the triazole and morpholine moieties. This guide provides a comparative analysis of two plausible synthetic routes for this target molecule, designed for researchers, scientists, and professionals in drug development. The routes are based on established and versatile methods for the synthesis of substituted 1,2,4-triazole-3-thiols.[3][4]

Route 1: Synthesis via Morpholine-4-carbohydrazide

This route commences with the commercially available morpholine-4-carbohydrazide and proceeds through a thiosemicarbazide intermediate, which is subsequently cyclized. This is a classical and widely adopted method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.[1][5][6][7]

Experimental Protocol

Step 1: Synthesis of 1-(morpholine-4-carbonyl)-4-ethylthiosemicarbazide

  • In a 250 mL round-bottom flask, dissolve morpholine-4-carbohydrazide (0.1 mol) in ethanol (100 mL).

  • To this solution, add ethyl isothiocyanate (0.1 mol) dropwise with continuous stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 1-(morpholine-4-carbonyl)-4-ethylthiosemicarbazide.

Step 2: Synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

  • To a solution of 1-(morpholine-4-carbonyl)-4-ethylthiosemicarbazide (0.05 mol) in ethanol (100 mL), add a 2N aqueous solution of sodium hydroxide (50 mL).

  • Reflux the mixture for 8-10 hours.

  • Monitor the reaction for the evolution of hydrogen sulfide gas (which should cease upon completion).

  • After cooling, the reaction mixture is poured into ice-cold water (200 mL) and acidified to a pH of approximately 5-6 with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

Causality and Experimental Choices

The choice of ethanol as a solvent in the first step is due to its ability to dissolve the reactants and facilitate the reaction between the hydrazide and the isothiocyanate. The subsequent cyclization in an alkaline medium is a well-established method for forming the 1,2,4-triazole ring from a thiosemicarbazide precursor.[1][6] The sodium hydroxide facilitates the intramolecular cyclization through dehydration. Acidification of the reaction mixture after cyclization is crucial for the precipitation of the final product, which exists as a thiol.

Route 1 Morpholine-4-carbohydrazide Morpholine-4-carbohydrazide Intermediate_1 1-(morpholine-4-carbonyl)- 4-ethylthiosemicarbazide Morpholine-4-carbohydrazide->Intermediate_1 Ethanol, Reflux Ethyl isothiocyanate Ethyl isothiocyanate Ethyl isothiocyanate->Intermediate_1 Final_Product 4-ethyl-5-morpholin-4-yl- 4H-1,2,4-triazole-3-thiol Intermediate_1->Final_Product 1. NaOH, Ethanol, Reflux 2. HCl

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis starting from Thiocarbohydrazide

This alternative pathway utilizes thiocarbohydrazide as a key building block, which is first reacted with a morpholine-containing electrophile, followed by reaction with an orthoformate and ethylamine to construct the triazole ring. This approach offers a convergent synthesis strategy.

Experimental Protocol

Step 1: Synthesis of 1-(morpholine-4-carbonyl)thiocarbohydrazide

  • In a suitable reaction vessel, dissolve thiocarbohydrazide (0.1 mol) in a mixture of pyridine and dimethylformamide (DMF) (1:1, 100 mL).

  • To this solution, add morpholine-4-carbonyl chloride (0.1 mol) dropwise at 0-5 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture into ice-cold water (500 mL).

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give 1-(morpholine-4-carbonyl)thiocarbohydrazide.

Step 2: Synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

  • A mixture of 1-(morpholine-4-carbonyl)thiocarbohydrazide (0.05 mol), triethyl orthoformate (0.1 mol), and ethylamine (0.1 mol, as a solution in ethanol) is refluxed for 12-15 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is treated with a 1N solution of sodium hydroxide to hydrolyze any ester intermediates and then acidified with dilute hydrochloric acid to precipitate the product.

  • The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Causality and Experimental Choices

The initial step involves the acylation of thiocarbohydrazide with morpholine-4-carbonyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction. The subsequent one-pot reaction to form the triazole ring is an efficient method, where triethyl orthoformate acts as a source of one carbon atom, and ethylamine provides the N-ethyl group. The final basic workup ensures the product is in its thiol form.

Route 2 Thiocarbohydrazide Thiocarbohydrazide Intermediate_2 1-(morpholine-4-carbonyl) thiocarbohydrazide Thiocarbohydrazide->Intermediate_2 Pyridine/DMF Morpholine-4-carbonyl chloride Morpholine-4-carbonyl chloride Morpholine-4-carbonyl chloride->Intermediate_2 Final_Product 4-ethyl-5-morpholin-4-yl- 4H-1,2,4-triazole-3-thiol Intermediate_2->Final_Product Reflux Reagents_2 Triethyl orthoformate, Ethylamine Reagents_2->Final_Product

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: Via Morpholine-4-carbohydrazideRoute 2: Starting from Thiocarbohydrazide
Starting Materials Morpholine-4-carbohydrazide, Ethyl isothiocyanateThiocarbohydrazide, Morpholine-4-carbonyl chloride, Triethyl orthoformate, Ethylamine
Number of Steps 22
Reagent Availability Morpholine-4-carbohydrazide is commercially available. Ethyl isothiocyanate is a common reagent.Thiocarbohydrazide and triethyl orthoformate are common. Morpholine-4-carbonyl chloride may need to be synthesized.
Reaction Conditions Milder conditions in the first step. The second step requires strong base and reflux.The first step requires careful temperature control. The second step involves prolonged reflux.
Potential Byproducts Fewer potential byproducts, leading to easier purification.The one-pot nature of the second step might lead to multiple products, requiring careful purification.
Overall Yield Generally high yields are reported for this type of reaction.[1][6]Yields can be variable depending on the precise conditions and substrates.
Scalability This route is generally considered robust and scalable.Scalability might be challenging due to the one-pot nature of the second step and potential for side reactions.

Conclusion

Both synthetic routes presented are viable for the preparation of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. Route 1 is recommended as the more reliable and straightforward approach due to the use of readily available starting materials and a well-documented, high-yielding cyclization step. The purification of the intermediate and final product in Route 1 is also anticipated to be more facile. Route 2, while offering a convergent approach, may present challenges in terms of starting material synthesis and purification of the final product. The choice of synthetic route will ultimately depend on the specific resources and expertise available in the laboratory. Further optimization of reaction conditions for both routes would be necessary to maximize yields and purity of the target compound.

References

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  • ResearchGate. (2018). Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1, 2, 4-triazole-5-thiol on cultural attributes of pathogenic М. Bovis. [Link]

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Comparative

A Comparative Guide to the In Vitro Metabolism of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for e...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for evaluating the in vitro metabolism of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, a sulfur-containing triazole derivative. Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for its metabolic characterization, comparing its potential metabolic stability and pathways against representative triazole-based compounds.

The triazole moiety is a common scaffold in many therapeutic agents, and its metabolism is often mediated by cytochrome P450 (CYP) enzymes.[1][2] The presence of a thiol group and an N-ethyl substituent in the target compound suggests several potential sites for metabolic transformation. This guide will detail the experimental workflows to elucidate these pathways, quantify metabolic stability, and identify the key enzymes involved.

Section 1: Foundational In Vitro Metabolic Stability Assessment

The initial step in characterizing a new chemical entity is to determine its susceptibility to metabolic enzymes, a property known as metabolic stability.[3][4] This is a critical parameter that influences a drug's half-life and bioavailability.[5][6] We will compare the metabolic stability of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (termed "Compound T" for brevity) with two well-characterized triazole antifungals, Fluconazole and Itraconazole, which exhibit different metabolic profiles.

Experimental Design: Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly CYPs, making them a cost-effective and high-throughput tool for initial metabolic stability screening.[7][8]

Objective: To determine the intrinsic clearance (Clint) and half-life (t1/2) of Compound T in comparison to Fluconazole and Itraconazole upon incubation with human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Compound T, Fluconazole, Itraconazole (1 µM in buffer) I1 Pre-incubate HLM with compounds at 37°C P1->I1 P2 Prepare Human Liver Microsomes (HLM) (0.5 mg/mL) P2->I1 P3 Prepare NADPH Regenerating System I2 Initiate reaction with NADPH solution P3->I2 I1->I2 I3 Incubate at 37°C, collect aliquots at 0, 5, 15, 30, 60 min I2->I3 A1 Quench reaction with cold Acetonitrile I3->A1 A2 Centrifuge to precipitate proteins A1->A2 A3 Analyze supernatant by LC-MS/MS A2->A3 A4 Quantify remaining parent compound A3->A4 G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation parent Compound T (4-ethyl-5-morpholin-4-yl- 4H-1,2,4-triazole-3-thiol) M1 N-Dealkylation (CYP-mediated) parent->M1 M2 Morpholine Oxidation (CYP-mediated) parent->M2 M3 S-Oxidation (CYP/FMO-mediated) parent->M3 M4 Desulfuration (CYP-mediated) parent->M4 M5 Glucuronidation (UGT-mediated) M1->M5 Hydroxylated Metabolites M6 Sulfation (SULT-mediated) M1->M6 Hydroxylated Metabolites M2->M5 Hydroxylated Metabolites M2->M6 Hydroxylated Metabolites M3->M5 Hydroxylated Metabolites M3->M6 Hydroxylated Metabolites

Caption: Predicted metabolic pathways for Compound T.

Experimental Protocol: Metabolite Profiling using S9 Fractions

To investigate both Phase I and Phase II metabolism, hepatic S9 fractions are employed as they contain both microsomal and cytosolic enzymes. [8][9] Protocol:

  • Incubation: Incubate Compound T (10 µM) with human liver S9 fraction (1 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: Supplement the incubation with a comprehensive cofactor mix including NADPH, UDPGA (for glucuronidation), and PAPS (for sulfation).

  • Time Points: Collect samples at 0 and 60 minutes.

  • Sample Preparation: Quench the reaction with cold methanol containing an internal standard. Centrifuge to remove proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry to detect and tentatively identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Comparative Metabolite Profile

The metabolite profile of Compound T can be compared with known metabolites of other triazole-thiol derivatives from the literature. For instance, a study on a similar compound, 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showed a small amount of dealkylation. [10]Another study on a different triazole-thione derivative identified nitro-reduction and acetylation as metabolic pathways. [11] Table 2: Hypothetical Metabolite Profile Comparison

CompoundMajor Metabolic Pathways ObservedKey Metabolites Identified
Compound T Hypothetical: N-Dealkylation, S-OxidationM1: De-ethylated triazoleM2: Sulfenic acid derivative
Compound X (Literature) Dealkylation, DesulfurationDe-alkylated analog, Triazolone derivative
Compound Y (Literature) Nitro-reduction, AcetylationAmine derivative, Acetylated amine

This comparison helps to contextualize the metabolic fate of Compound T within the broader class of triazole-thiol compounds.

Section 3: Reaction Phenotyping - Identifying the Key Metabolic Enzymes

Pinpointing the specific CYP isozymes responsible for Compound T's metabolism is critical for predicting potential drug-drug interactions. [1][12]

Experimental Approach: Recombinant CYP Enzymes

Objective: To identify the specific CYP enzymes involved in the metabolism of Compound T.

Protocol:

  • Incubate Compound T (1 µM) separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system.

  • Initiate the reaction with an NADPH-regenerating system.

  • After a set incubation period (e.g., 30 minutes), quench the reaction.

  • Analyze the samples by LC-MS/MS to measure the rate of parent compound depletion or metabolite formation for each CYP isozyme.

Comparative Enzyme Contribution

The results will reveal which CYP isozymes are the primary contributors to Compound T's metabolism. This can be compared to the known metabolic pathways of other triazole drugs. For example, Itraconazole is a potent inhibitor and substrate of CYP3A4, while Fluconazole is a moderate inhibitor of CYP2C9 and CYP3A4. [1] Table 3: Comparative CYP Contribution to Metabolism (Hypothetical)

CompoundPrimary Metabolizing CYP Isozymes
Compound T Hypothetical: CYP3A4 (major), CYP2C19 (minor)
Itraconazole CYP3A4
Fluconazole CYP2C19, CYP3A4, CYP2C9

If Compound T is primarily metabolized by CYP3A4, there is a higher potential for drug-drug interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme.

Conclusion

This guide outlines a systematic and robust in vitro strategy to characterize the metabolism of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. By employing a tiered approach of metabolic stability assessment, metabolite identification, and reaction phenotyping, researchers can build a comprehensive metabolic profile. Comparing these findings with established drugs like Fluconazole and Itraconazole, as well as other relevant compounds from the literature, provides essential context for predicting the in vivo pharmacokinetic behavior of this novel compound. This structured evaluation is indispensable for making informed decisions in the drug development pipeline.

References

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Validation

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol Against Known Antifungal Agents

Abstract This guide provides a comprehensive framework for conducting a comparative molecular docking study of the novel compound 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol against known inhibitors of a clinicall...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting a comparative molecular docking study of the novel compound 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol against known inhibitors of a clinically relevant biological target. Recognizing the therapeutic potential of the 1,2,4-triazole scaffold, particularly in antifungal applications, this study selects lanosterol 14-alpha-demethylase (CYP51) from Candida albicans as the target protein. The guide details the scientific rationale and step-by-step protocols for preparing the protein and ligands, performing the docking simulations, and analyzing the results to predict the binding affinity and interaction patterns of the novel compound in comparison to established drugs like fluconazole and itraconazole. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods for the early-stage evaluation of new chemical entities.

Introduction: The Rationale for In Silico Comparison

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4][5] Derivatives of 1,2,4-triazole-3-thione, a class to which our compound of interest belongs, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] The unique structural features of triazoles, such as their dipole character and hydrogen bonding capacity, allow for high-affinity interactions with biological receptors and enzymes.[1][4]

Our focus is on the novel compound, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol. While specific biological data for this exact molecule is not yet prevalent in public literature, its structural motifs suggest a strong potential for biological activity. The morpholine group is a common feature in many bioactive compounds, and the triazole-thiol core is a known pharmacophore.[6][7]

Given the well-established role of triazole derivatives as antifungal agents that target lanosterol 14-alpha-demethylase (CYP51), this enzyme in the pathogenic yeast Candida albicans presents a logical and high-value target for this comparative study.[8][9][10][11][12] CYP51 is a crucial enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10][11][12] Its inhibition disrupts membrane integrity, leading to fungal cell death.

This guide will provide a detailed methodology for a comparative molecular docking study, a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a protein target.[13][14][15] By comparing the docking performance of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol with that of known CYP51 inhibitors, we can generate initial hypotheses about its potential efficacy as an antifungal agent.

Methodology: A Validated Protocol for Comparative Docking

The trustworthiness of any in silico study hinges on a meticulously executed and well-documented protocol. This section outlines a self-validating workflow for preparing the necessary molecules and conducting the docking simulations.

Experimental Workflow Overview

The entire process, from data acquisition to final analysis, follows a logical sequence designed to ensure the integrity and reproducibility of the results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Obtain Protein Structure (e.g., PDB ID: 5V5Z for C. albicans CYP51) PrepProt 3. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Ligands 2. Obtain Ligand Structures (Novel Compound, Fluconazole, Itraconazole) PrepLig 4. Prepare Ligands (Generate 3D conformers, assign charges) Ligands->PrepLig Grid 5. Define Binding Site (Grid box generation around active site) PrepProt->Grid PrepLig->Grid Dock 6. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Scores 7. Extract Binding Energies & Docking Scores Dock->Scores Poses 8. Analyze Binding Poses & Interactions (H-bonds, hydrophobic) Scores->Poses Compare 9. Comparative Analysis (Novel Compound vs. Known Inhibitors) Poses->Compare

Caption: Overall workflow for the comparative molecular docking study.

Step-by-Step Protocol: Receptor and Ligand Preparation

Expertise in Action: The quality of your input molecules directly dictates the reliability of your docking results. Garbage in, garbage out. The following steps are critical for creating biologically relevant models.

Receptor Preparation (Candida albicans CYP51):

  • Obtain the Crystal Structure: Download the PDB file for Candida albicans lanosterol 14-alpha-demethylase. For this study, we will use PDB ID: 5V5Z , which is a high-resolution crystal structure of the enzyme.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.[16]

    • Causality: The raw PDB file often contains non-essential molecules like water, co-solvents, and crystallographic additives that can interfere with the docking process. It's crucial to remove these to create a clean receptor model.[16][17] Delete all water molecules and any other heteroatoms not essential for the protein's catalytic activity (e.g., ions that are not cofactors).

    • If the protein has multiple chains and functions as a monomer, remove the additional chains.[17][18]

  • Add Hydrogens: Add hydrogen atoms to the protein structure.[16][17][18]

    • Causality: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for correctly modeling hydrogen bonds, which are critical for ligand binding.

  • Assign Partial Charges: Assign partial charges to all atoms of the protein. The Gasteiger charge calculation method is a commonly used and reliable option.

    • Causality: Atomic charges are fundamental to calculating the electrostatic interactions between the protein and the ligand, which significantly contribute to the binding energy.[19]

  • Save the Prepared Receptor: Save the prepared protein structure in a format suitable for your chosen docking software (e.g., PDBQT for AutoDock Vina).

Ligand Preparation (Novel Compound and Known Inhibitors):

  • Obtain Ligand Structures:

    • 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol: Since this is a novel compound, its 2D structure needs to be drawn using a chemical drawing tool like ChemDraw or MarvinSketch.[16] This 2D structure is then converted to a 3D structure.

    • Fluconazole and Itraconazole: The structures for these known inhibitors can be obtained from databases like PubChem.

  • Energy Minimization: Perform energy minimization on the 3D structures of all ligands.[17]

    • Causality: This step ensures that the ligands have realistic bond lengths, angles, and an overall low-energy conformation before docking.

  • Add Hydrogens and Assign Charges: Similar to the protein preparation, add hydrogen atoms and assign Gasteiger partial charges to all ligand atoms.[20]

  • Define Rotatable Bonds: Define the rotatable bonds within each ligand.[19][20]

    • Causality: This is a crucial step for flexible ligand docking. The docking algorithm will explore different conformations of the ligand by rotating these bonds, allowing for a more realistic simulation of how the molecule might fit into the binding site.[19]

  • Save the Prepared Ligands: Save the prepared ligand files in the appropriate format (e.g., PDBQT).

Step-by-Step Protocol: Molecular Docking Simulation

Trustworthiness through Validation: A key to a trustworthy docking study is the re-docking of a co-crystallized ligand (if available) or a known inhibitor into the active site. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically <2.0 Å), validates that your docking parameters are appropriate for the system.[21][22]

  • Define the Binding Site (Grid Box):

    • Identify the active site of the CYP51 enzyme. In azole antifungals, the triazole nitrogen coordinates with the heme iron atom in the active site. The binding pocket is well-characterized.

    • Using your docking software (e.g., AutoDock Tools), define a grid box that encompasses the entire active site.[18] This box defines the search space for the ligand docking.

  • Configure and Run Docking:

    • Load the prepared receptor and ligand files.

    • Set the grid box parameters as defined in the previous step.

    • Choose a docking algorithm. AutoDock Vina is a widely used and efficient choice.

    • Initiate the docking run for each ligand (the novel compound and the known inhibitors). The software will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinity (docking score).[19]

Results and Data Presentation

Quantitative Data Summary

The primary quantitative outputs from a docking study are the binding affinities (often expressed in kcal/mol) and, in some cases, estimated inhibition constants (Ki).[23] These values provide a numerical basis for comparing the potential efficacy of the ligands.

CompoundDocking Score (kcal/mol)Estimated Ki (µM)Key Interacting Residues
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol -8.51.5Heme, TYR132, PHE228, MET508
Fluconazole (Reference) -8.22.1Heme, TYR132, SER378, MET508
Itraconazole (Reference) -10.10.09Heme, TYR132, PHE228, LEU376, MET508

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual results would be generated from the docking simulation.

Qualitative Analysis of Binding Interactions

Beyond the numbers, a visual inspection of the binding poses is essential to understand the nature of the interactions.[24] This analysis helps to rationalize the docking scores and provides insights into the structural basis of binding.

Key Interaction Logic:

G cluster_protein CYP51 Active Site cluster_ligand Ligand Heme Heme Iron Hydrophobic Hydrophobic Pocket (e.g., PHE, LEU, MET) Polar Polar Residues (e.g., TYR, SER) Triazole Triazole Nitrogen Triazole->Heme Coordination Bond (Key for Azoles) HydrophobicMoiety Hydrophobic Moiety HydrophobicMoiety->Hydrophobic Hydrophobic Interaction HBond H-Bond Donor/Acceptor HBond->Polar Hydrogen Bond

Caption: Key molecular interactions within the CYP51 active site.

Analysis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol:

  • Heme Interaction: The primary binding mode is expected to involve the coordination of one of the triazole nitrogen atoms with the heme iron, a hallmark of azole-based CYP51 inhibitors.

  • Hydrophobic Interactions: The ethyl and morpholine groups are predicted to occupy a hydrophobic channel within the active site, forming favorable interactions with residues such as PHE228 and MET508.

  • Hydrogen Bonding: The thiol group (-SH) or the nitrogen atoms of the morpholine ring could potentially form hydrogen bonds with polar residues like TYR132, further stabilizing the complex.

Comparison with Known Inhibitors:

  • Fluconazole: This smaller inhibitor also coordinates with the heme iron and forms hydrogen bonds with key residues. The comparative analysis will focus on whether the novel compound's additional hydrophobic interactions with the morpholine and ethyl groups lead to a more favorable binding energy.

  • Itraconazole: As a larger and more potent inhibitor, itraconazole occupies a larger portion of the binding pocket. The docking pose of the novel compound will be compared to that of itraconazole to see if it occupies similar regions and forms analogous interactions, which could suggest a similar mechanism and potentially high potency.

Discussion and Future Directions

The hypothetical docking results suggest that 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol has a predicted binding affinity comparable to fluconazole and approaching that of itraconazole. The in silico data indicates that the compound can favorably occupy the active site of C. albicans CYP51, engaging in the canonical heme coordination characteristic of azole antifungals, as well as forming additional stabilizing hydrophobic and polar interactions.

The slightly lower, yet strong, binding energy compared to itraconazole may be attributed to itraconazole's larger and more complex structure, which allows it to form more extensive contacts within the binding pocket. However, the novel compound's more compact size could offer advantages in terms of pharmacokinetic properties, such as solubility and cell permeability, which are critical factors for drug development.

Crucially, it must be emphasized that molecular docking is a predictive tool. While it provides a powerful and cost-effective method for initial screening and hypothesis generation, the results are not a substitute for experimental validation.

Next Steps:

  • Synthesis and In Vitro Assay: The most critical next step is the chemical synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol followed by in vitro testing of its inhibitory activity against purified C. albicans CYP51.[25][26]

  • Antifungal Susceptibility Testing: The compound should be tested for its minimum inhibitory concentration (MIC) against various strains of Candida albicans and other pathogenic fungi.

  • Molecular Dynamics (MD) Simulations: To further refine the understanding of the binding stability and dynamics, MD simulations of the protein-ligand complex can be performed.

  • Structure-Activity Relationship (SAR) Studies: Based on the initial findings, analogues of the lead compound can be designed, synthesized, and tested to explore the SAR and optimize potency and selectivity.

Conclusion

This guide has outlined a rigorous and scientifically sound methodology for the comparative molecular docking of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol against known inhibitors of Candida albicans lanosterol 14-alpha-demethylase. The in silico analysis suggests that this novel compound is a promising candidate for further investigation as an antifungal agent. By integrating computational predictions with experimental validation, researchers can accelerate the discovery and development of new, effective therapies to combat fungal infections.

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  • Der Pharma Chemica. (2014). Design, in silico molecular docking studies, synthesis, spectral characterization and in vitro antifungal evaluation of 1-(4.... [Link]

  • MDPI. (n.d.). Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. [Link]

  • National Institutes of Health. (n.d.). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). [Link]

  • ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][16][21] triazole-3-thiol derivatives and Antifungal activity. [Link]

  • ResearchGate. (2018). Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1, 2, 4-triazole-5-thiol on cultural attributes of pathogenic М. Bovis. [Link]

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  • National Library of Ukraine. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]

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Comparative

Validating the antioxidant activity of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol against a standard antioxidant

A Senior Application Scientist's In-Depth Technical Guide to the Antioxidant Activity of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol Compared to Ascorbic Acid In the relentless pursuit of novel therapeutic agents,...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Antioxidant Activity of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol Compared to Ascorbic Acid

In the relentless pursuit of novel therapeutic agents, the validation of new chemical entities is a cornerstone of drug discovery. This guide provides a comprehensive framework for evaluating the antioxidant activity of a novel synthetic compound, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, against the well-established standard, Ascorbic Acid (Vitamin C). This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a rigorous comparative analysis.

The Rationale for Antioxidant Drug Discovery

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2] While natural antioxidants are abundant, the development of synthetic antioxidants offers the potential for enhanced stability, bioavailability, and targeted activity. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant properties.[3][4] The incorporation of a morpholine moiety and an ethyl group at the N4 position of the triazole ring, along with a thiol group at the C3 position, presents an interesting candidate for antioxidant evaluation.

The Contenders: Chemical Structures and Mechanisms

4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (EMT)

  • Structure: This novel compound features a five-membered 1,2,4-triazole ring, which is known to be a pharmacophore for various biological activities. The thiol (-SH) group is a key functional group for antioxidant activity, as it can readily donate a hydrogen atom to neutralize free radicals. The morpholine and ethyl substituents may influence the compound's solubility, lipophilicity, and interaction with biological targets.

Ascorbic Acid (Vitamin C)

  • Structure: A well-known water-soluble antioxidant, Ascorbic Acid is a vital nutrient for humans.[2][5] Its antioxidant activity stems from its ability to donate electrons from its enediol structure, thereby neutralizing a wide range of reactive oxygen species.[6][7][8]

Synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

A plausible and common synthetic route for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the reaction of a hydrazide with an isothiocyanate, followed by cyclization in an alkaline medium.[9][10]

G A Morpholine-4-carbohydrazide C 1-(Morpholine-4-carbonyl)-4-ethylthiosemicarbazide A->C B Ethyl isothiocyanate B->C D 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol C->D  [E] E NaOH, Reflux

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 1-(Morpholine-4-carbonyl)-4-ethylthiosemicarbazide.

    • To a solution of morpholine-4-carbohydrazide (1 mmol) in ethanol, add ethyl isothiocyanate (1 mmol).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate thiosemicarbazide.

  • Step 2: Cyclization to 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

    • Suspend the 1-(Morpholine-4-carbonyl)-4-ethylthiosemicarbazide (1 mmol) in an aqueous solution of sodium hydroxide (2M).

    • Reflux the mixture for 6-8 hours.

    • After cooling, carefully acidify the solution with dilute hydrochloric acid to a pH of 5-6.

    • The precipitate formed is the desired product, which is then filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure compound.

In-Vitro Antioxidant Activity Assays

To comprehensively evaluate the antioxidant potential of our novel compound, a battery of established in-vitro assays will be employed. Each assay is based on a different mechanism of antioxidant action, providing a more complete picture of the compound's capabilities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[11] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

G A DPPH• (Purple) C DPPH-H (Yellow) A->C  [B] B Antioxidant-H D Antioxidant• B->D

Caption: DPPH radical scavenging mechanism.

  • Prepare a stock solution of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol and Ascorbic Acid in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of dilutions to obtain final concentrations ranging from 10 to 500 µg/mL.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution.[9] The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[9]

G A ABTS•+ (Blue-Green) C ABTS (Colorless) A->C  [B] B Antioxidant D Oxidized Antioxidant B->D

Caption: ABTS radical scavenging mechanism.

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[9]

  • On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Prepare serial dilutions of the test compound and Ascorbic Acid as described for the DPPH assay.

  • In a 96-well microplate, add 20 µL of each sample dilution to respective wells.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 7 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. This assay directly measures the total antioxidant power of a sample.

G A Fe³⁺-TPTZ (Colorless) C Fe²⁺-TPTZ (Blue) A->C  [B] B Antioxidant D Oxidized Antioxidant B->D

Caption: FRAP assay reduction mechanism.

  • FRAP Reagent Preparation:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution in distilled water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.

  • Prepare serial dilutions of the test compound and Ascorbic Acid.

  • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • In a 96-well microplate, add 20 µL of each sample dilution or standard solution to respective wells.

  • Add 180 µL of the FRAP working solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is expressed as µM of Fe(II) equivalents per gram of the compound.

Comparative Data Analysis

The following tables present hypothetical but plausible data from the antioxidant assays, comparing the activity of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (EMT) with the standard, Ascorbic Acid.

Table 1: Radical Scavenging Activity (IC50 Values)

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (EMT)45.8 ± 2.132.5 ± 1.8
Ascorbic Acid8.2 ± 0.56.5 ± 0.3

Table 2: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II)/g)
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (EMT)1250 ± 85
Ascorbic Acid2800 ± 150

Interpretation of Results

Based on the hypothetical data, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol demonstrates notable antioxidant activity in all three assays.

  • Radical Scavenging: The IC50 values from the DPPH and ABTS assays indicate that EMT is an effective radical scavenger. However, its activity is lower than that of Ascorbic Acid, as evidenced by the higher IC50 values. A lower IC50 value signifies higher antioxidant potency.

  • Reducing Power: The FRAP assay results corroborate the findings from the radical scavenging assays. EMT exhibits significant ferric reducing ability, although to a lesser extent than Ascorbic Acid.

The presence of the thiol group in the triazole ring is likely the primary contributor to the observed antioxidant activity, acting as a hydrogen donor to neutralize free radicals. The morpholine and ethyl substituents may modulate the compound's electronic properties and solubility, thereby influencing its overall antioxidant capacity.

Conclusion and Future Directions

This guide outlines a systematic approach to validate the antioxidant activity of a novel synthetic compound, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, in comparison to a standard antioxidant, Ascorbic Acid. The provided protocols for synthesis and in-vitro antioxidant assays (DPPH, ABTS, and FRAP) offer a robust framework for obtaining reliable and reproducible data.

The hypothetical results suggest that 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol possesses promising antioxidant properties. While its activity may be less potent than Ascorbic Acid in these in-vitro models, it warrants further investigation. Future studies should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To understand the influence of different substituents on the triazole ring on antioxidant activity.

  • In-vivo antioxidant studies: To evaluate the compound's efficacy and safety in biological systems.

  • Mechanism of action studies: To elucidate the precise molecular mechanisms by which the compound exerts its antioxidant effects.

By following the principles and protocols detailed in this guide, researchers can effectively characterize and validate the antioxidant potential of novel chemical entities, contributing to the development of new therapeutic agents for the management of oxidative stress-related diseases.

References

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70–76. [Link]

  • Buettner, G. R. (1993). The pecking order of free radicals and antioxidants: lipid peroxidation, α-tocopherol, and ascorbate. Archives of Biochemistry and Biophysics, 300(2), 535-543. [Link]

  • Carr, A. C., & Maggini, S. (2017). Vitamin C and Immune Function. Nutrients, 9(11), 1211. [Link]

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  • Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity studies on some Mannich bases derived from 1,2,4-triazoles. European Journal of Medicinal Chemistry, 38(7-8), 759-767. [Link]

  • Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. European journal of medicinal chemistry, 39(9), 793-804. [Link]

  • Tozkoparan, B., Kupeli, E., Yeşilada, E., & Ertan, M. (2007). Preparation of 5-aryl-3-alkylthio-1, 2, 4-triazoles and their anti-inflammatory and antinociceptive activity. Bioorganic & medicinal chemistry, 15(4), 1808-1814. [Link]

  • Mathew, V., Giles, D., & Sudheesh, S. (2010). A review on 1, 2, 4-triazole nucleus in synthesis and pharmacological importance. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 10-15.
  • Bektaş, H., Karaali, N., Demirbas, N., & Karaoglu, S. A. (2007). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. Molecules, 12(10), 2291-2303. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is not publicly available. The following procedures are therefore synthesized from es...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is not publicly available. The following procedures are therefore synthesized from established best practices for handling its constituent functional groups: 1,2,4-triazoles, thiols (mercaptans), and morpholine derivatives.[1][2] This guide is intended to supplement, not replace, a thorough risk assessment and the specific protocols mandated by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS professionals before handling or disposing of this compound.[3]

Foundational Understanding: A Hazard-Based Approach

To ensure procedural integrity, our disposal plan is built upon a causal understanding of the compound's likely chemical hazards. The structure combines three key functional groups, each contributing to the overall risk profile that dictates our handling and disposal strategy.

  • 1,2,4-Triazole Core: Many triazole derivatives are classified as harmful if swallowed and may cause serious eye irritation.[4][5] Some have also been noted for potential reproductive toxicity.[2] Therefore, all waste must be treated as hazardous.

  • Thiol (-SH) Group: The most immediate and recognizable characteristic of many thiol compounds is a powerful, unpleasant odor.[6] Beyond the nuisance, they can cause respiratory tract irritation and, at high concentrations, may have more severe health effects.[7] The primary chemical consideration for disposal is the neutralization of this malodorous and reactive group through oxidation.[8][9]

  • Morpholine Moiety: Morpholine itself is a flammable, corrosive, and toxic substance that is also harmful to aquatic life.[10][11] While integrated into a larger molecule, this substructure warrants treating the compound as a potential environmental hazard, precluding any form of drain disposal.[12][13]

Based on this analysis, 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol must be managed as a hazardous chemical waste from the moment of generation to its final disposal.[14][15]

The Disposal Workflow: From Generation to Collection

The proper disposal of this compound is a multi-stage process that begins the moment waste is generated. The guiding principles are waste minimization, rigorous segregation, and clear communication through labeling.[12]

Phase 1: Personal Protective Equipment (PPE) and Immediate Handling

All waste handling must be performed within a certified chemical fume hood to mitigate inhalation risks.[1] The required PPE is based on preventing contact with a potentially corrosive, irritant, and toxic substance.

  • Eye Protection: Chemical safety goggles are mandatory.[16]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use.[17]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

Phase 2: Waste Segregation and Containerization

Proper segregation is paramount to prevent dangerous reactions and to facilitate compliant disposal by EHS professionals.[12] Never mix incompatible waste streams.

Waste Stream CategoryDescriptionRecommended Container & Procedure
Solid Chemical Waste Unused or expired reagent, contaminated weigh boats, paper towels, and gloves.Place directly into a designated, compatible, and sealable hazardous waste container. The container must be clearly labeled.[18][19]
Non-Halogenated Organic Solvents Reaction mixtures or solutions containing solvents like acetone, ethanol, hexanes, or ethyl acetate.Collect in a dedicated, properly vented, and shatter-proof container for non-halogenated solvent waste.[12]
Halogenated Organic Solvents Reaction mixtures or solutions containing solvents like dichloromethane (DCM) or chloroform.Collect in a separate, dedicated container for halogenated solvent waste. These are often disposed of via different, more costly methods.[20]
Aqueous Waste Contaminated water from workups or non-bleach rinses.Collect in a dedicated aqueous hazardous waste container. Under no circumstances should this waste be poured down the drain. [12][21]
Contaminated Sharps Needles, syringes, or glass pipettes used to transfer the compound.Dispose of immediately in a designated, puncture-proof sharps container for chemical contamination.[20]
Phase 3: Decontamination of Labware and Surfaces

The thiol group necessitates a specific decontamination step to neutralize its potent odor and reactivity. This is achieved through chemical oxidation.[6][18]

Protocol for Thiol Decontamination:

  • Prepare a Bleach Bath: In a designated plastic basin inside a chemical fume hood, prepare a decontamination solution of commercial bleach (sodium hypochlorite, ~5%) and water. A 1:1 mixture is often effective.[6]

  • Submerge Glassware: Immediately after use, submerge all contaminated glassware (e.g., flasks, beakers, funnels) in the bleach bath.

  • Soaking: Allow the glassware to soak for a minimum of 12-24 hours.[18] This provides sufficient time for the sodium hypochlorite to oxidize the thiol group to a less odorous and non-volatile sulfonic acid.[8][9]

  • Rinsing: After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.

  • Bleach Bath Disposal: Used bleach solutions should be collected as hazardous aqueous waste. Do not pour them down the drain, as they contain oxidized chemical byproducts.[18]

Phase 4: Labeling, Storage, and Disposal

Proper labeling and storage are regulatory requirements and are critical for safety.

  • Labeling: As soon as waste is added to a container, it must be labeled. The label, often provided by your EHS department, must include:

    • The words "Hazardous Waste".[14]

    • The full, unambiguous chemical name: "4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol" and any other components in the waste stream.[20]

    • The associated hazards (e.g., Toxic, Irritant, Environmental Hazard).[14]

  • Storage: Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

    • The SAA must have secondary containment (e.g., a spill tray) to contain any potential leaks.[20]

    • Ensure incompatible waste streams (e.g., acids and bleach solutions) are stored in separate secondary containers.[12]

  • Requesting Pickup: Once a waste container is three-quarters full or has reached your institution's time limit for accumulation (often 6-12 months), submit a hazardous waste pickup request to your EHS department.[12][22] Do not allow waste to accumulate indefinitely.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for segregating waste generated from work with 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol.

G cluster_0 Waste Generation & Initial Segregation cluster_1 Containerization & Decontamination cluster_2 Final Processing start Waste Generated Containing 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol solid Solid Waste (Reagent, Contaminated PPE, Consumables) start->solid liquid Liquid Organic Waste (Reaction Mixtures, Solvent Rinses) start->liquid aqueous Aqueous Waste (Workup Layers, Non-Bleach Rinses) start->aqueous glass Contaminated Glassware start->glass solid_container Sealable Container for Hazardous Solid Waste solid->solid_container non_halo Non-Halogenated Solvent Waste Container liquid->non_halo Non-Halogenated? halo Halogenated Solvent Waste Container liquid->halo Halogenated? aqueous_container Aqueous Hazardous Waste Container aqueous->aqueous_container bleach_bath Bleach Decontamination Bath (min. 12 hours) glass->bleach_bath label_solid Label Container solid_container->label_solid label_non_halo Label Container non_halo->label_non_halo label_halo Label Container halo->label_halo label_aqueous Label Container aqueous_container->label_aqueous rinsed_glass Rinse & Clean Glassware bleach_bath->rinsed_glass used_bleach Used Bleach Solution bleach_bath->used_bleach store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_solid->store label_non_halo->store label_halo->store label_aqueous->store used_bleach->aqueous_container pickup Request Pickup by Institutional EHS store->pickup

Caption: Decision workflow for proper segregation and disposal.

Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[18][19]

  • Collect: Carefully scoop the absorbent material into a designated hazardous solid waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a bleach solution, followed by a water rinse. Place all cleanup materials in the solid hazardous waste container.[18]

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency EHS number.

References

  • Liu Group, Columbia University. (2008). Standard Operation Procedure for Disposal of Unknown Thiols. [Link]

  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]

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  • Northwestern University, Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]

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  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. [Link]

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  • Vanderbilt University, Environmental Health & Safety. (2024). Guide to Managing Laboratory Chemical Waste. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. [Link]

  • Swain, A., et al. (2006). The microbial degradation of morpholine. ResearchGate. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]

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  • Carl ROTH. (2025). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. [Link]

  • Watson International Ltd. Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. [Link]

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